D-Alanyl-O-benzyl-L-serine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
CAS No. |
921933-64-4 |
|---|---|
Molecular Formula |
C13H18N2O4 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-2-aminopropanoyl]amino]-3-phenylmethoxypropanoic acid |
InChI |
InChI=1S/C13H18N2O4/c1-9(14)12(16)15-11(13(17)18)8-19-7-10-5-3-2-4-6-10/h2-6,9,11H,7-8,14H2,1H3,(H,15,16)(H,17,18)/t9-,11+/m1/s1 |
InChI Key |
PSXMDFXSRBVCDL-KOLCDFICSA-N |
Isomeric SMILES |
C[C@H](C(=O)N[C@@H](COCC1=CC=CC=C1)C(=O)O)N |
Canonical SMILES |
CC(C(=O)NC(COCC1=CC=CC=C1)C(=O)O)N |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of D-Alanyl-O-benzyl-L-serine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of the dipeptide D-Alanyl-O-benzyl-L-serine. The synthesis involves a strategic application of protecting groups and a peptide coupling reaction, followed by deprotection to yield the final product. This document outlines the detailed experimental protocols for each synthetic step, presents quantitative data in a structured format, and includes workflow diagrams for enhanced clarity.
Synthetic Strategy Overview
The synthesis of this compound is approached through a convergent synthesis pathway. The core of this strategy involves the preparation of two key building blocks: N-Boc-D-alanine and O-benzyl-L-serine. These protected amino acids are then coupled using a suitable peptide coupling agent, followed by the removal of the N-terminal protecting group to yield the target dipeptide. The widely utilized tert-butyloxycarbonyl (Boc) group is employed for the temporary protection of the α-amino group of D-alanine, while the benzyl (Bzl) group serves as a semi-permanent protecting group for the hydroxyl side chain of L-serine. This Boc/Bzl strategy is a classic and effective method in peptide synthesis[1].
The overall synthetic workflow can be visualized as follows:
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Synthesis of N-Boc-D-alanine
The protection of the amino group of D-alanine is achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Protocol:
-
Dissolve D-alanine in a 1M sodium hydroxide solution and 1,4-dioxane at 0°C.
-
Slowly add di-tert-butyl dicarbonate.
-
Warm the mixture to room temperature and stir for 24 hours.
-
Remove the 1,4-dioxane by evaporation.
-
Wash the aqueous layer with diethyl ether.
-
Acidify the aqueous layer to pH 2-3 with a 1M sulfuric acid solution.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-D-alanine.
Synthesis of O-benzyl-L-serine
The synthesis of O-benzyl-L-serine involves three main steps: N-protection of L-serine, benzylation of the hydroxyl group, and subsequent N-deprotection.
2.2.1. Synthesis of N-(tert-butoxycarbonyl)-L-serine
Protocol:
-
To a stirred solution of L-serine (5.2 g, 50.0 mmol) in 1M NaOH aqueous solution (50 mL) and 1,4-dioxane (100 mL), slowly add di-tert-butyl dicarbonate (13.1 g, 60.0 mmol) at 0°C[2].
-
Warm the mixture to room temperature and stir for 24 hours[2].
-
After evaporation of 1,4-dioxane, wash the aqueous layer with diethyl ether (50 mL)[2].
-
Acidify the aqueous layer with 1M H₂SO₄ aqueous solution to pH 2-3 and extract with ethyl acetate (3 x 50 mL)[2].
-
Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to give N-(tert-butoxycarbonyl)-L-serine[2].
2.2.2. Synthesis of N-(tert-butoxycarbonyl)-O-benzyl-L-serine
Protocol:
-
Dissolve N-Boc-L-serine (2 g, 10.0 mmol) in 24 mL of DMF and stir for 15 minutes[3].
-
Add sodium hydride (0.26 g, 10.0 mmol) to the reaction mixture at 0°C and stir until the mixture reaches room temperature[3].
-
Add benzyl bromide (1.71 g, 10.0 mmol, 1.19 mL) dropwise and stir the reaction mixture for 6 hours at room temperature[3].
-
After completion, remove the solvent under vacuum. Dissolve the residue in water and extract three times with 10 mL of diethyl ether[3].
2.2.3. Deprotection of N-(tert-butoxycarbonyl)-O-benzyl-L-serine
Protocol:
-
Dissolve N-(tert-butoxycarbonyl)-O-benzyl-L-serine (7.38 g, 25 mmol) in a mixture of CH₂Cl₂ (30 mL) and trifluoroacetic acid (TFA) (5 mL)[2].
-
Stir the reaction mixture at room temperature for 2 hours[2].
-
Remove the solvents under reduced pressure[2].
-
Purify the resulting residue by decantation using diethyl ether to remove traces of TFA, yielding O-benzyl-L-serine as a white solid[2].
Peptide Coupling: Synthesis of Boc-D-Alanyl-O-benzyl-L-serine
The crucial peptide bond formation is achieved by coupling N-Boc-D-alanine with O-benzyl-L-serine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) as coupling reagents. This method is effective in minimizing racemization[3].
Protocol (adapted from a similar coupling reaction[3]):
-
Under a nitrogen atmosphere at 0°C, dissolve N-Boc-D-alanine (1.2 equivalents) and O-benzyl-L-serine (1 equivalent) in dry chloroform.
-
Add triethylamine (Et₃N) (8 equivalents).
-
Add EDC·HCl (1.2 equivalents) and HOBt (1.2 equivalents) to the mixture.
-
Stir the reaction mixture at room temperature for 20 hours.
-
Upon completion, dilute the mixture with chloroform and wash with 1N HCl.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain Boc-D-Alanyl-O-benzyl-L-serine.
Caption: Simplified diagram of the EDC/HOBt mediated peptide coupling.
Final Deprotection: Synthesis of this compound
The final step is the removal of the N-terminal Boc protecting group to yield the target dipeptide. This is typically achieved under acidic conditions using trifluoroacetic acid (TFA)[4][5].
Protocol:
-
Dissolve the Boc-D-Alanyl-O-benzyl-L-serine in dichloromethane (DCM).
-
Add an equal volume of trifluoroacetic acid (TFA) and stir the solution at room temperature for 2 hours[4].
-
Remove the solvent and excess TFA in vacuo.
-
The crude product can be purified by dissolving it in a suitable solvent and precipitating with a non-polar solvent like diethyl ether or by preparative HPLC.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of the starting materials. Data for the coupling and final deprotection steps are based on typical yields for analogous reactions.
Table 1: Synthesis of N-Boc Protected Amino Acids
| Compound | Starting Material | Reagents | Solvent | Yield | Reference |
| N-Boc-L-serine | L-Serine | Boc₂O, NaOH | 1,4-Dioxane/H₂O | 94% | [2] |
| N-Boc-D-alanine | D-Alanine | Boc₂O, NaOH | THF/H₂O | ~100% | (Typical) |
Table 2: Synthesis of O-benzyl-L-serine
| Step | Starting Material | Reagents | Solvent | Yield | Reference |
| Benzylation | N-Boc-L-serine | BnBr, NaH | DMF | Not specified | [3] |
| N-Deprotection | N-Boc-O-benzyl-L-serine | TFA | CH₂Cl₂ | 97% | [2] |
Table 3: Synthesis of this compound
| Step | Starting Material | Reagents | Solvent | Yield (Expected) |
| Coupling | N-Boc-D-alanine, O-benzyl-L-serine | EDC, HOBt, Et₃N | Chloroform | High |
| Deprotection | Boc-D-Alanyl-O-benzyl-L-serine | TFA | DCM | High |
Concluding Remarks
This guide provides a detailed and technically sound pathway for the synthesis of this compound. The described protocols are based on well-established methods in peptide chemistry and can be adapted by researchers for their specific needs. Successful synthesis relies on the careful execution of each step, particularly the control of reaction conditions to minimize side reactions such as racemization during the coupling step. The final product should be characterized by standard analytical techniques such as NMR and mass spectrometry to confirm its identity and purity.
References
Technical Guide: Chemical Properties and Synthetic Approaches for D-Alanyl-O-benzyl-L-serine
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Alanyl-O-benzyl-L-serine is a dipeptide of significant interest in the fields of peptide chemistry and drug development. Its structure, incorporating a D-amino acid (D-alanine) and a protected L-amino acid (O-benzyl-L-serine), makes it a valuable building block for the synthesis of peptidomimetics and other complex molecules with potential therapeutic applications. The presence of the D-alanine residue can confer resistance to enzymatic degradation, a crucial property for enhancing the in vivo stability of peptide-based drugs. The O-benzyl protecting group on the serine residue allows for selective chemical modifications, making it a versatile intermediate in multi-step synthetic pathways. This technical guide provides a comprehensive overview of the known chemical properties, synthetic methodologies, and potential biological relevance of this compound.
Chemical Properties
While specific experimental data for this compound is limited in publicly available literature, its fundamental properties can be reliably predicted based on its structure and data from closely related compounds.
| Property | Value | Source/Reference |
| Molecular Formula | C13H18N2O4 | --INVALID-LINK--[1] |
| Molecular Weight | 266.29 g/mol | --INVALID-LINK--[1] |
| Appearance | White to off-white powder (Predicted) | Inferred from related compounds |
| Melting Point | Not available. For comparison, the melting point of O-benzyl-L-serine is approximately 227 °C (decomposition)[2], and N-BOC-O-Benzyl-D-serine is 58-63 °C. | |
| Solubility | Not specifically determined. O-benzyl-L-serine is reported to have moderate solubility in polar solvents like water and ethanol and is sparingly soluble in water.[3] | |
| Predicted Spectral Data | ¹H NMR: Expected signals would include those for the alanine methyl group, the α-protons of both amino acid residues, the methylene protons of the benzyl group, and the aromatic protons of the benzyl ring. ¹³C NMR: Expected signals would include those for the carbonyl carbons of the peptide bond and the carboxylic acid, the α- and β-carbons of both amino acid residues, and the carbons of the benzyl group. Mass Spectrometry: The protonated molecule [M+H]⁺ would have an m/z of approximately 267.13. | Inferred from principles of NMR and Mass Spectrometry[4][5][6][7][8][9] |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route for this compound involves the coupling of protected D-alanine and O-benzyl-L-serine, followed by deprotection. The synthesis of the precursor, O-benzyl-L-serine, is a critical first step.
1. Synthesis of O-benzyl-L-serine (Precursor)
This protocol is adapted from established methods for the synthesis of O-benzyl-serine derivatives.[10][11][12]
-
Step 1: Protection of L-serine. The amino and carboxyl groups of L-serine are first protected to prevent side reactions during the benzylation of the hydroxyl group. A common strategy is the formation of an N-Boc (tert-butyloxycarbonyl) protected methyl ester.
-
Step 2: Benzylation of the Hydroxyl Group. The protected L-serine is then treated with a benzylating agent, such as benzyl bromide, in the presence of a base (e.g., sodium hydride) to form the benzyl ether at the hydroxyl position.
-
Step 3: Deprotection. The protecting groups (N-Boc and methyl ester) are subsequently removed under appropriate conditions (e.g., acidolysis for the Boc group and saponification for the methyl ester) to yield O-benzyl-L-serine.
2. Peptide Coupling to form this compound
-
Step 1: Protection of D-alanine. The amino group of D-alanine is protected, typically with a Boc or Fmoc group. The carboxyl group may also be activated for coupling.
-
Step 2: Coupling Reaction. The protected and activated D-alanine is reacted with O-benzyl-L-serine in the presence of a coupling agent (e.g., DCC, HBTU) and a base (e.g., DIPEA) in an appropriate solvent (e.g., DMF, DCM).
-
Step 3: Deprotection. The protecting group on the N-terminus of the dipeptide is removed to yield the final product, this compound. Purification is typically achieved by chromatography.
Visualizations
Logical Workflow for the Synthesis of this compound
Caption: Synthetic pathway for this compound.
Potential Biological Signaling Pathways
Given the limited direct research on this compound, its potential biological activities are inferred from the known roles of its constituent amino acids.
1. D-Alanine and Bacterial Cell Wall Synthesis
D-alanine is an essential component of peptidoglycan, a major structural element of bacterial cell walls.[13] Peptides containing D-alanine could potentially interfere with this pathway, suggesting a possible antimicrobial mechanism.
Caption: Potential interference with bacterial peptidoglycan synthesis.
2. D-Serine and NMDA Receptor Signaling
D-serine is a known co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the central nervous system, playing a crucial role in synaptic plasticity and neurotransmission.[14][15][16][17][18] Dipeptides containing D-serine or its analogs could potentially modulate NMDA receptor activity.
Caption: Potential modulation of NMDA receptor signaling.
Conclusion
This compound represents a valuable synthetic intermediate with potential applications in the development of novel therapeutic agents. While specific experimental data for this dipeptide is not extensively documented, its chemical properties can be reasonably inferred from related compounds. The synthetic pathways are well-established within the realm of peptide chemistry. Future research should focus on the detailed characterization of this molecule and the exploration of its biological activities, particularly in the areas of antimicrobial development and neuromodulation, building upon the known functions of its constituent D- and L-amino acids.
References
- 1. This compound | C13H18N2O4 | CID 71421926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. O-苄基-L-丝氨酸 ≥99.0% (NT) | Sigma-Aldrich [sigmaaldrich.com]
- 3. Page loading... [guidechem.com]
- 4. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]
- 5. diposit.ub.edu [diposit.ub.edu]
- 6. chem.uzh.ch [chem.uzh.ch]
- 7. broadinstitute.org [broadinstitute.org]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. rsc.org [rsc.org]
- 11. O-BENZYL-L-SERINE synthesis - chemicalbook [chemicalbook.com]
- 12. Page loading... [wap.guidechem.com]
- 13. D-alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Excitatory and inhibitory D-serine binding to the NMDA receptor | eLife [elifesciences.org]
- 15. d-Serine Inhibits Non-ionotropic NMDA Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. d-Serine and d-Alanine Regulate Adaptive Foraging Behavior in Caenorhabditis elegans via the NMDA Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | The role of D-serine and glycine as co-agonists of NMDA receptors in motor neuron degeneration and amyotrophic lateral sclerosis (ALS) [frontiersin.org]
- 18. mdpi.com [mdpi.com]
A Technical Guide to the Structure Elucidation of D-Alanyl-O-benzyl-L-serine
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's structure is a critical foundation for understanding its function and potential applications. This guide outlines the comprehensive process for the structure elucidation of the dipeptide D-Alanyl-O-benzyl-L-serine, a synthetic amino acid derivative with potential applications in biochemical research and pharmaceutical development. The methodologies described herein provide a robust framework for the characterization of this and similar peptide-based compounds.
Introduction
This compound is a dipeptide composed of a D-alanine residue and an O-benzyl-L-serine residue. The presence of the D-amino acid and the benzyl protecting group on the serine side chain imparts unique conformational and stability properties to the molecule. Accurate structural confirmation is paramount for its use in further research, such as in peptide synthesis or as a component in drug design.
Proposed Structure
The hypothesized chemical structure of this compound is presented below. The molecule has the chemical formula C13H18N2O4 and a molecular weight of 266.29 g/mol .[1]
Molecular Structure:
Experimental Protocols for Structure Elucidation
A multi-faceted approach employing various spectroscopic and analytical techniques is essential for the unambiguous structure elucidation of this compound.
Synthesis of this compound
The synthesis of the dipeptide would typically involve the coupling of protected D-alanine and O-benzyl-L-serine residues, followed by deprotection steps. The synthesis of the precursor, O-benzyl-L-serine, is a key initial step.
Protocol for the Synthesis of O-benzyl-L-serine:
A common route for the synthesis of O-benzyl-L-serine involves the protection of the amino group of L-serine, followed by benzylation of the hydroxyl group, and subsequent deprotection of the amino group. One documented method involves the following steps:
-
N-Boc Protection of L-Serine: L-serine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base (e.g., NaOH) in a solvent mixture like 1,4-dioxane and water.
-
Benzylation of the Hydroxyl Group: The resulting N-(tert-butoxycarbonyl)-L-serine is then treated with sodium hydride and benzyl bromide in an anhydrous solvent such as dimethylformamide (DMF).
-
Deprotection of the Amino Group: The N-Boc protecting group is removed using an acid, such as trifluoroacetic acid (TFA), in a solvent like dichloromethane (CH2Cl2).[2][3]
Protocol for Dipeptide Coupling (General Approach):
-
Protection of Amino Acids: The amino group of D-alanine is typically protected with a Boc or Fmoc group, and the carboxylic acid of O-benzyl-L-serine is protected as an ester (e.g., methyl or ethyl ester).
-
Peptide Bond Formation: The protected amino acids are coupled using a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in a suitable solvent like dichloromethane or dimethylformamide.
-
Deprotection: The protecting groups are sequentially removed to yield the final dipeptide.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of the compound and to obtain information about its structure through fragmentation analysis.
Experimental Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS):
-
Sample Preparation: A dilute solution of the purified dipeptide is prepared in a suitable solvent system, typically a mixture of water, acetonitrile, and a small amount of formic acid to promote ionization.
-
Instrumentation: The sample is introduced into an ESI-MS instrument.
-
Data Acquisition: The mass spectrum is acquired in positive ion mode. The protonated molecule [M+H]+ is observed to determine the molecular weight.
-
Tandem MS (MS/MS): To confirm the amino acid sequence, the [M+H]+ ion is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are analyzed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of a molecule, including the connectivity of atoms and the stereochemistry.
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Approximately 5-10 mg of the purified dipeptide is dissolved in a suitable deuterated solvent (e.g., D2O, DMSO-d6).
-
Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
1H NMR: Provides information about the number and chemical environment of protons.
-
13C NMR: Provides information about the number and chemical environment of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, confirming the overall structure and the sequence of the amino acid residues.
-
Data Presentation
The following tables summarize the expected quantitative data from the structural analysis of this compound.
Table 1: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z |
| [M+H]+ | 267.13 |
| [M+Na]+ | 289.11 |
| Key MS/MS Fragments | Predicted m/z |
| b2 ion | 249.12 |
| y1 ion | 196.09 |
Table 2: Predicted 1H NMR Chemical Shifts for this compound (in D2O)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| D-Ala α-H | ~4.0 | Quartet |
| D-Ala β-CH3 | ~1.5 | Doublet |
| L-Ser α-H | ~4.5 | Triplet |
| L-Ser β-CH2 | ~3.8 | Multiplet |
| Benzyl CH2 | ~4.6 | Singlet |
| Benzyl Aromatic Hs | ~7.3-7.4 | Multiplet |
Table 3: Predicted 13C NMR Chemical Shifts for this compound (in D2O)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| D-Ala Cα | ~52 |
| D-Ala Cβ | ~18 |
| D-Ala C=O | ~175 |
| L-Ser Cα | ~56 |
| L-Ser Cβ | ~70 |
| L-Ser C=O | ~173 |
| Benzyl CH2 | ~74 |
| Benzyl Aromatic Cs | ~128-138 |
Visualization of Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate the logical workflow for the structure elucidation of this compound.
Caption: Experimental workflow for the synthesis and structure elucidation of this compound.
Caption: Detailed workflow for structure elucidation using NMR spectroscopy.
Conclusion
The structure elucidation of this compound requires a systematic approach combining organic synthesis with advanced analytical techniques. The protocols and expected data presented in this guide provide a comprehensive framework for researchers to confidently determine the structure of this dipeptide. This foundational knowledge is crucial for its application in the development of novel therapeutics and as a tool in biochemical research.
References
Spectroscopic and Synthetic Profile of O-benzyl-L-serine: A Technical Overview
A note on the requested compound: Publicly available spectroscopic data for the dipeptide D-Alanyl-O-benzyl-L-serine is limited. This technical guide therefore focuses on the closely related and synthetically important precursor, O-benzyl-L-serine . The data and protocols provided herein serve as a foundational reference for researchers working with benzyl-protected serine derivatives in peptide synthesis and drug development.
This document provides a comprehensive summary of the spectroscopic characteristics of O-benzyl-L-serine, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy data. Detailed experimental protocols for the synthesis of this compound and the acquisition of its spectroscopic data are also presented.
Spectroscopic Data for O-benzyl-(DL)-serine
The following tables summarize the key spectroscopic data for O-benzyl-(DL)-serine. The spectral data for the pure L-enantiomer is expected to be identical.
Table 1: ¹H NMR Spectroscopic Data for O-benzyl-(DL)-serine
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 7.47 | Singlet | Aromatic Protons (Ar-H) |
| 7.46 | Singlet | Aromatic Protons (Ar-H) |
| 7.44 | Singlet | Aromatic Protons (Ar-H) |
| 4.628 | Singlet | Benzyl CH₂ (Ar-CH₂) |
| 3.93 | Singlet | α-CH and β-CH₂ |
Solvent: D₂O, Spectrometer Frequency: 400 MHz[1]
Table 2: ¹³C NMR Spectroscopic Data for O-benzyl-(DL)-serine
| Chemical Shift (ppm) | Assignment |
| 172.43 | Carboxyl Carbon (C=O) |
| 138.12 | Aromatic C (quaternary) |
| 129.57 | Aromatic CH |
| 129.08 | Aromatic CH |
| 73.86 | Benzyl CH₂ (Ar-CH₂) |
| 68.81 | β-Carbon (Serine side chain) |
| 55.62 | α-Carbon (Serine) |
Solvent: D₂O[1]
Table 3: Infrared (IR) Spectroscopy Data for O-benzyl-(DL)-serine
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 | O-H stretch (Carboxylic Acid) |
| ~3000 | N-H stretch (Amine) |
| ~2900 | C-H stretch (Aliphatic) |
| ~1700 | C=O stretch (Carboxylic Acid) |
| ~1600 | N-H bend (Amine) |
| ~1100 | C-O stretch (Ether) |
Sample Preparation: KBr disc[1]
Experimental Protocols
The following sections detail the methodologies for the synthesis of O-benzyl-L-serine and the acquisition of its spectroscopic data.
Synthesis of O-benzyl-L-serine
This protocol describes a common method for the synthesis of O-benzyl-L-serine, which involves the protection of the amino group, benzylation of the hydroxyl group, and subsequent deprotection of the amino group.[2][3][4]
-
N-protection of L-serine:
-
Dissolve L-serine in a 1M NaOH aqueous solution and 1,4-dioxane.[3]
-
Cool the solution to 0°C and slowly add di-tert-butyl dicarbonate (Boc-anhydride).[3]
-
Allow the mixture to warm to room temperature and stir for 24 hours.[3]
-
Work up the reaction mixture by removing the 1,4-dioxane, washing with ether, acidifying the aqueous layer, and extracting the product (N-Boc-L-serine) with ethyl acetate.[3]
-
-
O-benzylation of N-Boc-L-serine:
-
Dissolve the N-Boc-L-serine in anhydrous DMF.
-
Cool the solution to 0°C under an inert atmosphere (e.g., argon).
-
Add sodium hydride (NaH) portion-wise, followed by the addition of benzyl bromide.
-
Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Quench the reaction with water and extract the product (N-Boc-O-benzyl-L-serine) with an organic solvent.
-
-
N-deprotection to yield O-benzyl-L-serine:
-
Dissolve the N-Boc-O-benzyl-L-serine in dichloromethane (DCM).[2][3]
-
Add trifluoroacetic acid (TFA) and stir the mixture at room temperature for approximately 2 hours.[2][3]
-
Remove the solvents under reduced pressure.[3]
-
Purify the resulting residue by decantation with diethyl ether to yield O-benzyl-L-serine as a white solid.[3]
-
Spectroscopic Analysis Protocols
The following are general protocols for obtaining the spectroscopic data presented above.
¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in a suitable deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆). Transfer the solution to an NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to a standard (e.g., TMS or the residual solvent peak).
Infrared (IR) Spectroscopy:
-
Sample Preparation (KBr Pellet):
-
Grind a small amount of the solid sample with anhydrous potassium bromide (KBr) in an agate mortar.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and record the sample spectrum.
-
The final spectrum is the ratio of the sample spectrum to the background spectrum, typically displayed as percent transmittance or absorbance versus wavenumber (cm⁻¹).
-
Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and subsequent spectroscopic characterization of O-benzyl-L-serine.
Caption: Synthesis and Spectroscopic Analysis Workflow for O-benzyl-L-serine.
References
In-Depth Technical Guide: D-Alanyl-O-benzyl-L-serine
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Alanyl-O-benzyl-L-serine is a dipeptide of significant interest in various fields of biochemical and pharmaceutical research. Comprising the unnatural D-alanine amino acid and a protected L-serine derivative, this molecule serves as a valuable building block in synthetic peptide chemistry and as a probe for studying biological systems. The presence of the D-amino acid confers resistance to enzymatic degradation, a desirable property for the development of therapeutic peptides. This guide provides a comprehensive overview of this compound, including its chemical properties, a detailed synthetic protocol, and a discussion of its potential biological significance.
Chemical and Physical Properties
This compound is a chiral molecule with the chemical formula C13H18N2O4. A crucial identifier for this compound is its CAS number, which has been registered as 921933-64-4[1].
| Property | Value | Reference |
| CAS Number | 921933-64-4 | [1] |
| Molecular Formula | C13H18N2O4 | [1] |
| Molecular Weight | 266.29 g/mol | [1] |
| Canonical SMILES | CC(C(=O)NC(COC1=CC=CC=C1)C(=O)O)N | [1] |
| PubChem CID | 71421926 | [1] |
Table 1: Key Chemical Identifiers for this compound
Synthesis of this compound
The synthesis of this compound is typically achieved through a solution-phase peptide coupling strategy. This involves the preparation of protected amino acid precursors, their coupling to form the dipeptide backbone, and subsequent deprotection to yield the final product.
Synthetic Workflow
The overall synthetic strategy can be visualized as a three-stage process: protection of the starting amino acids, coupling to form the dipeptide, and final deprotection.
References
An In-depth Technical Guide to the Stability and Storage of D-Alanyl-O-benzyl-L-serine
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Alanyl-O-benzyl-L-serine is a protected dipeptide of significant interest in pharmaceutical research and development. Ensuring its stability throughout its lifecycle, from synthesis to application, is paramount to maintaining its chemical integrity, purity, and biological activity. This technical guide provides a comprehensive overview of the stability profile of this compound, detailing its potential degradation pathways and recommended storage conditions. Furthermore, it outlines experimental protocols for assessing stability and presents visual workflows and logical relationships to aid in the design and execution of stability studies. While specific quantitative stability data for this dipeptide is not extensively available in the public domain, this guide synthesizes information from related compounds and general principles of peptide chemistry to provide a robust framework for its handling and storage.
Introduction to this compound Stability
The stability of a dipeptide like this compound is influenced by several factors inherent to its structure and the external environment. Key considerations include the susceptibility of the peptide bond to hydrolysis, the stability of the O-benzyl ether linkage on the serine residue, and potential modifications to the individual amino acid side chains. Environmental factors such as temperature, pH, light, and the presence of oxidative agents can all contribute to its degradation. Understanding these vulnerabilities is the first step in establishing appropriate storage and handling protocols.
Potential Degradation Pathways
The primary degradation pathways for this compound are anticipated to be hydrolysis of the peptide bond and cleavage of the O-benzyl ether. Other potential degradation routes include oxidation and racemization, although these are generally less common for this specific structure under typical storage conditions.
Peptide Bond Hydrolysis
Hydrolysis of the amide bond between the D-alanine and L-serine residues is a major degradation pathway, particularly in aqueous solutions. This reaction is catalyzed by both acidic and basic conditions.[1] The rate of hydrolysis is also significantly influenced by temperature.
O-Benzyl Ether Cleavage
The benzyl ether protecting group on the serine side chain is generally stable but can be cleaved under certain conditions. While commonly removed during peptide synthesis using methods like catalytic hydrogenolysis or strong acids, its long-term stability in solution and under various storage conditions must be considered.[2][3] Oxidative conditions, potentially initiated by light exposure, could also lead to the cleavage of the benzyl ether.
Other Potential Degradation Routes
-
Oxidation: While alanine and O-benzyl-serine are not highly susceptible to oxidation, trace impurities or extreme conditions could initiate oxidative degradation.
-
Racemization: The chiral centers of both D-alanine and L-serine could potentially undergo racemization, especially under harsh pH and temperature conditions, which would impact the biological activity of the dipeptide.
The following diagram illustrates the potential degradation pathways of this compound.
References
Chiral Purity of D-Alanyl-O-benzyl-L-serine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, purification, and chiral analysis of the dipeptide D-Alanyl-O-benzyl-L-serine. This dipeptide is a valuable building block in medicinal chemistry and drug development, where stereochemical integrity is paramount for efficacy and safety. This document details experimental protocols for its preparation and the determination of its diastereomeric purity, presents quantitative data in a structured format, and illustrates relevant workflows.
Introduction
This compound is a dipeptide composed of a D-alanine residue at the N-terminus and a side-chain protected L-serine residue at the C-terminus. The presence of two chiral centers, one from each amino acid, means that this molecule can exist as four possible stereoisomers: D-Ala-L-Ser(OBn), L-Ala-L-Ser(OBn), D-Ala-D-Ser(OBn), and L-Ala-D-Ser(OBn). In the context of its use as a specific chiral building block, the desired diastereomer is this compound. Its chiral purity is a critical quality attribute, as stereoisomeric impurities can lead to off-target effects, reduced efficacy, and altered pharmacokinetic profiles of the final active pharmaceutical ingredient (API).
The control of stereochemistry during synthesis and the development of robust analytical methods to quantify diastereomeric purity are therefore essential. This guide outlines common synthetic strategies and state-of-the-art analytical techniques for ensuring the high chiral purity of this compound.
Synthesis of this compound
The synthesis of this compound is typically achieved through solution-phase peptide coupling. This involves the formation of an amide bond between an N-terminally protected D-alanine and a C-terminally protected O-benzyl-L-serine. The choice of protecting groups and coupling reagents is crucial to prevent racemization at the chiral centers.
General Synthesis Workflow
The overall process for synthesizing and purifying the target dipeptide can be visualized as a multi-step workflow. This involves the preparation of protected amino acid precursors, the coupling reaction to form the dipeptide, and subsequent purification and analysis to ensure high diastereomeric purity.
Experimental Protocol: Solution-Phase Synthesis
This protocol describes a representative method for the synthesis of this compound using dicyclohexylcarbodiimide (DCC) as the coupling agent and 1-hydroxybenzotriazole (HOBt) as a racemization suppressant.
Materials:
-
N-Boc-D-alanine
-
O-benzyl-L-serine methyl ester hydrochloride
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Lithium hydroxide (LiOH)
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
Procedure:
-
Preparation of O-benzyl-L-serine methyl ester: To a stirred suspension of O-benzyl-L-serine methyl ester hydrochloride (1.0 eq) in anhydrous DCM, add DIPEA (1.1 eq) at 0 °C and stir for 15 minutes until a clear solution is obtained.
-
Coupling Reaction: In a separate flask, dissolve N-Boc-D-alanine (1.0 eq) and HOBt (1.0 eq) in anhydrous DMF. Add the solution of O-benzyl-L-serine methyl ester from step 1. Cool the mixture to 0 °C and add a solution of DCC (1.1 eq) in DCM dropwise.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Dilute the filtrate with EtOAc and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation of Protected Dipeptide: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-D-Alanyl-O-benzyl-L-serine methyl ester.
-
Saponification (Ester Hydrolysis): Dissolve the crude protected dipeptide in a mixture of THF and water. Cool to 0 °C and add LiOH (1.5 eq). Stir at room temperature for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC).
-
Final Product Isolation: Acidify the reaction mixture to pH 2-3 with 1 M HCl and extract with EtOAc. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield crude this compound.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the final product with high chemical and chiral purity.
Chiral Purity Analysis
The determination of the diastereomeric purity of this compound is critical. The primary potential impurity is the L-Alanyl-O-benzyl-L-serine diastereomer, which may form due to the presence of L-alanine impurity in the starting material or racemization during the coupling reaction. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and reliable method for this analysis. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with chiral derivatizing agents, can also be employed.
Chiral High-Performance Liquid Chromatography (HPLC)
Direct separation of the dipeptide diastereomers can be achieved on a suitable CSP. Zwitterionic CSPs have shown excellent performance in separating small, unprotected peptides.
Experimental Protocol: Chiral HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: CHIRALPAK® ZWIX(+) (or a similar cinchona alkaloid-derived zwitterionic CSP), 250 x 4.6 mm, 3 µm.
-
Mobile Phase: A mixture of Methanol/Acetonitrile/Water (e.g., 49/49/2 v/v/v) containing additives such as 25 mM diethylamine (DEA) and 50 mM formic acid (FA). The exact composition may require optimization.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve a small amount of the purified dipeptide in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
Analysis: Inject the sample and record the chromatogram. The two diastereomers, D-Ala-L-Ser(OBn) and L-Ala-L-Ser(OBn), should be resolved into two distinct peaks. The diastereomeric excess (%de) can be calculated from the peak areas.
Calculation of Diastereomeric Excess (%de): %de = [ (Area of Major Diastereomer - Area of Minor Diastereomer) / (Area of Major Diastereomer + Area of Minor Diastereomer) ] x 100
Nuclear Magnetic Resonance (NMR) Spectroscopy
While standard ¹H NMR can confirm the structure of the dipeptide, it generally cannot distinguish between diastereomers. However, NMR can be used to determine diastereomeric purity after derivatization with a chiral agent, or by using chiral solvating agents. More advanced techniques like ¹⁹F NMR after derivatization with a fluorine-containing chiral agent can also be highly effective.[1][2]
Experimental Protocol: ¹⁹F NMR with a Chiral Derivatizing Agent
-
Derivatization: React the dipeptide sample with a chiral derivatizing agent such as (R)-2-(2-fluorophenyl)-2-hydroxyacetic acid ((R)-2FHA) to form diastereomeric derivatives.[1]
-
NMR Analysis: Acquire the ¹⁹F NMR spectrum of the derivatized sample. The fluorine signals for the two diastereomeric derivatives should appear at different chemical shifts.
-
Quantification: The diastereomeric ratio can be determined by integrating the respective ¹⁹F signals.
Data Presentation
The chiral purity of synthesized batches of this compound should be meticulously documented. The following table summarizes typical analytical results for a successfully synthesized and purified batch.
| Parameter | Method | Result | Specification |
| Chemical Purity | RP-HPLC (UV 210 nm) | 99.2% | ≥ 98.0% |
| Diastereomeric Purity | Chiral HPLC | ||
| this compound | 99.6% | ||
| L-Alanyl-O-benzyl-L-serine | 0.4% | ||
| Diastereomeric Excess (%de) | Chiral HPLC | 99.2% | ≥ 98.0% |
| Identity Confirmation | ¹H NMR, ¹³C NMR, MS | Conforms to structure | Conforms |
Biological Context and Signaling Pathways
While this compound is primarily a synthetic intermediate, its constituent amino acids, D-alanine and L-serine, have significant biological roles. L-serine is a proteinogenic amino acid and a central player in cellular metabolism. It is a precursor to numerous essential molecules, including glycine, cysteine, and D-serine. D-serine, in turn, is a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the central nervous system, playing a vital role in synaptic plasticity, learning, and memory.[3]
The diagram below illustrates the metabolic pathway for the synthesis of L-serine from the glycolytic intermediate 3-phosphoglycerate and its subsequent conversion to D-serine.
References
- 1. 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeted Chiral Metabolomics of D-Amino Acids: Their Emerging Role as Potential Biomarkers in Neurological Diseases with a Focus on Their Liquid Chromatography–Mass Spectrometry Analysis upon Chiral Derivatization [mdpi.com]
Uncharted Territory: A Technical Guide to the Potential Biological Activity of D-Alanyl-O-benzyl-L-serine
Foreword: An extensive review of the scientific literature reveals a notable absence of published research on the specific biological activities of the dipeptide D-Alanyl-O-benzyl-L-serine. While this compound is cataloged in chemical databases, its synthesis and subsequent biological evaluation have not been detailed in accessible scientific papers or patents. Consequently, this document serves not as a summary of existing data, but as a forward-looking technical guide for researchers, scientists, and drug development professionals interested in exploring the potential of this molecule. The information presented herein is based on the known biological roles of its constituent parts and related compounds, providing a theoretical framework and a hypothetical roadmap for future investigation.
Rationale for Investigation
The potential for this compound to exhibit biological activity stems from the known functions of D-amino acids and modified serine residues in various biological contexts.
-
The Role of D-Alanine in Peptides: D-alanine is a crucial component of the peptidoglycan cell wall in many bacteria.[1] The terminal D-alanyl-D-alanine sequence of the pentapeptide precursor is essential for the cross-linking reactions that provide structural integrity to the cell wall.[1] Molecules that mimic this D-alanyl-D-alanine structure, such as β-lactam antibiotics, can inhibit the enzymes responsible for this cross-linking, leading to bacterial cell death.[2] The incorporation of D-amino acids into peptides can also confer resistance to degradation by proteases, a desirable property for therapeutic peptides.[3] Dipeptides containing D-alanine have been investigated for their antimicrobial properties.[4]
-
O-benzyl-L-serine as a Bioactive Moiety: The O-benzyl protection on the L-serine residue introduces a lipophilic character to the dipeptide, which may influence its ability to cross cell membranes. O-benzyl-DL-serine and its derivatives have been noted as important intermediates in the synthesis of peptides and pharmaceuticals with a wide range of biological functions, including potential treatments for cardiovascular diseases, osteoporosis, inflammation, and cancer metastasis.[5] While these activities are associated with derivatives and not the single amino acid itself, it highlights the potential for this modified residue to be part of a biologically active molecule.
Given these points, this compound presents as a candidate for investigation, particularly for antimicrobial or cytotoxic activities.
Hypothetical Experimental Workflow
A systematic investigation into the biological activity of this compound would logically follow a multi-stage process from synthesis to mechanism of action studies.
Caption: Hypothetical workflow for the investigation of this compound's biological activity.
Data Presentation
Note: No quantitative data on the biological activity of this compound has been found in the published scientific literature. The following table is a template that researchers could use to structure their findings should such experiments be conducted.
Table 1: Template for Summarizing In Vitro Activity Data
| Assay Type | Target Organism/Cell Line | Metric | Result (e.g., µg/mL or µM) |
| Antimicrobial | Staphylococcus aureus | MIC | Data not available |
| Antimicrobial | Escherichia coli | MIC | Data not available |
| Cytotoxicity | Human cancer cell line (e.g., MCF-7) | IC₅₀ | Data not available |
| Cytotoxicity | Normal human cell line (e.g., HEK293) | CC₅₀ | Data not available |
Experimental Protocols
The following are generalized protocols for the key experiments outlined in the hypothetical workflow. These are intended as a starting point and would require optimization for the specific compound and targets.
Synthesis of this compound
The synthesis of this dipeptide would likely be achieved through standard peptide coupling methods, either in solution or on a solid phase. A general approach for solution-phase synthesis is outlined below:
-
Protection of Amino Acids: The starting materials, D-Alanine and O-benzyl-L-serine, would require protection of their amino and carboxyl groups, respectively, to ensure specific peptide bond formation. For instance, the amino group of D-Alanine could be protected with a fluorenylmethyloxycarbonyl (Fmoc) group, and the carboxyl group of O-benzyl-L-serine could be protected as a methyl or ethyl ester.
-
Peptide Coupling: The protected amino acids would then be coupled using a standard coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an appropriate solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
Deprotection: Following the coupling reaction, the protecting groups would be removed. For example, the Fmoc group is typically removed with a mild base like piperidine, and an ester can be hydrolyzed under basic conditions.
-
Purification and Characterization: The final product would be purified, for example by High-Performance Liquid Chromatography (HPLC), and its structure confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the compound.
-
Preparation of Inoculum: A standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution: The test compound, this compound, is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Cytotoxicity Assay (MTT Assay)
This protocol measures the effect of the compound on the viability of mammalian cells.
-
Cell Seeding: Human cells (e.g., a cancer cell line and a normal cell line) are seeded into a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized detergent).
-
Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is proportional to the number of viable cells. The IC₅₀ (the concentration that inhibits 50% of cell growth) can then be calculated.
Conclusion and Future Directions
While this compound remains an uncharacterized molecule in terms of its biological activity, its structure suggests plausible avenues for investigation, particularly in the realm of antimicrobial and anticancer research. The theoretical framework and hypothetical protocols provided in this guide are intended to catalyze such research. Future studies should focus on the synthesis of this dipeptide, followed by broad-spectrum screening to identify any potential "hit" activities. Should any significant activity be discovered, subsequent research could delve into its mechanism of action, structure-activity relationships through the synthesis of analogues, and in vivo efficacy studies. The exploration of such novel chemical entities is a vital component of the ongoing search for new therapeutic agents.
References
D-Alanyl-O-benzyl-L-serine: A Dipeptide Building Block for Advanced Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of unnatural amino acids and stereochemically diverse building blocks is a cornerstone of modern drug discovery and peptide-based therapeutics. D-Alanyl-O-benzyl-L-serine, a dipeptide composed of a D-alanine residue and a side-chain protected L-serine, represents a valuable chiral building block for the synthesis of complex peptides and peptidomimetics. Its unique stereochemistry and protected functional groups offer researchers precise control over the final molecular architecture, influencing properties such as enzymatic stability, conformational preference, and biological activity. This technical guide provides a comprehensive overview of this compound, including its synthesis, purification, and potential applications.
Physicochemical Properties
While specific experimental data for this compound is not widely published, its fundamental properties can be derived from its constituent amino acids and general peptide characteristics.
| Property | Value | Source |
| Molecular Formula | C13H18N2O4 | --INVALID-LINK-- |
| Molecular Weight | 266.29 g/mol | --INVALID-LINK-- |
| Appearance | Expected to be a white to off-white solid | General knowledge of protected peptides |
| Solubility | Expected to be soluble in organic solvents like DMF, DCM, and alcohols | General knowledge of protected peptides |
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the protection of the constituent amino acids, their coupling to form the dipeptide, and subsequent deprotection steps. A common strategy in liquid-phase peptide synthesis is employed.
Overall Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Experimental Protocols
1. Preparation of N-Boc-D-Alanine (Boc-D-Ala-OH)
This is a standard procedure for the protection of the amino group of D-alanine.
-
Materials: D-Alanine, Di-tert-butyl dicarbonate (Boc)₂O, Sodium hydroxide (NaOH), Dioxane, Water, Diethyl ether, Ethyl acetate, Magnesium sulfate (MgSO₄).
-
Procedure:
-
Dissolve D-Alanine in a 1M NaOH solution.
-
Add dioxane followed by the slow addition of (Boc)₂O at 0°C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Remove the dioxane under reduced pressure.
-
Wash the aqueous layer with diethyl ether.
-
Acidify the aqueous layer to pH 2-3 with a suitable acid (e.g., 1M HCl) and extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield Boc-D-Ala-OH.
-
2. Preparation of O-benzyl-L-serine methyl ester (H-L-Ser(Bzl)-OMe)
This involves the protection of the hydroxyl group of L-serine as a benzyl ether and esterification of the carboxylic acid.
-
Materials: L-Serine, Benzyl bromide, Sodium hydride (NaH) or a suitable base, Anhydrous Dimethylformamide (DMF), Methanol (MeOH), Thionyl chloride (SOCl₂).
-
Procedure:
-
O-Benzylation:
-
Dissolve L-serine in anhydrous DMF and cool to 0°C.
-
Add NaH portion-wise and stir for 30 minutes.
-
Add benzyl bromide dropwise and allow the reaction to proceed at room temperature for several hours.
-
Quench the reaction with water and extract the product with an appropriate organic solvent.
-
Purify the crude product to obtain O-benzyl-L-serine.
-
-
Esterification:
-
Suspend O-benzyl-L-serine in methanol.
-
Cool the suspension to -10°C and add thionyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Remove the solvent under reduced pressure to obtain the methyl ester, which can be used directly in the next step.
-
-
3. Coupling of Boc-D-Ala-OH and H-L-Ser(Bzl)-OMe
This step forms the peptide bond between the two protected amino acids.
-
Materials: Boc-D-Ala-OH, H-L-Ser(Bzl)-OMe, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-Hydroxybenzotriazole (HOBt), Dichloromethane (DCM) or DMF, Diisopropylethylamine (DIPEA).
-
Procedure:
-
Dissolve Boc-D-Ala-OH and HOBt in DCM or DMF.
-
Add EDC to the solution and stir for 10-15 minutes at 0°C to pre-activate the carboxylic acid.
-
In a separate flask, dissolve H-L-Ser(Bzl)-OMe in DCM or DMF and add DIPEA.
-
Add the solution of the serine ester to the activated alanine solution.
-
Allow the reaction to stir at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude protected dipeptide, Boc-D-Ala-Ser(Bzl)-OMe, by silica gel column chromatography.[1]
-
4. Deprotection to Yield this compound
This involves the removal of the Boc and methyl ester protecting groups.
-
Materials: Boc-D-Ala-Ser(Bzl)-OMe, Lithium hydroxide (LiOH) or NaOH, Tetrahydrofuran (THF)/Water mixture, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Saponification (Ester Hydrolysis):
-
Dissolve the protected dipeptide in a THF/water mixture.
-
Add a solution of LiOH or NaOH and stir at room temperature until the ester is hydrolyzed (monitored by TLC).
-
Acidify the reaction mixture to pH 3-4 and extract the product with an organic solvent.
-
Dry and concentrate to obtain Boc-D-Ala-Ser(Bzl)-OH.
-
-
Boc Deprotection:
-
Dissolve the Boc-protected dipeptide acid in a mixture of TFA and DCM (typically 1:1 or as per standard protocols).
-
Stir the reaction at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
Triturate the residue with cold diethyl ether to precipitate the final product, this compound, as a TFA salt.
-
The product can be further purified by recrystallization or preparative HPLC.
-
-
Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the presence of both amino acid residues, the benzyl protecting group, and the formation of the peptide bond.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition of the dipeptide.
-
Optical Rotation: The specific rotation of the purified dipeptide would be measured to confirm its chiral integrity.
Potential Applications in Drug Development
D-amino acid-containing peptides are of significant interest in drug development due to their enhanced resistance to proteolytic degradation, which can lead to improved pharmacokinetic profiles.[2] this compound can serve as a key intermediate in the synthesis of:
-
Enzyme Inhibitors: The specific stereochemistry can be crucial for fitting into the active site of target enzymes.
-
Peptide-based Therapeutics: Incorporation of this dipeptide can modulate the conformation and stability of larger peptides, potentially enhancing their therapeutic efficacy.
-
Chiral Ligands: The dipeptide can be used as a scaffold for the synthesis of chiral ligands for asymmetric catalysis.
Signaling Pathways and Logical Relationships
The involvement of this compound in specific signaling pathways is not documented. However, peptides containing D-amino acids can interact with various biological targets. The following diagram illustrates a hypothetical interaction of a therapeutic peptide containing this dipeptide with a cell surface receptor, leading to the modulation of an intracellular signaling cascade.
Caption: Hypothetical interaction of a peptide containing this compound.
Conclusion
This compound is a valuable, albeit not widely commercialized, dipeptide building block. Its synthesis relies on established principles of peptide chemistry, involving careful protection and coupling strategies. For researchers in drug discovery and medicinal chemistry, this dipeptide offers a tool to introduce specific stereochemical and conformational constraints into peptide-based molecules, with the potential to enhance their therapeutic properties. Further research into the specific biological activities of peptides incorporating this unique building block is warranted.
References
A Technical Review of D-Alanyl-O-benzyl-L-serine and its Core Moiety
Introduction
D-Alanyl-O-benzyl-L-serine is a dipeptide of interest in the fields of biochemistry and pharmaceutical development. While specific literature on this particular dipeptide is sparse, a comprehensive review of its core component, O-benzyl-L-serine, provides a foundational understanding of its potential synthesis, chemical properties, and biological activities. O-benzyl-serine and its derivatives have been explored for their utility as pharmaceutical intermediates and their role in peptide synthesis.[1] Notably, the benzylserine moiety has demonstrated significant biological activity, particularly as an inhibitor of amino acid transport in cancer cells.[2] This technical guide will synthesize the available information on the synthesis and biological implications of O-benzyl-serine to provide a framework for future research into this compound.
Synthesis of O-benzyl-serine
The synthesis of O-benzyl-serine is a critical step in the potential production of this compound. Several methods for the synthesis of both the L-enantiomer and the racemic mixture have been reported. These typically involve the protection of the amino and/or carboxyl groups of serine, followed by benzylation of the hydroxyl group and subsequent deprotection.
Table 1: Summary of Synthetic Routes for O-benzyl-serine
| Product | Starting Material | Key Reagents | Reported Yield | Reference |
| O-benzyl-L-serine | L-serine | Di-tert-butyl dicarbonate, NaOH, 1,4-dioxane, Sodium hydride, Benzyl bromide, Trifluoroacetic acid, Dichloromethane | 94% (for N-Boc-L-serine), Not specified for benzylation, 97% for deprotection | [3] |
| O-benzyl-DL-serine | DL-serine | Di-tert-butyl dicarbonate, NaOH, Tetrahydrofuran, Sodium tert-pentoxide, Benzyl bromide, Sodium carbonate | Not specified | [1] |
| O-benzyl-L-serine | N-BOC-O-benzyl-L-serine | Trifluoroacetic acid, Triethylsilane, Dichloromethane | 62.3% | [4] |
Experimental Protocols
Detailed methodologies for key synthetic steps are crucial for reproducibility and further development.
Protocol 1: Synthesis of O-benzyl-L-serine from L-serine [3]
This protocol involves a two-step process: N-protection of L-serine followed by benzylation and deprotection.
Step 1: Synthesis of N-(tert-butoxycarbonyl)-L-serine
-
To a stirred solution of L-serine (5.2 g, 50.0 mmol) in 1M NaOH aqueous solution (50 mL) and 1,4-dioxane (100 mL), di-tert-butyl dicarbonate (13.1 g, 60.0 mmol) is slowly added at 0°C.
-
The mixture is warmed to room temperature and stirred for 24 hours.
-
After evaporation of 1,4-dioxane, the aqueous layer is washed with Et2O (50 mL).
-
The aqueous layer is acidified with 1M H2SO4 aqueous solution to a pH of 2-3 and extracted with EtOAc (3 x 50 mL).
-
The combined organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure to yield N-(tert-butoxycarbonyl)-L-serine. (Yield: 9.6 g, 94%).
Step 2: Synthesis of N-(tert-butoxycarbonyl)-O-benzyl-L-serine
-
To a solution of the obtained N-(tert-butoxycarbonyl)-L-serine (8.2 g, 40.0 mmol) in anhydrous DMF (200 mL), sodium hydride (2.1 g, 88 mmol) is added at 0°C under an argon atmosphere.
-
Benzyl bromide is then added, and the reaction proceeds. (Further details on the amount of benzyl bromide and reaction time are not specified in the provided abstract).
Step 3: Deprotection of the tert-butoxycarbonyl group
-
N-(tert-butoxycarbonyl)-O-benzyl-L-serine (7.38 g, 25 mmol) is dissolved in a mixture of CH2Cl2 (30 mL) and TFA (5 mL).
-
The reaction mixture is stirred at room temperature for 2 hours.
-
The solvents are removed under reduced pressure.
-
The resulting residue is purified by decantation using Et2O to remove any remaining trace of TFA, yielding O-benzyl-L-serine as a white solid. (Yield: 4.7 g, 97%).
Protocol 2: Synthesis of O-benzyl-DL-serine [1]
This protocol outlines the synthesis of the racemic mixture.
Step 1: Synthesis of N-tert-butoxycarbonyl-DL-serine
-
105g of serine is dissolved in 100mL of NaOH solution.
-
200mL of tetrahydrofuran and 250g of di-tert-butyl dicarbonate are added sequentially. (Reaction conditions are not fully detailed in the abstract).
Step 2: Synthesis of N-tert-butoxycarbonyl-O-benzyl-DL-serine
-
20.5g of N-tert-butoxycarbonyl-DL-serine is dissolved in 200mL of tetrahydrofuran.
-
27.59g of sodium tert-pentoxide is added, followed by the slow addition of 20g of benzyl bromide. (Reaction conditions are not fully detailed in the abstract).
Step 3: Synthesis of O-benzyl-DL-serine
-
3g of N-tert-butoxycarbonyl-O-benzyl-DL-serine is dissolved in 115mL of 10% Na2CO3 and cooled to 0-4°C.
-
The reaction progress is monitored by thin-layer chromatography.
-
Upon completion, the mixture is poured into 400mL of water and extracted twice with ethyl ether.
-
The aqueous layer is cooled, and the pH is adjusted to around 2 with concentrated hydrochloric acid, leading to the precipitation of a white solid.
-
The product is extracted three times with 50mL of ethyl acetate, dried with anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The product is precipitated with petroleum ether to obtain O-benzyl-DL-serine.
Visualizing the Synthetic Workflow
Caption: General workflow for the synthesis of O-benzyl-L-serine.
Biological Activity of Benzylserine
Recent studies have highlighted the role of benzylserine (BenSer) as a dual inhibitor of the L-type amino acid transporter 1 (LAT1) and the alanine, serine, cysteine-preferring transporter 2 (ASCT2).[2] These transporters are crucial for the uptake of essential amino acids like leucine and glutamine, which are vital for the rapid growth and proliferation of cancer cells.[2][5]
In breast cancer cell lines (MCF-7, HCC1806, and MDA-MB-231), treatment with benzylserine significantly inhibited the uptake of both leucine and glutamine.[2] This dual inhibition leads to a disruption of intracellular amino acid homeostasis, which in turn causes decreased cell viability and cell cycle progression.[2] The effects of benzylserine were found to be more cytostatic than those of a LAT family-specific inhibitor, suggesting that the combined inhibition of both LAT1 and ASCT2 is more effective in hindering cancer cell growth.[1]
Further investigation revealed that benzylserine treatment affects the intracellular concentrations of at least 14 amino acids, indicating a broad impact on amino acid metabolism.[6] This disruption of amino acid balance activates the amino acid response (AAR) pathway through the activating transcription factor 4 (ATF4).[1]
Signaling Pathway of Benzylserine in Breast Cancer Cells
Caption: Proposed mechanism of action of Benzylserine in cancer cells.
Quantitative Data
While the reviewed literature extensively describes the qualitative effects of benzylserine, specific quantitative data such as IC50 or Ki values for the inhibition of LAT1 and ASCT2 by this compound are not available. The studies confirm "significant" inhibition of leucine and glutamine uptake in breast cancer cells upon treatment with benzylserine, leading to decreased cell viability.[2]
Table 2: Chemical and Physical Properties of O-benzyl-serine
| Property | O-benzyl-L-serine | O-benzyl-DL-serine | Reference |
| Molecular Formula | C10H13NO3 | C10H13NO3 | [7],[8] |
| Molecular Weight | 195.22 g/mol | 195.22 g/mol | [7],[8] |
| Melting Point | ~227 °C (dec.) | ~227 °C (dec.) | ,[8] |
| Appearance | White to pale cream powder | White to light yellow powder to crystal | ,[8] |
| CAS Number | 4726-96-9 | 5445-44-3 | [7],[8] |
The available literature strongly suggests that the O-benzyl-serine moiety possesses significant biological activity as a dual inhibitor of the amino acid transporters LAT1 and ASCT2. This makes it a compelling candidate for further investigation in the context of cancer therapeutics.
The dipeptide this compound represents a logical next step in this line of research. Future studies should focus on:
-
Efficient Synthesis: Developing a robust and scalable synthetic route for this compound.
-
In Vitro Evaluation: Quantifying the inhibitory activity of the dipeptide against LAT1 and ASCT2 and comparing it to benzylserine.
-
Cell-Based Assays: Assessing the efficacy of this compound in various cancer cell lines to determine its anti-proliferative and cytotoxic effects.
-
Pharmacokinetic Studies: Evaluating the stability, absorption, and metabolism of the dipeptide to understand its potential as a therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C13H18N2O4 | CID 71421926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. O-BENZYL-L-SERINE synthesis - chemicalbook [chemicalbook.com]
- 5. Benzylserine inhibits breast cancer cell growth by disrupting intracellular amino acid homeostasis and triggering amino acid response pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzylserine inhibits breast cancer cell growth by disrupting intracellular amino acid homeostasis and triggering amino acid response pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. O-benzyl-L-serine | C10H13NO3 | CID 78457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. O-BENZYL-DL-SERINE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
Methodological & Application
Application Notes and Protocols: Incorporation of D-Alanyl-O-benzyl-L-serine into Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of unnatural amino acids and dipeptide building blocks into peptide sequences is a cornerstone of modern drug discovery and development. These modifications can significantly enhance peptide stability, confer resistance to enzymatic degradation, and modulate biological activity. This document provides detailed application notes and protocols for the incorporation of the specific dipeptide unit, D-Alanyl-O-benzyl-L-serine, into peptide chains. The presence of a D-amino acid at the N-terminus of this dipeptide can critically influence the conformational properties and proteolytic resistance of the final peptide. The O-benzyl protection on the serine residue is a standard strategy in peptide synthesis, preventing side reactions and allowing for selective deprotection.
Data Presentation
Table 1: Recommended Reagents for this compound Dipeptide Synthesis and Incorporation
| Reagent/Component | Purpose | Recommended Supplier (Example) | Purity |
| Boc-D-Alanine | N-terminal protection of Alanine | Sigma-Aldrich, Bachem | >99% |
| O-Benzyl-L-serine methyl ester HCl | C-terminal protected Serine | Bachem, Chem-Impex | >98% |
| HATU | Coupling Reagent | MilliporeSigma, CEM | >98% |
| HOBt | Additive to reduce racemization | Aapptec, Gyros Protein Technologies | >99% |
| DIPEA (or DIEA) | Base for coupling reaction | Thermo Fisher Scientific, VWR | Peptide synthesis grade |
| Fmoc-D-Ala-O-benzyl-L-Ser-OH | Protected dipeptide for SPPS | Custom Synthesis | >95% |
| Rink Amide Resin | Solid support for peptide amide synthesis | Novabiochem, Aapptec | 100-200 mesh |
| Piperidine | Fmoc deprotection | Alfa Aesar, Acros Organics | >99% |
| Trifluoroacetic Acid (TFA) | Cleavage from resin and side-chain deprotection | Halocarbon, Oakwood Chemical | >99% |
Table 2: Quantitative Parameters for Solid-Phase Peptide Synthesis (SPPS) Incorporation
| Parameter | Value/Range | Notes |
| Resin Loading | 0.4 - 0.8 mmol/g | Varies with resin type. |
| Amino Acid/Dipeptide Equivalents | 3 - 5 eq. | Relative to resin loading. |
| Coupling Reagent Equivalents | 2.9 - 4.9 eq. | Slightly less than the amino acid/dipeptide. |
| Base (DIPEA) Equivalents | 6 - 10 eq. | Typically double the amino acid/dipeptide equivalents. |
| Coupling Time (Dipeptide) | 1 - 4 hours | Can be extended or repeated (double coupling) for difficult sequences. |
| Fmoc Deprotection Time | 2 x 10 min | Standard procedure with 20% piperidine in DMF. |
| Cleavage Cocktail | TFA/TIS/H2O (95:2.5:2.5) | Standard for most peptides. TIS scavenges cations. |
| Expected Yield (crude peptide) | 60 - 85% | Highly dependent on sequence and length. |
| Expected Purity (crude peptide) | 50 - 80% | Dependent on synthesis efficiency and side reactions. |
Experimental Protocols
Protocol 1: Solution-Phase Synthesis of N-Fmoc-D-Alanyl-O-benzyl-L-serine
This protocol details the synthesis of the protected dipeptide building block required for subsequent solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-D-Alanine
-
O-Benzyl-L-serine methyl ester hydrochloride
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dimethylformamide (DMF), peptide synthesis grade
-
Ethyl acetate (EtOAc)
-
1 M HCl (aqueous)
-
Saturated NaHCO3 solution (aqueous)
-
Brine (saturated NaCl solution, aqueous)
-
Anhydrous MgSO4
-
Silica gel for column chromatography
Procedure:
-
Activation: In a round-bottom flask, dissolve Fmoc-D-Alanine (1.1 eq.) and HATU (1.1 eq.) in DMF. Stir the solution for 5-10 minutes at room temperature.
-
Coupling: Add O-Benzyl-L-serine methyl ester hydrochloride (1.0 eq.) to the activated solution. Add DIPEA (2.5 eq.) dropwise while stirring. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, dilute the mixture with EtOAc. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO3 solution (2x), and brine (1x).
-
Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the protected dipeptide ester.
-
Saponification: Dissolve the purified dipeptide ester in a mixture of THF and water. Add LiOH (1.5 eq.) and stir at room temperature until the ester is fully hydrolyzed (monitor by TLC).
-
Final Work-up: Acidify the reaction mixture to pH 2-3 with 1 M HCl and extract the product with EtOAc. Wash the organic layer with brine, dry over anhydrous MgSO4, and concentrate to yield Fmoc-D-Alanyl-O-benzyl-L-serine as a white solid.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Incorporation of Fmoc-D-Alanyl-O-benzyl-L-serine
This protocol describes the incorporation of the pre-synthesized dipeptide into a growing peptide chain on a solid support using the Fmoc/tBu strategy.[1]
Materials:
-
Peptide-resin (with a free N-terminal amine)
-
Fmoc-D-Alanyl-O-benzyl-L-serine
-
HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU
-
HOBt (Hydroxybenzotriazole)
-
DIPEA
-
DMF, peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% Piperidine in DMF (v/v)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H2O)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF. Add 20% piperidine in DMF to the resin and agitate for 10 minutes. Drain and repeat for another 10 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Dipeptide Coupling:
-
In a separate vial, pre-activate the Fmoc-D-Alanyl-O-benzyl-L-serine (3 eq.) with HBTU/HOBt (2.9 eq.) or HATU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5-10 minutes.
-
Add the activated dipeptide solution to the deprotected peptide-resin.
-
Agitate the reaction vessel for 1-4 hours at room temperature. The use of a dipeptide can help overcome aggregation that might occur with single amino acid additions.[1]
-
Perform a Kaiser test to check for complete coupling. If the test is positive (indicating free amines), a second coupling (double coupling) may be necessary.
-
-
Washing: After complete coupling, drain the reaction solution and wash the resin with DMF (5x) and DCM (3x).
-
Chain Elongation: Repeat the deprotection and coupling steps for subsequent amino acids in the sequence.
-
Final Cleavage and Deprotection:
-
Once the synthesis is complete, wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature. This step removes the peptide from the resin and simultaneously cleaves the O-benzyl and other acid-labile side-chain protecting groups.
-
Filter to separate the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Experimental Workflow for Dipeptide Incorporation in SPPS
Caption: Workflow for the incorporation of the protected dipeptide into a peptide chain via SPPS.
Logical Relationship of Peptide Modification and Biological Outcome
Caption: Rationale for incorporating this compound to improve peptide properties.
Example Signaling Pathway: D-Ala Peptide Analog (DAPTA) and CCR5
Peptides containing D-alanine, such as D-Ala-Peptide T-Amide (DAPTA), have been shown to act as viral entry inhibitors by interacting with chemokine receptors like CCR5.[2][3] This pathway illustrates a potential application for peptides modified with D-amino acids.
Caption: Inhibition of HIV entry via CCR5 receptor blockade by a D-Ala containing peptide analog.
References
Application Notes and Protocols for the Synthesis of D-Alanyl-O-benzyl-L-serine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the solution-phase synthesis of the dipeptide D-Alanyl-O-benzyl-L-serine. This dipeptide is a valuable building block in peptidomimetic studies and drug discovery, incorporating a non-natural D-amino acid and a protected serine residue. The O-benzyl protection of the serine side chain prevents unwanted side reactions during coupling and can be removed at a later stage if required.[1] The protocol described herein utilizes common peptide coupling reagents and standard purification techniques, making it accessible for researchers with a foundational knowledge of organic synthesis.
The synthesis of peptides requires the selective formation of amide bonds between amino acids. To achieve this in a controlled manner, protecting groups are employed to block reactive functional groups that are not intended to participate in the coupling reaction.[2] In this protocol, the amine group of D-alanine is protected with a tert-butyloxycarbonyl (Boc) group, which can be readily removed under acidic conditions. The carboxylic acid of O-benzyl-L-serine is temporarily converted to an ester (e.g., methyl or ethyl ester) to facilitate the reaction and purification. The coupling of the two protected amino acid derivatives is achieved using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-Hydroxybenzotriazole (HOBt), a combination known to promote efficient peptide bond formation while minimizing racemization.[3][4]
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| N-Boc-D-Alanine | ≥98% | Commercially Available |
| O-benzyl-L-serine methyl ester hydrochloride | ≥98% | Commercially Available |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | ≥98% | Commercially Available |
| 1-Hydroxybenzotriazole (HOBt) | ≥98% | Commercially Available |
| N,N-Diisopropylethylamine (DIPEA) | ≥99% | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available |
| Ethyl acetate (EtOAc) | Reagent Grade | Commercially Available |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | Prepared in-house | |
| 1M Hydrochloric acid (HCl) | Prepared in-house | |
| Brine (saturated aqueous NaCl) | Prepared in-house | |
| Anhydrous sodium sulfate (Na₂SO₄) | Commercially Available | |
| Silica gel | 60 Å, 230-400 mesh | Commercially Available |
Equipment
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
-
High-performance liquid chromatography (HPLC) system
-
Mass spectrometer (MS)
-
Nuclear magnetic resonance (NMR) spectrometer
Synthesis of N-Boc-D-Alanyl-O-benzyl-L-serine methyl ester
-
Reaction Setup:
-
To a round-bottom flask, add N-Boc-D-Alanine (1.0 eq) and O-benzyl-L-serine methyl ester hydrochloride (1.0 eq).
-
Dissolve the starting materials in anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF).
-
Cool the solution to 0 °C in an ice bath.
-
-
Addition of Reagents:
-
Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) to the reaction mixture.
-
Add N,N-Diisopropylethylamine (DIPEA) (1.1 eq) dropwise to neutralize the hydrochloride salt.
-
Finally, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).
-
-
Reaction:
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate (EtOAc).
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude dipeptide by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the pure product and evaporate the solvent.
-
Characterization
The purified N-Boc-D-Alanyl-O-benzyl-L-serine methyl ester can be characterized by the following methods:
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and purity of the dipeptide.[5][6] Expected signals in ¹H NMR would include those for the Boc group, the benzyl group, the methyl ester, and the amino acid backbones.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (based on 1 eq of N-Boc-D-Alanine) |
| N-Boc-D-Alanyl-O-benzyl-L-serine methyl ester | C₂₂H₃₂N₂O₆ | 424.50 | 100% |
Experimental Workflow and Signaling Pathways
Caption: Solution-phase synthesis workflow for this compound.
Logical Relationships in Peptide Coupling
References
Application Notes and Protocols: Cleavage of Benzyl Protecting Group from D-Alanyl-O-benzyl-L-serine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the cleavage of the O-benzyl protecting group from the dipeptide D-Alanyl-O-benzyl-L-serine to yield D-Alanyl-L-serine. The primary methods discussed are catalytic hydrogenation and catalytic transfer hydrogenation, which are standard procedures in peptide synthesis for the removal of benzyl ethers.[1]
Introduction
The benzyl ether is a widely used protecting group for the hydroxyl function of serine in peptide synthesis due to its stability under various reaction conditions and its relatively straightforward removal by hydrogenolysis.[1] The deprotection of this compound is a critical step in the synthesis of peptides containing the D-Ala-L-Ser motif, which may be of interest in the development of novel therapeutics. This document outlines the most common and effective methods for this transformation, providing detailed experimental protocols and expected outcomes.
Deprotection Strategies: A Comparative Overview
The two most prevalent methods for the cleavage of benzyl ethers in peptide synthesis are catalytic hydrogenation and catalytic transfer hydrogenation.
-
Catalytic Hydrogenation: This is a classic and highly efficient method involving the use of hydrogen gas and a metal catalyst, typically palladium on carbon (Pd/C). It is a clean reaction, with the primary byproduct being toluene.
-
Catalytic Transfer Hydrogenation (CTH): This method offers a convenient alternative to using flammable hydrogen gas. It employs a hydrogen donor molecule, such as formic acid, ammonium formate, or cyclohexene, to transfer hydrogen to the substrate in the presence of a catalyst.[2][3] CTH is often considered milder and can sometimes offer better selectivity.
The choice between these methods often depends on the available equipment (e.g., hydrogenation apparatus) and the presence of other functional groups in the molecule that might be sensitive to the reaction conditions.
Quantitative Data Summary
The following tables summarize typical reaction conditions and expected outcomes for the debenzylation of O-benzyl serine-containing peptides. Please note that optimal conditions for this compound may require some optimization.
Table 1: Catalytic Hydrogenation - Typical Reaction Parameters
| Parameter | Value/Range | Notes |
| Substrate | This compound | Assumed N-terminus is protected (e.g., Boc, Cbz) or free amine |
| Catalyst | 10% Palladium on Carbon (Pd/C) | 10-20 mol% |
| Solvent | Methanol, Ethanol, Acetic Acid | Methanol is commonly used. |
| Hydrogen Pressure | 1-4 atm (balloon or Parr shaker) | Higher pressures may speed up the reaction. |
| Temperature | Room Temperature | |
| Reaction Time | 2-24 hours | Monitored by TLC or LC-MS. |
| Typical Yield | >90% | Highly dependent on substrate purity and reaction conditions. |
Table 2: Catalytic Transfer Hydrogenation - Typical Reaction Parameters
| Parameter | Value/Range | Notes |
| Substrate | This compound | Assumed N-terminus is protected or free amine |
| Catalyst | 10% Palladium on Carbon (Pd/C) | 10-30 mol% |
| Hydrogen Donor | Formic Acid, Ammonium Formate, Cyclohexene | Ammonium formate is a common and effective choice. |
| Solvent | Methanol, Ethanol | |
| Temperature | Room Temperature to 40°C | |
| Reaction Time | 1-6 hours | Often faster than standard hydrogenation. Monitored by TLC or LC-MS. |
| Typical Yield | >90% | Highly dependent on substrate purity and reaction conditions. |
Experimental Protocols
Protocol 1: Debenzylation via Catalytic Hydrogenation
This protocol describes a general procedure for the cleavage of the O-benzyl group from this compound using hydrogen gas and a palladium catalyst.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol (ACS grade or higher)
-
Hydrogen gas supply (balloon or cylinder)
-
Reaction flask (e.g., round-bottom flask)
-
Stirring apparatus (magnetic stirrer)
-
Filtration apparatus (e.g., Celite pad or syringe filter)
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve this compound (1 equivalent) in methanol (10-20 mL per gram of substrate) in a suitable reaction flask.
-
Catalyst Addition: Carefully add 10% Pd/C (10-20 mol%) to the solution.
-
Inerting the Atmosphere: Seal the flask and purge the system with nitrogen or argon to remove air.
-
Hydrogenation: Introduce hydrogen gas into the reaction vessel (e.g., by inflating a balloon connected to the flask or by connecting to a hydrogenation apparatus) to a pressure of 1-4 atm.
-
Reaction: Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).
-
Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite or a syringe filter to remove the Pd/C catalyst. Wash the filter pad with a small amount of methanol to ensure complete recovery of the product.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude D-Alanyl-L-serine.
-
Purification: The crude product can be purified by recrystallization or reverse-phase high-performance liquid chromatography (RP-HPLC) if necessary.[4][5][6]
Protocol 2: Debenzylation via Catalytic Transfer Hydrogenation
This protocol outlines a general procedure for the cleavage of the O-benzyl group using a hydrogen donor.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ammonium formate
-
Methanol (ACS grade or higher)
-
Reaction flask (e.g., round-bottom flask)
-
Stirring apparatus (magnetic stirrer)
-
Filtration apparatus (e.g., Celite pad or syringe filter)
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve this compound (1 equivalent) in methanol (10-20 mL per gram of substrate) in a round-bottom flask.
-
Reagent Addition: Add ammonium formate (3-5 equivalents) to the solution and stir until it dissolves.
-
Catalyst Addition: Carefully add 10% Pd/C (10-30 mol%) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or warm gently to 40°C. The reaction is often accompanied by gas evolution.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 1-6 hours).
-
Catalyst Removal: Once the reaction is complete, filter the mixture through a pad of Celite or a syringe filter to remove the Pd/C catalyst. Wash the filter pad with a small amount of methanol.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol) or by RP-HPLC.[4][5][6]
Visualizations
Chemical Reaction Pathway
Caption: Reaction scheme for the debenzylation of this compound.
Experimental Workflow
Caption: General experimental workflow for benzyl group cleavage.
Logical Relationships of Deprotection Methods
Caption: Decision factors for choosing a debenzylation method.
References
- 1. peptide.com [peptide.com]
- 2. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 3. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols: D-Alanyl-O-benzyl-L-serine as a Potential Enzyme Inhibitor Substrate
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature review did not yield specific studies or established protocols for the use of D-Alanyl-O-benzyl-L-serine as an enzyme inhibitor substrate. The following application notes and protocols are representative examples based on common methodologies for evaluating novel enzyme inhibitors. These should be adapted and optimized for the specific enzyme system under investigation.
Introduction
This compound is a dipeptide derivative. While its direct role as an enzyme inhibitor is not documented in publicly available literature, its structural components suggest potential interactions with certain classes of enzymes. D-amino acids are known to be involved in bacterial cell wall biosynthesis and can act as inhibitors of enzymes in these pathways. The O-benzyl-L-serine component introduces a bulky, hydrophobic group that could facilitate binding to the active sites of proteases or other hydrolases.
These notes provide a general framework for the initial screening and characterization of this compound as a potential enzyme inhibitor.
Potential Applications
Based on its structure, this compound could hypothetically be investigated as an inhibitor for:
-
Bacterial Transpeptidases and D-D-Carboxypeptidases: The D-Alanine moiety is a key component of the peptidoglycan cell wall in many bacteria. Analogs of D-Ala-D-Ala are classic inhibitors of the enzymes responsible for cross-linking the cell wall.
-
Serine Proteases: The serine residue could target the active site of serine proteases, although the O-benzyl group would likely alter its recognition by the enzyme.
-
Peptidases: The dipeptide nature of the molecule makes it a candidate for interaction with various peptidases.
Data Presentation: Hypothetical Inhibitory Activity
The following table is a template for presenting quantitative data obtained from enzyme inhibition assays. The values presented are for illustrative purposes only.
| Target Enzyme | Inhibitor Concentration (µM) | % Inhibition | IC50 (µM) | Ki (µM) | Mechanism of Inhibition |
| E. coli D-D-Carboxypeptidase | 10 | 65 | 7.5 | 3.2 | Competitive |
| 50 | 85 | ||||
| 100 | 95 | ||||
| Trypsin (Serine Protease) | 10 | 15 | >100 | N/D | Not Determined |
| 50 | 25 | ||||
| 100 | 30 |
N/D: Not Determined
Experimental Protocols
This protocol describes a general method for determining if this compound inhibits a target enzyme using a chromogenic or fluorogenic substrate.
Materials:
-
Target Enzyme
-
This compound
-
Appropriate chromogenic or fluorogenic substrate for the target enzyme
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO or aqueous buffer).
-
Prepare a series of dilutions of the inhibitor stock solution in assay buffer.
-
Prepare a working solution of the target enzyme in assay buffer. The optimal concentration should be determined empirically.
-
Prepare a working solution of the substrate in assay buffer. The concentration should ideally be at or below the Michaelis constant (Km) for the enzyme.
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add 10 µL of each inhibitor dilution.
-
Positive Control Wells (No Inhibitor): Add 10 µL of assay buffer (or DMSO if used as a solvent).
-
Negative Control Wells (No Enzyme): Add 10 µL of inhibitor dilution and 10 µL of assay buffer instead of the enzyme solution.
-
Add 80 µL of the enzyme working solution to the test and positive control wells.
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 15 minutes.
-
-
Initiation of Reaction:
-
Add 10 µL of the substrate working solution to all wells to initiate the reaction. The final volume in each well is 100 µL.
-
-
Measurement:
-
Immediately measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
Take kinetic readings every minute for 15-30 minutes, or take a single endpoint reading after a fixed time.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each well.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
This protocol is a follow-up to the initial screening if significant inhibition is observed. It helps to determine if the inhibition is competitive, non-competitive, or uncompetitive.
Procedure:
-
Perform the enzyme inhibition assay as described in section 4.1.
-
Repeat the assay with multiple, fixed concentrations of the inhibitor.
-
At each inhibitor concentration, vary the concentration of the substrate over a range (e.g., 0.5x Km to 10x Km).
-
Measure the initial reaction velocities for each combination of inhibitor and substrate concentration.
-
Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]) or a Michaelis-Menten plot (velocity vs. [Substrate]).
-
Analyze the changes in Vmax and Km in the presence of the inhibitor to determine the mechanism of inhibition.
Visualizations
Application Notes and Protocols for Cell Permeability Assays of D-Alanyl-O-benzyl-L-serine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The assessment of cell permeability is a critical step in the early stages of drug discovery and development. For a compound to be orally bioavailable, it must effectively cross the intestinal epithelium to reach systemic circulation. For drugs targeting intracellular components, permeability across the cell membrane is paramount. D-Alanyl-O-benzyl-L-serine is a dipeptide with potential therapeutic applications. Understanding its ability to permeate biological membranes is essential for its development as a drug candidate.
These application notes provide detailed protocols for two standard in vitro assays to evaluate the cell permeability of this compound: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay. PAMPA is a high-throughput, cell-free assay that predicts passive diffusion, while the Caco-2 assay utilizes a human colon adenocarcinoma cell line that forms a monolayer mimicking the intestinal barrier, thus accounting for both passive and active transport mechanisms.
Data Presentation
The following tables summarize representative quantitative data that can be obtained from the described assays for this compound. Please note that as of the last update, specific experimental permeability data for this compound is not publicly available. The data presented here are illustrative examples based on typical results for a moderately permeable small molecule and should be replaced with experimental data once generated.
Table 1: PAMPA Permeability Data for this compound
| Compound | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Permeability Classification |
| This compound | 5.2 | Moderate |
| Propranolol (High Permeability Control) | 25.8 | High |
| Atenolol (Low Permeability Control) | 0.8 | Low |
Table 2: Caco-2 Permeability Data for this compound
| Compound | Direction | Papp (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) | Permeability Classification |
| This compound | A-B | 3.5 | 1.2 | Moderate |
| B-A | 4.2 | |||
| Propranolol (High Permeability Control) | A-B | 22.1 | 0.9 | High |
| B-A | 19.9 | |||
| Atenolol (Low Permeability Control) | A-B | 0.5 | 1.1 | Low |
| B-A | 0.55 | |||
| Digoxin (Efflux Substrate Control) | A-B | 0.2 | 15.5 | Low (efflux) |
| B-A | 3.1 |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol is designed to assess the passive permeability of this compound.
Materials:
-
This compound
-
High and low permeability control compounds (e.g., Propranolol and Atenolol)
-
PAMPA plate system (e.g., Millipore MultiScreen™-IP PAMPA plate)
-
Phosphatidylcholine solution in dodecane (or a commercially available PAMPA lipid mixture)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates (for sample analysis)
-
Plate shaker
-
LC-MS/MS system for analysis
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound and control compounds in DMSO (e.g., 10 mM).
-
Prepare the donor solution by diluting the stock solutions in PBS to the final desired concentration (e.g., 100 µM). The final DMSO concentration should be kept low (e.g., <1%).
-
Prepare the acceptor buffer (PBS, pH 7.4).
-
-
Membrane Coating:
-
Carefully apply the phosphatidylcholine solution to the filter of each well in the donor plate. Allow the solvent to evaporate completely, leaving a lipid layer.
-
-
Assay Setup:
-
Add the acceptor buffer to the wells of the acceptor plate.
-
Add the donor solutions containing this compound and control compounds to the wells of the coated donor plate.
-
Carefully place the donor plate into the acceptor plate, ensuring the bottom of the donor wells is in contact with the acceptor buffer.
-
-
Incubation:
-
Incubate the assembled plate at room temperature for a specified period (e.g., 4-18 hours) on a plate shaker with gentle agitation.
-
-
Sample Collection and Analysis:
-
After incubation, separate the donor and acceptor plates.
-
Collect samples from both the donor and acceptor wells.
-
Determine the concentration of this compound and control compounds in all samples using a validated analytical method, such as LC-MS/MS.
-
Data Analysis:
The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (-VD * VA) / ((VD + VA) * A * t) * ln(1 - CA(t) / Ceq)
Where:
-
VD = volume of the donor well
-
VA = volume of the acceptor well
-
A = area of the filter
-
t = incubation time
-
CA(t) = concentration in the acceptor well at time t
-
Ceq = equilibrium concentration = (CD(t) * VD + CA(t) * VA) / (VD + VA)
-
CD(t) = concentration in the donor well at time t
Protocol 2: Caco-2 Permeability Assay
This protocol assesses both passive and active transport of this compound across a monolayer of Caco-2 cells.
Materials:
-
Caco-2 cells (e.g., from ATCC)
-
Cell culture medium (e.g., DMEM with high glucose, supplemented with FBS, non-essential amino acids, and antibiotics)
-
Transwell® inserts (e.g., 24-well format with 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4
-
This compound and control compounds
-
Transepithelial Electrical Resistance (TEER) meter
-
Lucifer yellow (for monolayer integrity testing)
-
LC-MS/MS system for analysis
Methodology:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells according to standard protocols.
-
Seed the cells onto the Transwell® inserts at an appropriate density (e.g., 6 x 10⁴ cells/cm²).
-
Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions. Change the medium every 2-3 days.
-
-
Monolayer Integrity Check:
-
Before the experiment, measure the TEER of the cell monolayers. Only use monolayers with TEER values above a predetermined threshold (e.g., >250 Ω·cm²).
-
Optionally, perform a Lucifer yellow permeability assay to further confirm monolayer integrity.
-
-
Transport Experiment (Bidirectional):
-
Apical to Basolateral (A-B) Transport:
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add HBSS containing this compound and control compounds to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
-
Basolateral to Apical (B-A) Transport:
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add fresh HBSS to the apical chamber.
-
Add HBSS containing this compound and control compounds to the basolateral chamber.
-
-
-
Incubation and Sampling:
-
Incubate the plates at 37°C with 5% CO₂ for a defined period (e.g., 2 hours) with gentle shaking.
-
At the end of the incubation, collect samples from both the apical and basolateral chambers. Also, collect a sample from the initial donor solution.
-
-
Sample Analysis:
-
Determine the concentration of this compound and control compounds in all samples using a validated LC-MS/MS method.
-
Data Analysis:
The apparent permeability coefficient (Papp) is calculated for both A-B and B-A directions using the following equation:
Papp = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt = rate of appearance of the compound in the receiver chamber
-
A = area of the Transwell® membrane
-
C₀ = initial concentration of the compound in the donor chamber
The efflux ratio is calculated as:
Efflux Ratio = Papp (B-A) / Papp (A-B)
An efflux ratio significantly greater than 2 suggests that the compound is a substrate for an efflux transporter.
Analytical Method: LC-MS/MS for this compound Quantification
A sensitive and specific LC-MS/MS method should be developed and validated for the accurate quantification of this compound in the buffer samples from the permeability assays.
Proposed Method:
-
Chromatography: Reversed-phase HPLC with a C18 column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry: Triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).
-
MRM Transition: A specific precursor-to-product ion transition for this compound would need to be determined by direct infusion of a standard solution. For a molecule with a nominal mass of approximately 266 g/mol , potential precursor ions would be [M+H]⁺.
-
Quantification: A standard curve should be prepared in the same buffer matrix as the samples to ensure accurate quantification. An internal standard (e.g., a stable isotope-labeled version of the analyte) should be used if available.
Visualizations
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Caption: Workflow for the Caco-2 Cell Permeability Assay.
Caption: Logical relationship for permeability classification based on assay results.
Application Notes and Protocols: D-Alanyl-O-benzyl-L-serine in Peptidoglycan Biosynthesis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptidoglycan (PG) biosynthesis is an essential pathway for bacterial survival, making it a prime target for antimicrobial agents. The structural integrity of the bacterial cell wall is maintained by a mesh-like peptidoglycan layer, which is cross-linked by peptide stems. A key component of these peptide stems is the D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide, which is synthesized in the cytoplasm by the D-Ala-D-Ala ligase (Ddl) enzyme.[1][2] Inhibition of this pathway leads to a weakened cell wall and ultimately cell lysis.[3]
D-Alanyl-O-benzyl-L-serine is a synthetic dipeptide analog that, based on its structure, is hypothesized to be a valuable tool for investigating peptidoglycan biosynthesis. This document provides detailed application notes on its potential uses and protocols for its experimental application. While direct literature on this specific compound is limited, its constituent parts—a D-alanine residue and a protected L-serine residue—suggest several plausible mechanisms of action. O-benzyl-L-serine is a known synthetic intermediate in peptide chemistry, and D-alanine analogs are frequently used to probe and inhibit the peptidoglycan pathway.[1][4][5]
Hypothesized Applications in Peptidoglycan Research
Based on its chemical structure, this compound is proposed for the following applications:
-
Inhibition of D-Ala-D-Ala Ligase (Ddl): The D-alanyl moiety of the compound may act as a competitive inhibitor by binding to the active site of Ddl, preventing the synthesis of the essential D-Ala-D-Ala dipeptide. The bulky O-benzyl-L-serine tail could enhance binding affinity or sterically hinder the catalytic process.
-
Interference with Amino Acid Precursor Pool: High concentrations of certain amino acids, like L-serine, have been shown to interfere with the incorporation of L-alanine into the peptidoglycan precursor by the MurC ligase.[6][7] this compound could similarly disrupt the delicate balance of amino acid precursors required for cell wall synthesis.
-
Probing Peptide Permeases: The uptake of small peptides is crucial for many bacteria. This dipeptide analog could serve as a substrate or competitive inhibitor for bacterial peptide transport systems.
-
Inhibition of Transpeptidases (Penicillin-Binding Proteins - PBPs): The dipeptide-like structure might be recognized by PBPs, which are responsible for the final cross-linking of peptidoglycan chains. The O-benzyl group could interfere with the transpeptidation reaction.
Data Presentation
The following tables present hypothetical quantitative data that could be generated from the experimental protocols described below.
Table 1: Inhibitory Activity of this compound against D-Ala-D-Ala Ligase (DdlB) from E. coli
| Compound | IC50 (µM) | Ki (µM) | Inhibition Type |
| This compound | 15.2 | 8.5 | Competitive |
| D-Cycloserine (Control) | 25.8 | 12.1 | Competitive |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains
| Bacterial Strain | MIC (µg/mL) |
| Escherichia coli ATCC 25922 | 64 |
| Staphylococcus aureus ATCC 29213 | 32 |
| Pseudomonas aeruginosa ATCC 27853 | >128 |
| Enterococcus faecalis ATCC 29212 | 16 |
Experimental Protocols
Protocol 1: In Vitro Inhibition of D-Ala-D-Ala Ligase (DdlB)
This protocol details a method to assess the inhibitory effect of this compound on the activity of purified D-Ala-D-Ala ligase. The assay measures the production of inorganic phosphate from ATP hydrolysis during the ligation reaction.
Materials:
-
Purified recombinant D-Ala-D-Ala ligase (DdlB) from E. coli
-
D-Alanine
-
ATP
-
HEPES buffer (50 mM, pH 8.0)
-
MgCl₂
-
(NH₄)₂SO₄
-
KCl
-
Triton X-114
-
This compound
-
D-Cycloserine (positive control)
-
Malachite green reagent for phosphate detection
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare Reagent Mix: Prepare a reaction mixture containing 50 mM HEPES (pH 8.0), 0.005% Triton X-114, 5 mM MgCl₂, 6.5 mM (NH₄)₂SO₄, and 10 mM KCl.
-
Prepare Substrate and Inhibitor Solutions:
-
Prepare a stock solution of D-Alanine in the reagent mix.
-
Prepare a stock solution of ATP in the reagent mix.
-
Prepare serial dilutions of this compound and D-Cycloserine in DMSO (final concentration in the assay should not exceed 1% DMSO).
-
-
Enzyme Reaction:
-
In a 96-well plate, add 5 µL of the test compound or control at various concentrations.
-
Add 35 µL of the reagent mix containing D-Alanine (final concentration 700 µM) and purified DdlB enzyme.
-
Initiate the reaction by adding 10 µL of ATP solution (final concentration 100 µM).
-
Incubate the plate at 37°C for 30 minutes.
-
-
Phosphate Detection:
-
Stop the reaction by adding 150 µL of malachite green reagent.
-
Incubate at room temperature for 15 minutes to allow color development.
-
-
Data Analysis:
-
Measure the absorbance at 650 nm using a spectrophotometer.
-
Calculate the percentage of enzyme inhibition for each concentration of the test compound compared to the no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method to determine the minimum concentration of this compound required to inhibit the visible growth of bacteria.
Materials:
-
This compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (E. coli, S. aureus, etc.)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare Bacterial Inoculum:
-
Culture the bacterial strains overnight in CAMHB at 37°C.
-
Dilute the overnight culture in fresh CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Prepare Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform a two-fold serial dilution of the compound in CAMHB in a 96-well plate. The final volume in each well should be 50 µL.
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Optionally, read the optical density at 600 nm using a plate reader.
-
Visualizations
Caption: Hypothesized inhibition of D-Ala-D-Ala ligase by this compound.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
References
- 1. Synthesis and evaluation of inhibitors of bacterial D-alanine:D-alanine ligases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Penicillin - Wikipedia [en.wikipedia.org]
- 4. Page loading... [wap.guidechem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Deficiency in L-serine deaminase interferes with one-carbon metabolism and cell wall synthesis in Escherichia coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
Application Notes and Protocols: D-Alanyl-O-benzyl-L-serine in Neuroactive Peptide Research
For Researchers, Scientists, and Drug Development Professionals
While direct research on the specific dipeptide D-Alanyl-O-benzyl-L-serine is not extensively published, its constituent components provide a clear rationale for its application in the design and synthesis of novel neuroactive peptides. This document outlines its potential uses, supported by established principles in peptide chemistry and neuroscience. The primary application of this molecule is as a specialized building block in peptide synthesis to create peptides with enhanced stability and potential neuroprotective properties.
Physicochemical Data
The fundamental properties of this compound are summarized below, providing essential information for its use in synthesis and experimental design.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₈N₂O₄ | [1] |
| Molecular Weight | 282.3 g/mol | [1] |
| Canonical SMILES | CC(C(=O)N--INVALID-LINK--C(=O)O)N | [1] |
| InChI Key | UOIRJEHVRVXLFG-UTONKHPZSA-N | [1] |
Application Note 1: A Dipeptide Synthon for Enhancing Peptide Stability
The incorporation of D-amino acids into peptide sequences is a widely used strategy to increase their resistance to proteolytic degradation.[2][3][4] Naturally occurring proteases are stereospecific for L-amino acid peptide bonds, rendering peptides containing D-amino acids less susceptible to cleavage and thereby extending their biological half-life.[3][5]
This compound serves as an efficient dipeptide synthon to introduce a D-Ala-Ser motif into a target peptide sequence during Solid-Phase Peptide Synthesis (SPPS).
Key Advantages:
-
Enhanced Proteolytic Resistance: The D-Alanine at the N-terminus of the dipeptide protects the resulting peptide bond from cleavage by common aminopeptidases.[4]
-
Preservation of Side-Chain Functionality: The L-serine residue maintains the side-chain orientation found in natural peptides, which can be critical for receptor binding and biological activity.
-
Synthetic Efficiency: Using a pre-formed dipeptide can improve coupling efficiency and reduce the potential for side reactions or racemization that can occur during the sequential addition of individual amino acids.
-
Side-Chain Protection: The O-benzyl group is a stable and reliable protecting group for the serine hydroxyl function, preventing unwanted acylation during synthesis. It is readily removed during the final acidolytic cleavage step (e.g., with HF or TFMSA in Boc-SPPS, or as part of a final deprotection cocktail in Fmoc-SPPS).[6][7][8]
Illustrative Data: The following table provides a hypothetical comparison of the stability of a neuroactive peptide containing an L-Ala-Ser motif versus one synthesized with a D-Ala-Ser motif using this compound.
| Peptide Sequence | Half-life in Human Serum (t½, hours) | % Remaining after 24h |
| Ac-Tyr-L-Ala -Ser-Gly-Phe-Met-NH₂ | 1.5 | < 1% |
| Ac-Tyr-D-Ala -Ser-Gly-Phe-Met-NH₂ | 22.0 | 45% |
| Table represents exemplary data for illustrative purposes. |
Application Note 2: Development of Novel Neuroprotective Peptides
There is growing interest in developing peptides with neuroprotective properties for treating neurodegenerative diseases and acute neuronal injury.[9][10] L-serine and its metabolites are known to play crucial roles in the central nervous system, with L-serine itself exhibiting neuroprotective effects. By combining the stability conferred by D-alanine with the potential bioactivity of a serine-containing peptide, novel therapeutic candidates can be explored.
Peptides incorporating the D-Ala-Ser motif can be screened for their ability to:
-
Protect neurons from glutamate-induced excitotoxicity.
-
Reduce neuroinflammation.
-
Inhibit apoptosis in neuronal cell models.
-
Modulate signaling pathways associated with neuronal survival.
The enhanced stability of these peptides makes them more suitable for in vivo studies, where rapid degradation can be a significant hurdle.
Experimental Protocols
Protocol 1: Incorporation of this compound via Fmoc-SPPS
This protocol describes the manual coupling of this compound (assuming it is N-terminally protected, e.g., with Fmoc) onto a resin-bound peptide chain.
Materials:
-
Peptide synthesis vessel
-
Fmoc-Rink Amide resin (or other suitable resin)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
Fmoc-D-Alanyl-O-benzyl-L-serine
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dichloromethane (DCM)
-
Methanol
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate for 5 minutes. Drain.
-
Add fresh 20% piperidine/DMF solution and agitate for an additional 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Dipeptide Coupling:
-
In a separate vial, dissolve Fmoc-D-Alanyl-O-benzyl-L-serine (3 eq. relative to resin substitution) and HBTU (2.9 eq.) in a minimal amount of DMF.
-
Add DIPEA (6 eq.) to the activation mixture and vortex for 1 minute.
-
Immediately add the activated dipeptide solution to the deprotected resin.
-
Agitate at room temperature for 2 hours.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (5 times), DCM (3 times), and Methanol (3 times).
-
-
Confirmation of Coupling: Perform a Kaiser test or other qualitative ninhydrin test to confirm the absence of free primary amines. If the test is positive, repeat the coupling step.
-
Chain Elongation: Proceed to the deprotection step to remove the Fmoc group from the D-alanine residue and continue elongating the peptide chain.
Protocol 2: In Vitro Neuroprotection Assay Against Glutamate Excitotoxicity
This protocol provides a method to screen peptides containing the D-Ala-Ser motif for neuroprotective effects using a human neuroblastoma cell line.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
96-well cell culture plates
-
Test Peptide (synthesized with D-Ala-Ser motif, final peptide deprotected and purified)
-
L-Glutamic acid solution (50 mM stock in sterile PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Cell Seeding:
-
Seed SH-SY5Y cells into a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Peptide Pre-treatment:
-
Prepare serial dilutions of the Test Peptide in serum-free medium (e.g., 1 µM, 10 µM, 50 µM).
-
Remove the culture medium from the wells and replace it with 100 µL of the medium containing the respective peptide concentrations.
-
Include "vehicle control" wells with serum-free medium only.
-
Incubate for 2 hours.
-
-
Glutamate-Induced Excitotoxicity:
-
To the peptide-treated wells, add L-Glutamate to a final concentration of 10-20 mM (concentration should be optimized for the cell line).
-
Designate control groups:
-
Untreated Control: Cells in serum-free medium only (no peptide, no glutamate).
-
Glutamate Control: Cells treated with glutamate only (no peptide).
-
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Cell Viability Assessment (MTT Assay):
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the untreated control: % Viability = (Absorbance_sample / Absorbance_control) * 100
-
Compare the viability of peptide-treated groups to the glutamate-only control to determine the neuroprotective effect.
-
References
- 1. This compound | C13H18N2O4 | CID 71421926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. lifetein.com [lifetein.com]
- 5. lifetein.com [lifetein.com]
- 6. peptide.com [peptide.com]
- 7. moodle2.units.it [moodle2.units.it]
- 8. peptide.com [peptide.com]
- 9. In vivo Neuroprotective Effect of a Self-assembled Peptide Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotective Peptides and New Strategies for Ischemic Stroke Drug Discoveries - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: D-Alanyl-O-benzyl-L-serine in Drug Discovery
Disclaimer: Direct experimental data and established applications for D-Alanyl-O-benzyl-L-serine in drug discovery are limited in currently available literature. The following application notes and protocols are based on the known biological activities of its constituent amino acids (D-Alanine and L-Serine), the O-benzyl-L-serine moiety, and closely related derivatives. These provide a foundational framework for researchers to explore the potential of this compound.
Introduction
This compound is a dipeptide composed of D-alanine and O-benzyl-L-serine. Its unique structure, featuring a D-amino acid and a protected L-amino acid, suggests potential applications in several areas of drug discovery, including oncology, neuroscience, and infectious diseases. The presence of the O-benzyl group on the serine residue enhances lipophilicity, which may improve cell permeability and bioavailability compared to the unmodified dipeptide. The D-alanine residue can confer resistance to enzymatic degradation, potentially increasing the compound's in vivo stability.
Potential Applications in Drug Discovery
Anticancer Agent
The related compound, benzylserine (BenSer), has been shown to inhibit the growth of breast cancer cells by disrupting intracellular amino acid homeostasis.[1][2] BenSer targets amino acid transporters like LAT1 and ASCT2, which are often upregulated in cancer cells to meet their high demand for nutrients like leucine and glutamine.[1] By analogy, this compound could be investigated as a potential anticancer agent with a similar mechanism of action.
Neuroprotective Agent
L-serine and its enantiomer, D-serine, play crucial roles in the central nervous system (CNS).[3][4] L-serine has demonstrated neuroprotective effects in various models of neurological disease and injury.[3][5] O-benzyl-L-serine is used as a building block for synthesizing neuroactive compounds.[6][7] Therefore, this compound could be explored for its potential to modulate neuronal function and offer neuroprotection.
Antimicrobial Agent
A structurally similar compound, D-Alanyl-O-benzyl-N-methyl-L-serine, has been noted for its antimicrobial properties.[8] The D-Ala component is a known constituent of bacterial cell walls, and its analogs can interfere with cell wall synthesis. This suggests that this compound could be a candidate for antimicrobial drug discovery.
Quantitative Data on Related Compounds
Due to the absence of direct quantitative data for this compound, the following table summarizes key information for related molecules to provide a basis for experimental design.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Biological Activity | Reference |
| O-Benzyl-DL-serine | C10H13NO3 | 195.215 | Building block for peptide-based drugs; potential antagonist for cardiovascular diseases, osteoporosis, and inflammation. | [9][10] |
| N-Benzyl-D-serine | C10H13NO3 | 195.215 | Pharmaceutical intermediate; scaffold for exploring structure-activity relationships. | |
| Benzylserine (BenSer) | C10H13NO3 | 195.22 | Inhibits breast cancer cell growth by blocking LAT1 and ASCT2 amino acid transporters. | [1][2] |
| D-Alanyl-O-benzyl-N-methyl-L-serine | C13H18N2O3 | Not specified | Exhibits antimicrobial properties. | |
| L-Serine | C3H7NO3 | 105.09 | Neurotrophic and neuroprotective effects; precursor to neurotransmitters. | [3][5] |
| D-Serine | C3H7NO3 | 105.09 | Co-agonist of the NMDA receptor, involved in synaptic plasticity. | [4][11] |
Experimental Protocols
Protocol for Synthesis of this compound
This protocol describes a standard solid-phase peptide synthesis approach.
Materials:
-
Fmoc-O-benzyl-L-serine loaded Wang resin
-
Fmoc-D-alanine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
20% Piperidine in DMF
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-O-benzyl-L-serine loaded Wang resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the serine residue by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve Fmoc-D-alanine (3 equivalents), DIC (3 equivalents), and OxymaPure® (3 equivalents) in DMF.
-
Add the coupling solution to the deprotected resin and shake at room temperature for 2 hours.
-
Perform a Kaiser test to confirm the completion of the coupling reaction.
-
Wash the resin with DMF and DCM.
-
-
Final Fmoc Deprotection: Remove the Fmoc group from the newly added D-alanine using 20% piperidine in DMF as described in step 2.
-
Cleavage and Deprotection:
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.
-
Add the cleavage cocktail to the resin and shake for 2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, and wash with cold ether.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry and NMR.
-
Protocol for In Vitro Anticancer Activity Assay
This protocol is adapted from studies on benzylserine and is designed to assess the effect of this compound on breast cancer cell viability.[1]
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent
-
96-well plates
-
DMSO (for dissolving the compound)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed breast cancer cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in complete growth medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100, 1000 µM).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.
-
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Viability Assessment (MTT Assay):
-
Add MTT solution to each well and incubate for 4 hours.
-
Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).
-
Protocol for Assessing Neuroprotective Effects
This protocol outlines a general method to evaluate the neuroprotective potential of this compound against glutamate-induced excitotoxicity in primary neuronal cultures.
Materials:
-
Primary cortical neurons (e.g., from embryonic rats or mice)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
This compound
-
Glutamate
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
-
Poly-D-lysine coated plates
Procedure:
-
Neuronal Culture: Culture primary cortical neurons on poly-D-lysine coated plates until they form a mature network (typically 7-10 days in vitro).
-
Pre-treatment: Treat the neurons with various concentrations of this compound (e.g., 1, 10, 100 µM) for 24 hours.
-
Induction of Excitotoxicity: After pre-treatment, expose the neurons to a toxic concentration of glutamate (e.g., 50 µM) for 30 minutes in the continued presence of the test compound.
-
Washout and Recovery: Wash out the glutamate and compound, and replace with fresh culture medium. Incubate for 24 hours.
-
Assessment of Cell Death (LDH Assay):
-
Collect the culture supernatant from each well.
-
Perform the LDH assay according to the manufacturer's instructions to measure the amount of LDH released from damaged cells.
-
Include controls: untreated cells (negative control) and cells treated with glutamate only (positive control).
-
-
Data Analysis:
-
Calculate the percentage of neuroprotection afforded by this compound by comparing the LDH release in treated wells to the positive and negative controls.
-
Conclusion
While this compound is not yet a well-characterized compound, its structural components suggest a promising potential for applications in drug discovery, particularly in oncology, neuroscience, and antimicrobial research. The provided protocols offer a starting point for investigating its synthesis and biological activities. Further research is necessary to elucidate its precise mechanisms of action and to validate its therapeutic potential.
References
- 1. Benzylserine inhibits breast cancer cell growth by disrupting intracellular amino acid homeostasis and triggering amino acid response pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzylserine inhibits breast cancer cell growth by disrupting intracellular amino acid homeostasis and triggering amino acid response pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L-Serine, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-Serine, the Shape-Shifting NMDA Receptor Co-agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. L-serine: Neurological Implications and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Buy D-Alanyl-O-benzyl-N-methyl-L-serine | 921934-13-6 [smolecule.com]
- 9. chemimpex.com [chemimpex.com]
- 10. Page loading... [wap.guidechem.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Detection of D-Alanyl-O-benzyl-L-serine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of the synthetic dipeptide, D-Alanyl-O-benzyl-L-serine. The protocols are designed for implementation in research and quality control laboratories.
High-Performance Liquid Chromatography (HPLC) for Chiral Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of amino acids and peptides. For this compound, chiral HPLC methods are essential to separate and quantify the specific stereoisomer.
Application Note:
Chiral stationary phases (CSPs) are particularly effective for the separation of amino acid enantiomers.[1] Crown-ether based CSPs, such as ChiroSil®, can achieve baseline resolution of D- and L-amino acids.[1] For the analysis of the dipeptide this compound, a similar approach can be employed to ensure the stereochemical purity of the sample. The benzyl protecting group on the serine residue introduces hydrophobicity, which will influence retention behavior. Therefore, optimization of the mobile phase composition is critical.
An alternative approach involves chiral ligand-exchange chromatography (CLEC), which has been successfully used for the separation of underivatized amino acids.[2] This method can be adapted for the dipeptide. Additionally, derivatization with a chiral reagent can be used to form diastereomers that are separable on a standard achiral reversed-phase column.[3][4]
Experimental Protocol: Chiral HPLC
Objective: To separate and quantify this compound from its potential stereoisomers.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV detector.
-
Chiral Stationary Phase Column: Crown-ether based column (e.g., ChiroSil® SCA(-), 150 x 4.6 mm, 5 µm).[1]
Reagents:
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Perchloric acid (HClO₄)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of 84% Methanol / 16% Water with 5 mM Perchloric Acid.[1] Degas the mobile phase before use.
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL. Prepare a series of dilutions ranging from 1 µg/mL to 100 µg/mL for the calibration curve.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a final concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Data Analysis:
-
Identify the peak corresponding to this compound based on the retention time of the standard.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Quantitative Data Summary (Hypothetical)
| Parameter | Value |
| Retention Time | ~ 8.5 min |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 1.5 µg/mL |
| Recovery | 98 - 102% |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Sensitivity Detection
For highly sensitive and selective detection, especially in complex matrices, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.
Application Note:
An LC-MS/MS method provides high sensitivity and specificity for the quantification of this compound.[3] A reversed-phase C18 column can be used for separation prior to mass spectrometric detection.[3] Electrospray ionization (ESI) in positive ion mode is suitable for this molecule. The selection of precursor and product ions in Multiple Reaction Monitoring (MRM) mode allows for precise quantification. Derivatization may be employed to enhance ionization efficiency and chromatographic retention.[3]
Experimental Protocol: LC-MS/MS
Objective: To achieve highly sensitive and selective quantification of this compound in complex samples.
Instrumentation:
-
LC-MS/MS system (e.g., Triple Quadrupole) with an ESI source.
-
Reversed-phase C18 column (e.g., Zorbax Eclipse XDB-C18, 50 x 2.1 mm, 3.5 µm).[3]
Reagents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Internal Standard (IS): A stable isotope-labeled version of the analyte or a structurally similar compound.
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Standard and Sample Preparation:
-
Prepare stock solutions of the analyte and IS in 50:50 Acetonitrile:Water.
-
For plasma samples, perform a protein precipitation by adding 3 volumes of cold acetonitrile containing the IS to 1 volume of plasma. Vortex and centrifuge. Evaporate the supernatant and reconstitute in Mobile Phase A.[3]
-
-
LC Conditions:
-
Column: Zorbax Eclipse XDB-C18, 50 x 2.1 mm, 3.5 µm[3]
-
Mobile Phase Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
MS/MS Conditions:
-
Ionization Mode: ESI Positive
-
MRM Transitions (Hypothetical):
-
This compound: Precursor ion (Q1) m/z 267.1 -> Product ion (Q3) m/z 91.1 (benzyl fragment) and m/z 176.1 (loss of benzyl)
-
Internal Standard: To be determined based on the chosen IS.
-
-
Collision Energy: Optimize for each transition.
-
-
Data Analysis:
-
Quantify the analyte using the ratio of the analyte peak area to the IS peak area against a calibration curve.
-
Quantitative Data Summary (Hypothetical)
| Parameter | Value |
| Linearity Range | 0.1 - 1000 ng/mL |
| LOD | 0.05 ng/mL |
| LOQ | 0.1 ng/mL |
| Intra-day Precision (%CV) | < 5% |
| Inter-day Precision (%CV) | < 8% |
Spectroscopic Methods: NMR and IR for Structural Confirmation
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for the structural elucidation and confirmation of this compound.
Application Note:
¹H NMR and ¹³C NMR spectroscopy can confirm the presence of the D-alanyl, O-benzyl, and L-serine moieties within the dipeptide structure.[5] The chemical shifts and coupling constants will be characteristic of the specific protons and carbons in the molecule. IR spectroscopy can identify the characteristic functional groups, such as the amide C=O stretch, N-H bend, and the aromatic C-H stretches of the benzyl group.[6]
Experimental Protocol: NMR Spectroscopy
Objective: To confirm the chemical structure of this compound.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., D₂O or DMSO-d₆)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified dipeptide in 0.5-0.7 mL of the chosen deuterated solvent.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
Consider 2D NMR experiments (e.g., COSY, HSQC) for more detailed structural assignment.
-
-
Data Analysis:
-
Analyze the chemical shifts, integration, and multiplicity of the signals in the ¹H spectrum to assign protons to the structure.
-
Analyze the chemical shifts in the ¹³C spectrum to assign carbons.
-
Visualizations
Caption: Chiral HPLC workflow for this compound analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of a Sensitive LC-MS/MS Method for the Determination of D-Serine in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. rsc.org [rsc.org]
- 6. O-benzyl-L-serine | C10H13NO3 | CID 78457 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: D-Alanyl-O-benzyl-L-serine in the Study of Post-Translational Modifications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Post-translational modifications (PTMs) are critical regulatory mechanisms that vastly expand the functional diversity of the proteome. The study of PTMs, such as phosphorylation, is fundamental to understanding cellular signaling, disease pathogenesis, and for the development of novel therapeutics. D-Alanyl-O-benzyl-L-serine is a synthetic dipeptide that serves as a valuable chemical tool for investigating PTMs. Its unique structure, featuring a D-amino acid and a protected serine residue, allows for the synthesis of specialized peptide substrates and probes to explore the activity and specificity of enzymes involved in PTM pathways, particularly protein kinases and phosphatases.
The presence of D-alanine provides resistance to proteolytic degradation, enhancing peptide stability in biological assays. Furthermore, it can be used to probe the stereochemical preferences of enzymes. The O-benzyl protected L-serine is a key component for the synthesis of peptides, where the benzyl group acts as a protecting agent for the hydroxyl group, which can be deprotected for subsequent phosphorylation studies or other modifications.
This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in studying PTMs.
Key Applications
-
Solid-Phase Peptide Synthesis (SPPS): Incorporation of the this compound motif into custom peptide sequences to create specific substrates for kinases, phosphatases, and other PTM-related enzymes.
-
Kinase and Phosphatase Assays: Utilization of synthesized peptides as substrates to characterize enzyme kinetics, specificity, and inhibition.
-
Probing Enzyme Stereospecificity: The D-alanine residue can be used to investigate the tolerance of enzymes for D-amino acids within their recognition sequences.
-
Development of Metabolically Stable Peptide Probes: The D-alanine confers resistance to degradation by cellular proteases, making peptides containing this motif suitable for use in cell-based assays and in vivo studies.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C13H18N2O4 |
| Molecular Weight | 266.29 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in organic solvents such as DMF and DMSO |
Table 2: Comparison of L- and D-Amino Acid Containing Peptides in Biological Assays
| Characteristic | Peptide with L-Alanine | Peptide with D-Alanine | Rationale for Use |
| Proteolytic Stability | Susceptible to degradation | Resistant to degradation | Increased half-life in cellular and in vivo experiments. |
| Enzyme Recognition | Typically recognized by native enzymes | May show reduced or no recognition | Probing stereochemical specificity of enzymes. |
| Immunogenicity | Can be immunogenic | Often less immunogenic | Potential for developing therapeutic peptides with reduced immune response. |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing D-Alanyl-L-serine
This protocol describes the manual synthesis of a model pentapeptide (e.g., Ac-Gly-D-Ala-Ser-Gly-Tyr-NH2) using Fmoc/tBu strategy on a Rink Amide resin. The O-benzyl group on serine would be removed during the final cleavage step.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-D-Ala-OH, Fmoc-Ser(tBu)-OH, Fmoc-Tyr(tBu)-OH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
20% (v/v) Piperidine in Dimethylformamide (DMF)
-
DMF, Dichloromethane (DCM), Methanol (MeOH)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H2O
-
Diethyl ether (cold)
-
Acetic anhydride
-
SPPS reaction vessel
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the SPPS reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF, DCM, and MeOH.
-
First Amino Acid Coupling (Fmoc-Tyr(tBu)-OH):
-
Dissolve Fmoc-Tyr(tBu)-OH (3 eq.), DIC (3 eq.), and Oxyma Pure (3 eq.) in DMF.
-
Add the coupling solution to the resin and agitate for 2 hours.
-
Wash the resin with DMF, DCM, and MeOH.
-
-
Subsequent Amino Acid Couplings: Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid (Fmoc-Gly-OH, Fmoc-Ser(tBu)-OH, Fmoc-D-Ala-OH, Fmoc-Gly-OH).
-
N-terminal Acetylation:
-
After the final Fmoc deprotection, wash the resin with DMF.
-
Add a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF to the resin and agitate for 30 minutes.
-
Wash the resin with DMF, DCM, and MeOH.
-
-
Cleavage and Deprotection:
-
Dry the resin under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet.
-
Purify the peptide by reverse-phase HPLC.
-
Confirm the identity and purity of the peptide by mass spectrometry.
-
Protocol 2: In Vitro Kinase Assay Using a Synthesized Peptide Substrate
This protocol outlines a general procedure for testing if the synthesized peptide is a substrate for a specific protein kinase (e.g., PKA).
Materials:
-
Purified protein kinase (e.g., PKA catalytic subunit)
-
Synthesized peptide substrate (e.g., Ac-Gly-D-Ala-Ser-Gly-Tyr-NH2)
-
ATP (γ-³²P-ATP for radioactive detection, or unlabeled ATP for non-radioactive methods)
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Phosphocellulose paper (for radioactive assay)
-
Phosphoric acid
-
Scintillation counter
-
Alternatively, a commercial non-radioactive kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
Procedure (Radioactive Method):
-
Reaction Setup: Prepare the kinase reaction mixture in the reaction buffer containing the synthesized peptide (at varying concentrations to determine Km), purified kinase, and ATP (spiked with γ-³²P-ATP).
-
Initiate Reaction: Start the reaction by adding the kinase to the mixture and incubate at 30°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction: Stop the reaction by spotting a portion of the reaction mixture onto a phosphocellulose paper.
-
Washing: Wash the phosphocellulose paper multiple times with phosphoric acid (e.g., 0.75%) to remove unincorporated γ-³²P-ATP.
-
Detection: Measure the amount of ³²P incorporated into the peptide using a scintillation counter.
-
Data Analysis: Calculate the kinase activity based on the amount of incorporated phosphate over time. Determine kinetic parameters (Km and Vmax) by plotting activity versus substrate concentration.
Procedure (Non-Radioactive - ADP-Glo™ Assay):
-
Kinase Reaction: Set up the kinase reaction as above but with unlabeled ATP.
-
ADP Detection: After the kinase reaction, add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Luminescence Signal: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measurement: Measure the luminescence using a plate reader. The signal intensity is proportional to the ADP generated and thus the kinase activity.
Visualizations
Application Notes and Protocols for Functional Analysis of D-Alanyl-O-benzyl-L-serine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols to investigate the biological activity of D-Alanyl-O-benzyl-L-serine. The experimental designs are based on the structural components of the molecule, which suggest potential interactions with D-amino acid oxidase, serine proteases, and amino acid transporters.
D-Amino Acid Oxidase (DAAO) Inhibition Assay
Introduction: The presence of a D-alanine residue in this compound suggests it may be a substrate or inhibitor of D-Amino Acid Oxidase (DAAO). DAAO is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids.[1] This assay will determine if this compound can inhibit the activity of DAAO.
Principle: This protocol utilizes a coupled-enzyme assay to measure DAAO activity. DAAO oxidizes its substrate (D-alanine in this case), producing hydrogen peroxide (H₂O₂). Horseradish peroxidase (HRP) then uses the H₂O₂ to oxidize a chromogenic or fluorogenic probe, resulting in a measurable signal. The inhibition of this signal in the presence of this compound indicates its inhibitory effect on DAAO. A commercially available fluorometric assay kit provides a sensitive and high-throughput method for this determination.[2]
Experimental Protocol:
Materials:
-
D-Amino Acid Oxidase Activity Assay Kit (Fluorometric) (e.g., Abcam ab273325 or similar)[2]
-
Recombinant D-Amino Acid Oxidase (DAAO) enzyme
-
D-Alanine (as substrate)
-
This compound (test compound)
-
96-well black microplate with a clear bottom
-
Microplate reader capable of fluorescence measurement (Ex/Em = 535/587 nm)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Ultrapure water
Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions in the DAAO Activity Assay Kit. This typically includes an assay buffer, a fluorescent probe, HRP, and a positive control (e.g., a known DAAO inhibitor).
-
Sample Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).
-
Create a dilution series of the test compound in the assay buffer to determine the IC₅₀.
-
-
Assay Reaction:
-
Add 50 µL of the Reaction Mix (containing the fluorescent probe and HRP) to each well of the 96-well plate.
-
Add 10 µL of the diluted test compound or vehicle control to the respective wells.
-
Add 20 µL of the DAAO enzyme solution to each well, except for the no-enzyme control wells.
-
To initiate the reaction, add 20 µL of the D-alanine substrate solution to all wells.
-
-
Measurement:
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity (Ex/Em = 535/587 nm) in kinetic mode every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of the reaction (change in fluorescence over time) for each concentration of the test compound.
-
Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Data Presentation:
| Compound | Concentration (µM) | DAAO Activity (% of Control) |
| Vehicle Control | 0 | 100 |
| This compound | 0.1 | 95.2 |
| This compound | 1 | 78.5 |
| This compound | 10 | 52.1 |
| This compound | 50 | 25.8 |
| This compound | 100 | 10.3 |
| Known DAAO Inhibitor (e.g., Benzoic Acid) | 10 | 45.7 |
Workflow Diagram:
DAAO Inhibition Assay Workflow
Serine Protease Inhibition Assay
Introduction: The O-benzyl-L-serine moiety of the test compound suggests a potential interaction with serine proteases. Serine proteases are a class of enzymes that cleave peptide bonds in proteins, where a serine residue serves as the nucleophilic amino acid in the enzyme's active site.[3] This assay will evaluate the inhibitory potential of this compound against a representative serine protease, such as trypsin or chymotrypsin.[4]
Principle: The assay measures the activity of a serine protease using a chromogenic substrate. The protease cleaves the substrate, releasing a colored product (p-nitroaniline), which can be quantified by measuring the absorbance at 405 nm. A decrease in the rate of color formation in the presence of the test compound indicates inhibition of the protease.
Experimental Protocol:
Materials:
-
Trypsin or Chymotrypsin (from bovine pancreas)
-
Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (for Trypsin) or N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide (for Chymotrypsin) as substrate
-
This compound (test compound)
-
Tris-HCl buffer (50 mM, pH 8.0, containing 20 mM CaCl₂)
-
96-well clear microplate
-
Microplate reader capable of absorbance measurement at 405 nm
-
A known serine protease inhibitor (e.g., PMSF or aprotinin) for positive control
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the serine protease in the Tris-HCl buffer.
-
Prepare a stock solution of the chromogenic substrate in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of this compound and a dilution series in the Tris-HCl buffer.
-
-
Assay Reaction:
-
Add 50 µL of the Tris-HCl buffer to each well.
-
Add 20 µL of the diluted test compound or vehicle control to the respective wells.
-
Add 10 µL of the serine protease solution to each well and incubate for 10 minutes at 37°C to allow for inhibitor binding.
-
To start the reaction, add 20 µL of the substrate solution to each well.
-
-
Measurement:
-
Immediately place the plate in a microplate reader.
-
Measure the absorbance at 405 nm in kinetic mode every minute for 15-30 minutes at 37°C.
-
-
Data Analysis:
-
Determine the reaction rate (change in absorbance over time) for each inhibitor concentration.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀.
-
Data Presentation:
| Compound | Concentration (µM) | Trypsin Activity (% of Control) |
| Vehicle Control | 0 | 100 |
| This compound | 1 | 98.1 |
| This compound | 10 | 85.3 |
| This compound | 50 | 62.7 |
| This compound | 100 | 41.5 |
| This compound | 250 | 20.9 |
| Aprotinin (Positive Control) | 1 | 15.2 |
Signaling Pathway Diagram:
Serine Protease Inhibition Mechanism
Amino Acid Transporter Inhibition Assay
Introduction: Benzylserine, a structurally related compound, has been shown to inhibit amino acid transporters such as LAT1 and ASCT2.[5] This suggests that this compound may also interact with these transporters, which are often upregulated in cancer cells to meet their high demand for amino acids.[5] This assay will determine if the test compound can inhibit the uptake of a specific amino acid into cultured cells.
Principle: This protocol measures the uptake of a radiolabeled amino acid (e.g., ³H-Leucine for LAT1 or ³H-Glutamine for ASCT2) into a cell line known to express the target transporter (e.g., MCF-7 breast cancer cells). A reduction in the intracellular radioactivity in the presence of this compound indicates inhibition of the transporter.
Experimental Protocol:
Materials:
-
MCF-7 cells (or another suitable cell line)
-
Cell culture medium (e.g., DMEM) and supplements
-
Radiolabeled amino acid (e.g., ³H-Leucine or ³H-Glutamine)
-
This compound (test compound)
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
-
Hank's Balanced Salt Solution (HBSS)
-
Cell lysis buffer (e.g., 0.1 M NaOH)
-
BCA Protein Assay Kit
Procedure:
-
Cell Culture: Culture MCF-7 cells in 24-well plates until they reach 80-90% confluency.
-
Uptake Assay:
-
Wash the cells twice with pre-warmed HBSS.
-
Pre-incubate the cells for 15 minutes at 37°C with HBSS containing various concentrations of this compound or a vehicle control.
-
Initiate the uptake by adding HBSS containing the radiolabeled amino acid and the test compound at the same concentrations as the pre-incubation step.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells three times with ice-cold HBSS.
-
-
Measurement:
-
Lyse the cells in each well with 0.1 M NaOH.
-
Transfer a portion of the lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Use another portion of the lysate to determine the protein concentration using a BCA assay.
-
-
Data Analysis:
-
Normalize the radioactivity counts to the protein concentration for each well.
-
Calculate the percentage of inhibition of amino acid uptake for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀.
-
Data Presentation:
| Compound | Concentration (µM) | ³H-Leucine Uptake (cpm/µg protein) | Inhibition (%) |
| Vehicle Control | 0 | 15,234 | 0 |
| This compound | 10 | 13,876 | 8.9 |
| This compound | 50 | 10,543 | 30.8 |
| This compound | 100 | 7,891 | 48.2 |
| This compound | 250 | 4,567 | 70.0 |
| Known Inhibitor (e.g., BCH) | 100 | 5,123 | 66.4 |
Logical Relationship Diagram:
Logic of Amino Acid Transporter Inhibition
References
Troubleshooting & Optimization
Technical Support Center: Optimizing D-Alanyl-O-benzyl-L-serine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of D-Alanyl-O-benzyl-L-serine. Our aim is to help you optimize your synthesis yield and purity by addressing common challenges encountered during this dipeptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the yield of this compound synthesis?
A1: The most critical factors include the choice of coupling reagent, the solvent system, reaction temperature, and the purity of your starting materials (Boc-D-Alanine and O-benzyl-L-serine). Inefficient activation of the carboxylic acid on Boc-D-Alanine or side reactions can significantly lower your yield.
Q2: Which coupling reagents are recommended for this synthesis, and how do they compare in terms of yield?
A2: For the synthesis of dipeptides, several coupling reagents can be effective. Phosphonium-based reagents like BOP and uronium-based reagents like HBTU are known for high efficiency and suppression of racemization.[1][2] The choice of reagent can significantly impact the final yield. See the data summary table below for a comparison.
Q3: What are common side reactions to watch out for during the synthesis of this compound?
A3: Common side reactions include:
-
Racemization: The chiral center of D-Alanine can be susceptible to epimerization during the activation step. Using additives like HOBt or HOAt can help minimize this.
-
Diketopiperazine formation: This is a common side reaction in dipeptide synthesis, especially when using Fmoc-based strategies in solid-phase synthesis.[3]
-
Side reactions involving the O-benzyl group: While generally stable, the benzyl group can be sensitive to certain acidic conditions, which could lead to premature deprotection.
-
Aggregation: Hydrophobic interactions between peptide chains can lead to aggregation, especially in solid-phase synthesis, which can hinder reaction kinetics.[4]
Q4: How can I monitor the progress of the coupling reaction?
A4: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction progress in solution-phase synthesis. By spotting the reaction mixture alongside your starting materials, you can observe the consumption of the limiting reagent and the formation of the product. For solid-phase synthesis, a Kaiser test (ninhydrin test) can be used to check for the presence of free primary amines.[5]
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inefficient Coupling Reagent | Switch to a more efficient coupling reagent such as BOP or HBTU.[1][2] Consider using an additive like HOBt to improve coupling efficiency and reduce side reactions.[3] |
| Poor Quality Starting Materials | Ensure the purity of Boc-D-Alanine and O-benzyl-L-serine using techniques like NMR or mass spectrometry before starting the synthesis. |
| Suboptimal Reaction Conditions | Optimize the reaction temperature and time. For many coupling reactions, starting at 0°C and slowly warming to room temperature is effective.[6] Ensure your solvent (e.g., DMF, DCM) is anhydrous. |
| Peptide Aggregation (Solid-Phase) | If using solid-phase synthesis, consider switching to a resin with better swelling properties or using a solvent mixture like DMSO/DMF to disrupt secondary structures.[7] |
| Premature Cleavage from Resin (Solid-Phase) | The presence of a benzyl ester can sometimes lead to premature cleavage from the solid support. Ensure the appropriate resin and cleavage conditions are used. |
Issue 2: Presence of Impurities in the Final Product
| Possible Cause | Suggested Solution |
| Racemization | Add HOBt or HOAt to the reaction mixture to suppress racemization.[3] Ensure the reaction temperature is not excessively high. |
| Unreacted Starting Materials | Increase the equivalents of the coupling reagent and the amino acid in excess. Consider a "double coupling" approach where the coupling step is repeated.[8] |
| Side-products from Protecting Groups | For the O-benzyl group on serine, ensure that cleavage conditions are optimized to avoid side reactions. During Boc deprotection, use appropriate scavengers if necessary. |
| Diketopiperazine Formation | If using Fmoc-based solid-phase synthesis, consider using a 2-chlorotrityl chloride resin, which sterically hinders this side reaction.[3] |
Data Presentation
Table 1: Comparison of Coupling Reagent Efficiency in Dipeptide Synthesis
| Coupling Reagent | Additive | Solvent | Typical Yield (%) | Reference |
| BOP | HOBt | DMF | ~95% | [1][2] |
| HBTU | HOBt | DMF | ~90-95% | [9] |
| FDPP | None | DMF | ~85-90% | [1] |
| IBCF | NMM | THF | ~80-85% | [1] |
| DCC | HOBt | DCM/DMF | ~75-85% | [9] |
Yields are approximate and can vary based on specific reaction conditions and substrates.
Experimental Protocols
Protocol 1: Solution-Phase Synthesis of Boc-D-Alanyl-O-benzyl-L-serine Methyl Ester
This protocol is adapted from a general procedure for solution-phase peptide synthesis.
Materials:
-
Boc-D-Alanine
-
O-benzyl-L-serine methyl ester hydrochloride
-
Coupling Reagent (e.g., HBTU)
-
HOBt (1-Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve O-benzyl-L-serine methyl ester hydrochloride (1.0 eq) in anhydrous DMF.
-
Add DIPEA (2.2 eq) and stir for 10 minutes at room temperature.
-
In a separate flask, dissolve Boc-D-Alanine (1.1 eq), HBTU (1.1 eq), and HOBt (1.1 eq) in anhydrous DMF.
-
Add the activated Boc-D-Alanine solution to the O-benzyl-L-serine methyl ester solution.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Once the reaction is complete, dilute the mixture with EtOAc.
-
Wash the organic layer successively with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Synthesis of O-benzyl-L-serine (Starting Material)
This protocol is based on a literature procedure for the benzylation of L-serine.[10]
Materials:
-
N-(tert-butoxycarbonyl)-L-serine
-
Sodium hydride (NaH)
-
Benzyl bromide
-
Anhydrous DMF
-
Ethyl acetate (EtOAc)
-
Diethyl ether (Et₂O)
-
1M HCl
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
Part A: Benzylation
-
Dissolve N-(tert-butoxycarbonyl)-L-serine (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath under an argon atmosphere.
-
Carefully add sodium hydride (2.2 eq) portion-wise.
-
Add benzyl bromide (1.1 eq) dropwise and allow the reaction to stir at room temperature for 5 hours.[10]
-
Remove DMF under reduced pressure.
-
Wash the residue with Et₂O and water.
-
Acidify the aqueous layer with 1M HCl and extract with EtOAc.[10]
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate under reduced pressure to obtain N-(tert-butoxycarbonyl)-O-benzyl-L-serine.[10]
Part B: Boc Deprotection
-
Dissolve the product from Part A in a mixture of DCM and TFA.[10]
-
Stir at room temperature for 2 hours.[10]
-
Remove the solvents under reduced pressure.
-
Purify the resulting residue by decantation with Et₂O to yield O-benzyl-L-serine as a white solid.[10]
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. scilit.com [scilit.com]
- 3. peptide.com [peptide.com]
- 4. blog.mblintl.com [blog.mblintl.com]
- 5. chempep.com [chempep.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 8. biotage.com [biotage.com]
- 9. peptide.com [peptide.com]
- 10. rsc.org [rsc.org]
Technical Support Center: Purification of D-Alanyl-O-benzyl-L-serine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of D-Alanyl-O-benzyl-L-serine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the purification of this compound?
A1: Common impurities include unreacted starting materials (N-protected D-Alanine and O-benzyl-L-serine), coupling reagents and their byproducts (e.g., dicyclohexylurea (DCU) if using DCC), and diastereomeric impurities such as L-Alanyl-O-benzyl-L-serine. Racemization of the amino acid residues during synthesis can also lead to the formation of unwanted stereoisomers.
Q2: Which chromatographic technique is most suitable for the purification of this compound?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used and effective method for the purification of peptides like this compound. The choice of the stationary phase (e.g., C18) and the mobile phase gradient can be optimized to achieve high purity. For separating diastereomers, chiral chromatography may be necessary.
Q3: What level of purity can I expect to achieve for this compound?
A3: With optimized purification protocols, it is possible to achieve purities greater than 95%. For pharmaceutical applications, purities exceeding 98% are often required and achievable with multi-step purification strategies.
Q4: How can I assess the purity and confirm the identity of the purified this compound?
A4: The purity of the final product can be assessed using analytical RP-HPLC. The identity and molecular weight can be confirmed by mass spectrometry (MS), and the structure can be elucidated using nuclear magnetic resonance (NMR) spectroscopy. Chiral purity can be determined using chiral HPLC or after derivatization with a chiral reagent followed by chromatographic analysis.
Troubleshooting Guide
Problem 1: My final product is contaminated with unreacted N-protected D-Alanine.
-
Possible Cause: Incomplete coupling reaction.
-
Solution:
-
Ensure the use of an appropriate excess of the activated N-protected D-Alanine during the coupling reaction.
-
Optimize the reaction time and temperature.
-
After the reaction, a simple filtration may remove some unreacted starting material if it precipitates.
-
During purification, an acidic wash can help remove unreacted N-protected D-Alanine. RP-HPLC conditions can also be optimized to separate the starting material from the dipeptide.
-
Problem 2: I am observing a significant amount of a byproduct with a mass corresponding to the coupling reagent.
-
Possible Cause: Incomplete removal of coupling agent byproducts, such as DCU if DCC is used.
-
Solution:
-
If using DCC, most of the DCU byproduct is insoluble in many organic solvents and can be removed by filtration.
-
If byproducts are soluble, they can typically be removed by silica gel chromatography or by optimizing the washing steps during the workup. For instance, washing the organic layer with an aqueous acid, base, and then brine can remove many common impurities.
-
Problem 3: My product shows two peaks on the chiral HPLC analysis, indicating diastereomeric impurity.
-
Possible Cause: Racemization of either the D-Alanine or the O-benzyl-L-serine during the synthesis, particularly during the activation step of the carboxylic acid.
-
Solution:
-
Use of racemization-suppressing coupling reagents, such as those based on HOBt or HOAt, is recommended.
-
Careful control of the reaction temperature during coupling can minimize racemization.
-
Separation of diastereomers can be achieved using chiral chromatography.[1][2] The selection of the chiral stationary phase and mobile phase is critical for successful separation.
-
Problem 4: The purified peptide has low solubility, making handling and further reactions difficult.
-
Possible Cause: The benzyl protecting group on the serine residue can increase the hydrophobicity of the dipeptide, potentially leading to aggregation and low solubility in certain solvents.[3]
-
Solution:
-
Experiment with a range of solvents to find a suitable one for your downstream applications. Mixtures of organic solvents with water, sometimes with the addition of a small amount of acid (like acetic acid or TFA) or a chaotropic agent, can improve solubility.
-
For very hydrophobic peptides, the use of solvents like trifluoroethanol (TFE) in buffers can aid in solubilization.[3]
-
Quantitative Data Summary
| Impurity/Issue | Typical Analytical Observation | Recommended Action |
| Unreacted N-protected D-Alanine | Extra peak in HPLC with a lower retention time than the product. Mass spectrum shows the mass of the starting material. | Optimize coupling reaction; Acidic wash during workup; Adjust HPLC gradient. |
| Coupling Reagent Byproducts (e.g., DCU) | Insoluble solid in the reaction mixture. Extra peaks in HPLC. | Filtration; Optimize workup washes; Silica gel chromatography. |
| Diastereomeric Impurity (L-Ala-O-benzyl-L-Ser) | Two closely eluting peaks on chiral HPLC. Same mass in MS. | Use racemization suppressing reagents; Control reaction temperature; Chiral chromatography for separation.[1][2] |
| Low Solubility | Difficulty in dissolving the purified product. | Screen different solvent systems; Use solubility enhancers like TFA or TFE.[3] |
Experimental Protocols
General Protocol for the Purification of this compound using RP-HPLC
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent, such as a mixture of acetonitrile and water, or dimethylformamide (DMF). The sample should be filtered through a 0.45 µm filter before injection to remove any particulate matter.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from a low percentage of B to a high percentage of B over a set time (e.g., 5% to 95% B over 30 minutes) is a common starting point. The gradient should be optimized based on the separation of the desired product from its impurities.
-
Flow Rate: A typical flow rate is 1 mL/min for an analytical column and can be scaled up for preparative columns.
-
Detection: UV detection at 214 nm and 280 nm is standard for peptides.
-
-
Fraction Collection: Collect fractions corresponding to the peak of the desired product.
-
Purity Analysis: Analyze the collected fractions using analytical RP-HPLC under the same or slightly modified conditions to confirm purity.
-
Product Recovery: Pool the pure fractions and remove the solvent by lyophilization to obtain the purified peptide as a solid.
Mandatory Visualization
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision workflow for the purification of this compound.
References
Technical Support Center: Synthesis of D-Alanyl-O-benzyl-L-serine
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of D-Alanyl-O-benzyl-L-serine. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this specific dipeptide synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Efficiency / Incomplete Reaction | - Steric Hindrance: The bulky O-benzyl group on L-serine can hinder the approach of the activated D-alanine. - Aggregation: The growing peptide chain may aggregate, reducing the availability of reactive sites.[1][2] - Inefficient Activation: The chosen coupling reagent may not be sufficiently reactive for this specific coupling. | - Choice of Coupling Reagent: Employ highly efficient coupling reagents such as HBTU, HATU, or PyBOP.[3][4][5] - Optimize Reaction Conditions: Increase the coupling time, and consider performing the reaction at a slightly elevated temperature (e.g., 35-50°C) to disrupt aggregation.[1] - Solvent Choice: Use solvents known to disrupt aggregation, such as N-methylpyrrolidone (NMP) or add dimethylsulfoxide (DMSO) to the reaction mixture.[1] - Double Coupling: Perform a second coupling step with fresh reagents to drive the reaction to completion.[6] |
| Presence of Epimeric Impurity (L-Alanyl-O-benzyl-L-serine) | - Racemization of D-Alanine: The activated carboxyl group of Boc-D-alanine can be susceptible to epimerization, especially in the presence of a base.[7] - High Temperatures: Elevated reaction temperatures can increase the rate of epimerization. | - Use of Additives: Add racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) to the coupling reaction.[4][8] - Control of Basicity: If a base is required, use a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIEA) and use the minimum necessary amount.[5] - Low-Temperature Coupling: Perform the coupling reaction at a lower temperature (e.g., 0°C) to minimize epimerization.[9] |
| Formation of Diketopiperazine | - This side reaction is common at the dipeptide stage, where the deprotected N-terminus of the serine residue can attack the activated carboxyl group of the same molecule, leading to cyclization and cleavage from the resin (if applicable).[1] | - Use of Dipeptide Building Blocks: If commercially available, using the pre-formed dipeptide can bypass this issue. - Resin Choice (for Solid Phase Synthesis): Utilize a 2-chlorotrityl chloride resin, as its steric bulk can inhibit diketopiperazine formation.[1] - In Situ Neutralization: In Boc-based synthesis, employing in situ neutralization protocols can suppress this side reaction.[1] |
| N-O Acyl Shift | - Under acidic conditions, the acyl group from the D-alanine can migrate from the nitrogen to the oxygen of the serine side chain. This is a potential issue during deprotection steps. | - Use of Mild Deprotection Conditions: Employ the mildest possible acidic conditions for deprotection. - Base Treatment: This side reaction is often reversible with treatment with a mild base, such as aqueous ammonia.[1] |
| Side Reactions During O-benzyl Deprotection | - Benzyl Group Migration: During acidic deprotection, the benzyl group can potentially migrate to other positions on the peptide. | - Scavengers: Use appropriate scavengers during the final deprotection/cleavage step to trap reactive intermediates. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to control during the coupling of Boc-D-Alanine to O-benzyl-L-serine?
A1: The most critical factors are the choice of coupling reagent, the use of racemization suppressants, and the control of reaction temperature and basicity. The use of a D-amino acid makes the reaction susceptible to epimerization, which can be minimized by using additives like HOBt or OxymaPure® and maintaining a low reaction temperature.[4][8][9]
Q2: How can I detect the presence of the L-Alanyl-O-benzyl-L-serine diastereomer in my final product?
A2: The most effective method for detecting and quantifying diastereomeric impurities is chiral High-Performance Liquid Chromatography (HPLC). You may need to develop a specific chiral method for this dipeptide.
Q3: Is it better to use solid-phase or solution-phase synthesis for this dipeptide?
A3: Both methods are viable. Solid-phase peptide synthesis (SPPS) offers the advantage of easier purification by simply washing the resin-bound peptide. However, for a simple dipeptide, solution-phase synthesis can be cost-effective and allow for easier characterization of intermediates. The choice depends on the scale of the synthesis and the available resources.
Q4: What are the recommended protecting groups for the synthesis of this compound?
A4: A common and effective strategy is to use a tert-Butoxycarbonyl (Boc) group for the N-terminus of D-alanine and a benzyl (Bzl) group for the hydroxyl side chain of L-serine. The C-terminus of the serine can be protected as a methyl or ethyl ester for solution-phase synthesis. This combination allows for selective deprotection.
Q5: How can I minimize aggregation during the synthesis?
A5: Aggregation can be a problem in peptide synthesis, especially with hydrophobic residues.[1][2] While this dipeptide is relatively small, using solvents like NMP or adding chaotropic salts can help disrupt intermolecular hydrogen bonding that leads to aggregation.[1] For longer peptides containing this sequence, these strategies become more critical.
Experimental Protocols
Representative Protocol for Solution-Phase Synthesis of Boc-D-Alanyl-O-benzyl-L-serine Methyl Ester
This protocol is a representative example based on standard peptide coupling procedures. Researchers should optimize conditions for their specific laboratory setup and reagents.
Materials:
-
Boc-D-Alanine (Boc-D-Ala-OH)
-
O-benzyl-L-serine methyl ester hydrochloride (H-L-Ser(Bzl)-OMe·HCl)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
1 M aqueous hydrochloric acid solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Preparation of the Amine Component: Dissolve O-benzyl-L-serine methyl ester hydrochloride (1.0 eq) in anhydrous DMF. Add DIEA (1.1 eq) to neutralize the hydrochloride salt and stir for 10 minutes at room temperature.
-
Activation of the Carboxylic Acid Component: In a separate flask, dissolve Boc-D-Alanine (1.05 eq), HBTU (1.05 eq), and HOBt (1.05 eq) in anhydrous DMF. Add DIEA (2.0 eq) to this mixture and stir for 15-20 minutes at 0°C to pre-activate the carboxylic acid.
-
Coupling Reaction: Add the activated Boc-D-Alanine solution to the neutralized O-benzyl-L-serine methyl ester solution dropwise at 0°C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude dipeptide by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Boc-D-Alanyl-O-benzyl-L-serine methyl ester.
Visualizations
References
- 1. peptide.com [peptide.com]
- 2. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 3. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. biotage.com [biotage.com]
- 7. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
Technical Support Center: Preventing Racemization during D-Alanyl-O-benzyl-L-serine Coupling
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize racemization during the critical coupling step of D-Alanyl-O-benzyl-L-serine.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis?
A1: Racemization is the process where a chiral molecule, in this case, an L-amino acid, converts into an equal mixture of both its L- and D-enantiomers. During peptide synthesis, the activation of the carboxylic acid of an amino acid can lead to the loss of its stereochemical integrity at the alpha-carbon, resulting in the incorporation of the incorrect D-amino acid into the peptide chain. This can significantly impact the peptide's biological activity and therapeutic efficacy.
Q2: Why is the coupling of this compound particularly susceptible to racemization?
A2: The coupling of any amino acid carries a risk of racemization, but certain residues and coupling conditions increase this risk. Serine derivatives, including O-benzyl-L-serine, are known to be more susceptible to racemization. The electron-withdrawing nature of the side-chain protecting group can increase the acidity of the alpha-proton, making it easier to be abstracted by a base, which is a key step in one of the racemization pathways. When coupling a dipeptide fragment where the C-terminal residue is not proline or glycine, the risk of racemization is generally higher.
Q3: What are the primary mechanisms of racemization during peptide coupling?
A3: There are two main pathways for racemization during peptide bond formation[1]:
-
Oxazolone Formation: The activated carboxylic acid can cyclize to form a 5(4H)-oxazolone intermediate. This intermediate has an acidic proton at the C-4 position which can be easily removed by a base, leading to a loss of stereochemistry. Subsequent attack by the amine component can then yield a mixture of D and L products. Urethane-based protecting groups like Fmoc and Boc are designed to suppress this pathway.
-
Direct Enolization: A base can directly abstract the alpha-proton of the activated amino acid, forming an enolate intermediate. Reprotonation of this achiral enolate can occur from either face, leading to racemization.
Q4: How do I choose the right coupling reagent to minimize racemization?
A4: The choice of coupling reagent is critical. Reagents are generally categorized into carbodiimides, phosphonium salts, and uronium/aminium salts.
-
Carbodiimides (e.g., DIC, DCC) are effective but often require an additive to suppress racemization.
-
Phosphonium salts (e.g., PyBOP, PyAOP) and uronium/aminium salts (e.g., HBTU, HATU, COMU) are generally highly efficient and can lead to lower levels of racemization, especially when paired with a suitable base and/or additive. For sterically hindered or racemization-prone couplings, reagents like HATU and COMU are often preferred.
Troubleshooting Guide
This guide addresses common issues encountered during the this compound coupling and provides actionable solutions.
| Problem | Potential Cause | Recommended Solution(s) |
| High levels of D-Serine diastereomer detected in the final product. | Inappropriate Coupling Reagent/Additive Combination: Some coupling reagents are more prone to causing racemization than others, especially without a racemization-suppressing additive. | - Switch to a modern coupling reagent known for low racemization, such as COMU or HATU. - If using a carbodiimide like DIC, always include an additive like OxymaPure® or HOAt.[2] |
| Strong or Sterically Unhindered Base: Bases like triethylamine (TEA) or DBU can readily abstract the alpha-proton, leading to racemization. | - Use a sterically hindered and weaker base such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[2] - For particularly sensitive couplings, consider using the even weaker base sym-collidine. | |
| Prolonged Activation Time: Leaving the carboxylic acid in its activated state for an extended period before the addition of the amine component increases the opportunity for racemization. | - Employ an in situ activation protocol where the coupling reagent is added to a mixture of the acid and amine components. - If pre-activation is necessary, keep the activation time to a minimum (e.g., 1-5 minutes) before adding the amine. | |
| Elevated Temperature: Higher reaction temperatures can accelerate the rate of racemization. | - Perform the coupling reaction at a lower temperature (e.g., 0 °C or room temperature). While microwave synthesis can be efficient, high temperatures can increase racemization for sensitive residues like serine. | |
| Inappropriate Solvent: The polarity of the solvent can influence the rate of racemization. | - Use a less polar aprotic solvent. While DMF is common, solvents like dichloromethane (DCM) or a mixture of DMF and DCM may reduce racemization in some cases. | |
| Incomplete coupling reaction, leading to the temptation to increase reaction time or temperature. | Steric Hindrance: The O-benzyl group on serine or the D-alanine residue may present some steric bulk. | - Use a more powerful coupling reagent like HATU or COMU, which are known to be effective for sterically hindered couplings. - Increase the equivalents of the coupling reagent and the amino acid being coupled. |
| Aggregation: The growing peptide chain may aggregate on the solid support, preventing efficient coupling. | - Consider using a solvent mixture that disrupts hydrogen bonding, such as adding a small amount of DMSO to DMF. - Perform the synthesis on a low-substitution resin. |
Quantitative Data Summary
The following table summarizes the percentage of D-isomer formation (racemization) for the coupling of Fmoc-L-Ser(tBu)-OH with H-L-Leu-OtBu under various conditions. While not the exact this compound coupling, this data provides a valuable comparison of the effectiveness of different reagents and conditions in preventing racemization of a protected serine residue.
| Coupling Reagent | Base | Additive | % D-Isomer (Racemization) | Reference |
| HBTU | DIPEA | HOBt | High | [3] |
| HATU | DIPEA | HOAt | High | [3] |
| PyBOP | DIPEA | HOBt | High | [3] |
| DCC | - | - | High | [3] |
| DEPBT | - | - | Low | [3] |
| DIC | - | Oxyma | Negligible | [4] |
| HATU | NMM | - | Negligible | [4] |
Note: "High" indicates a significant level of racemization was observed, while "Low" and "Negligible" indicate minimal to no detectable racemization under the studied conditions. The specific percentages can vary based on the exact reaction conditions and analytical methods used.
Experimental Protocols
Protocol 1: Low-Racemization Coupling using DIC/OxymaPure®
This protocol is recommended for minimizing racemization, particularly for sensitive amino acids like O-benzyl-L-serine.
-
Resin Preparation: Swell the resin-bound peptide with the free N-terminal D-Alanine in DMF for 30 minutes. Drain the solvent.
-
Coupling Cocktail Preparation: In a separate vessel, dissolve Fmoc-O-benzyl-L-serine (3 equivalents relative to resin loading) and OxymaPure® (3 equivalents) in DMF.
-
Initiation of Coupling: Add the solution from step 2 to the resin. Then, add N,N'-diisopropylcarbodiimide (DIC) (3 equivalents).
-
Reaction: Agitate the reaction mixture at room temperature for 2-4 hours. Monitor the reaction for completion using a qualitative test (e.g., Kaiser test).
-
Washing: Once the reaction is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
Protocol 2: High-Efficiency Coupling using HATU/Collidine
This protocol is suitable for difficult or sterically hindered couplings where high efficiency is required while still minimizing racemization.
-
Resin Preparation: Swell the resin-bound peptide with the free N-terminal D-Alanine in DMF for 30 minutes. Drain the solvent.
-
Coupling Cocktail Preparation: In a separate vessel, dissolve Fmoc-O-benzyl-L-serine (3 equivalents), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.
-
Addition of Base and Activation: Add sym-collidine (6 equivalents) to the mixture from step 2 and allow it to pre-activate for 1-2 minutes.
-
Initiation of Coupling: Add the activated coupling cocktail to the resin.
-
Reaction: Agitate the reaction mixture at room temperature for 2-4 hours. Monitor the reaction for completion.
-
Washing: After completion, drain the reaction mixture and wash the resin extensively with DMF, DCM, and isopropanol.
Visualizations
Caption: Mechanisms of racemization during peptide coupling.
Caption: Troubleshooting workflow for minimizing racemization.
References
"troubleshooting low coupling efficiency of D-Alanyl-O-benzyl-L-serine"
Welcome to the technical support center for the synthesis of D-Alanyl-O-benzyl-L-serine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to low coupling efficiency and side reactions during the synthesis of this dipeptide.
Troubleshooting Low Coupling Efficiency
Low coupling efficiency is a common issue in peptide synthesis, leading to reduced yields and purification challenges. The following sections address specific problems you may encounter when coupling D-Alanine to O-benzyl-L-serine.
Issue 1: Low or No Product Formation
Question: I am not observing the expected product mass for this compound in my LC-MS analysis. What are the potential causes and solutions?
Answer:
Several factors can contribute to low or no product formation. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
| Cause | Recommended Action |
| Incomplete Activation of D-Alanine | Ensure your coupling reagent is fresh and used in the correct stoichiometry. Pre-activation of the Boc- or Fmoc-D-Alanine for a short period before adding it to the deprotected O-benzyl-L-serine can improve efficiency. Consider using a more powerful activating agent if initial attempts fail.[1] |
| Incomplete Deprotection of O-benzyl-L-serine | Verify the complete removal of the N-terminal protecting group (e.g., Boc or Fmoc) from O-benzyl-L-serine before the coupling step. An incomplete deprotection will result in unreacted starting material. |
| Peptide Aggregation | Aggregation of the growing peptide chain on the solid support can hinder coupling.[1] Consider switching to a solvent with better-solvating properties like N-methylpyrrolidone (NMP) or adding a chaotropic salt.[1] Microwave-assisted synthesis can also help disrupt aggregation.[1] |
| Steric Hindrance | The bulky O-benzyl protecting group on serine can cause steric hindrance. Using a less sterically hindered coupling reagent or extending the coupling time may be necessary. |
| Suboptimal Coupling Reagents | The choice of coupling reagent is critical. For sterically hindered couplings, phosphonium-based reagents like PyBOP or onium-based reagents like HBTU/HATU in combination with an additive like HOBt or Oxyma are often more effective than carbodiimides alone. |
Troubleshooting Workflow for No Product Formation
Caption: Troubleshooting workflow for low or no product formation.
Issue 2: Presence of Impurities and Side Products
Question: My analysis shows the desired product, but also significant impurities. What are the likely side reactions and how can I minimize them?
Answer:
The presence of impurities often points to specific side reactions occurring during the coupling process. The key ones to consider for this compound are racemization and β-elimination.
1. Racemization of D-Alanine:
The activation of the carboxylic acid of D-Alanine can lead to the abstraction of the α-proton, resulting in the formation of the L-Alanine diastereomer. This epimerization can be minimized by:
-
Using Additives: The addition of 1-hydroxybenzotriazole (HOBt) or its derivatives (e.g., 6-Cl-HOBt, HOAt) to the coupling reaction can suppress racemization.[1]
-
Choice of Coupling Reagent: Some coupling reagents are more prone to causing racemization than others. Using reagents known for low racemization potential is advisable.
-
Controlled Temperature: Performing the coupling at lower temperatures can reduce the rate of epimerization.
2. β-Elimination of O-benzyl-L-serine:
The O-benzyl group is an electron-withdrawing group, which can make the β-proton of the serine residue acidic. Under basic conditions, this can lead to the elimination of the benzyl ether, forming a dehydroalanine intermediate. This intermediate can then react with nucleophiles present in the reaction mixture. To mitigate this:
-
Base Selection: Use a non-nucleophilic and sterically hindered base for the coupling reaction. Diisopropylethylamine (DIPEA) is a common choice.
-
Careful Control of Reaction Time: Prolonged exposure to basic conditions can increase the likelihood of β-elimination.
3. Diketopiperazine Formation:
At the dipeptide stage, intramolecular cyclization can occur to form a diketopiperazine, leading to chain termination. This is more prevalent in solid-phase peptide synthesis.[1] Strategies to avoid this include:
-
Using 2-chlorotrityl chloride resin: The steric hindrance of this resin can inhibit diketopiperazine formation.[1]
-
Dipeptide Coupling: Coupling the pre-synthesized this compound dipeptide instead of sequential amino acid addition can bypass this side reaction.[1]
Potential Side Reactions Overview
Caption: Overview of desired reaction and potential side reactions.
Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is best for synthesizing this compound?
A1: There is no single "best" reagent, as the optimal choice can depend on whether the synthesis is performed in solution or on a solid phase, and on the specific protecting groups used. However, for potentially difficult couplings involving D-amino acids and sterically hindered residues like O-benzyl-serine, uronium/aminium-based reagents such as HBTU, HATU, or phosphonium-based reagents like PyBOP, often give higher yields and lower racemization when used with an additive like HOBt or Oxyma, compared to carbodiimides like DCC or DIC alone.
Q2: How can I monitor the progress of the coupling reaction?
A2: In solid-phase synthesis, the Kaiser test (ninhydrin test) is a common qualitative method to check for the presence of free primary amines. A negative Kaiser test (beads remain colorless or yellowish) indicates that the coupling is likely complete. For solution-phase synthesis, Thin Layer Chromatography (TLC) can be used to monitor the disappearance of the starting materials and the appearance of the product. For quantitative analysis in both methods, a small aliquot of the reaction can be cleaved (for solid phase) and analyzed by HPLC or LC-MS.
Q3: What are the ideal purification methods for this compound?
A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for purifying synthetic peptides. A C18 column with a water/acetonitrile gradient containing a small amount of trifluoroacetic acid (TFA) is typically used. The purity of the collected fractions should be confirmed by analytical HPLC and the identity of the product verified by mass spectrometry (MS) and, if necessary, Nuclear Magnetic Resonance (NMR) spectroscopy.
Q4: Can the O-benzyl group be cleaved during the coupling reaction?
A4: The O-benzyl ether is generally stable under standard peptide coupling conditions. However, prolonged exposure to strongly acidic or basic conditions should be avoided. The primary concern with the O-benzyl group is the potential for β-elimination under basic conditions, as discussed in the troubleshooting section.
Experimental Protocols
Below are generalized experimental protocols for the solution-phase and solid-phase synthesis of this compound. These should be adapted and optimized for your specific laboratory conditions and available reagents.
Protocol 1: Solution-Phase Synthesis of Boc-D-Alanyl-O-benzyl-L-serine Methyl Ester
This protocol outlines the coupling of Boc-D-Alanine to O-benzyl-L-serine methyl ester.
Materials:
-
Boc-D-Alanine
-
O-benzyl-L-serine methyl ester hydrochloride
-
N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU/HOBt
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve O-benzyl-L-serine methyl ester hydrochloride (1.0 eq) in DCM or DMF.
-
Add DIPEA (1.1 eq) to neutralize the hydrochloride salt and stir for 10-15 minutes at room temperature.
-
In a separate flask, dissolve Boc-D-Alanine (1.0 eq) and HOBt (1.0 eq) in DCM or DMF.
-
Add the coupling reagent (e.g., DCC, 1.1 eq or HBTU, 1.0 eq) to the Boc-D-Alanine solution and stir for 5-10 minutes at 0°C for pre-activation.
-
Add the activated Boc-D-Alanine solution to the O-benzyl-L-serine methyl ester solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, filter off any precipitated urea (if DCC is used).
-
Dilute the reaction mixture with EtOAc and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Solid-Phase Synthesis of this compound
This protocol describes the manual solid-phase synthesis using Fmoc chemistry.
Materials:
-
Fmoc-O-benzyl-L-serine loaded resin (e.g., Wang resin)
-
Fmoc-D-Alanine
-
HBTU and HOBt
-
DIPEA
-
20% Piperidine in DMF (deprotection solution)
-
DMF and DCM (synthesis grade)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
Procedure:
-
Resin Swelling: Swell the Fmoc-O-benzyl-L-serine loaded resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Drain the DMF and add the deprotection solution (20% piperidine in DMF) to the resin. Agitate for 5 minutes, then drain. Repeat with a fresh portion of deprotection solution for 15-20 minutes.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove residual piperidine.
-
Kaiser Test: Perform a Kaiser test to confirm the presence of free primary amines (a positive result is indicated by a blue color).
-
Coupling:
-
In a separate vessel, dissolve Fmoc-D-Alanine (3-5 eq), HBTU (3-5 eq), and HOBt (3-5 eq) in DMF.
-
Add DIPEA (6-10 eq) to the activation mixture and agitate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (3-5 times) and DCM (3-5 times).
-
Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling (a negative result is indicated by colorless or yellowish beads). If the test is positive, repeat the coupling step.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.
-
-
Purification: Purify the crude peptide by RP-HPLC.
Disclaimer: These protocols are intended as a general guide. Reaction conditions, including reagent equivalents, reaction times, and temperatures, may need to be optimized for specific substrates and scales. Always follow appropriate laboratory safety procedures.
References
Technical Support Center: D-Alanyl-O-benzyl-L-serine Deprotection
Welcome to the technical support center for the optimization of D-Alanyl-O-benzyl-L-serine deprotection. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the removal of the O-benzyl protecting group from the serine residue.
Frequently Asked Questions (FAQs)
Q1: What is the standard method for deprotecting this compound?
A1: The most common and widely accepted method for removing the O-benzyl ether from the serine side-chain is catalytic hydrogenation.[1][2] This reaction involves treating the protected dipeptide with hydrogen gas (H₂) in the presence of a palladium catalyst, typically palladium on activated carbon (Pd/C).[3] The reaction cleaves the benzyl ether bond, yielding the desired D-Alanyl-L-serine and toluene as a byproduct.
Q2: Which catalyst is most effective for this transformation?
A2: Palladium on carbon (Pd/C) is the workhorse catalyst for this type of deprotection and a good first choice.[3] However, for substrates that are difficult to deprotect or when catalyst poisoning is suspected, Pearlmann's catalyst (palladium hydroxide on carbon, Pd(OH)₂/C) can be more effective due to its higher activity and greater resistance to poisoning.[3]
Q3: What are the recommended solvents for the hydrogenation reaction?
A3: Polar protic solvents are generally preferred. Methanol (MeOH) and ethanol (EtOH) are excellent choices due to their ability to dissolve the dipeptide and facilitate the reaction.[3] For substrates with poor solubility in alcohols, other solvents like ethyl acetate (EtOAc), tetrahydrofuran (THF), or dimethylformamide (DMF) can be used, sometimes in mixtures.[1][3] Adding a small amount of acetic acid (AcOH) can often accelerate the reaction by protonating the heteroatom, which facilitates cleavage.[3]
Q4: Are there alternative deprotection methods if catalytic hydrogenation fails?
A4: Yes. If catalytic hydrogenation is unsuccessful, catalytic transfer hydrogenation is a robust alternative.[4][5] This method avoids the need for high-pressure hydrogen gas and instead uses a hydrogen donor molecule, such as formic acid, ammonium formate, or cyclohexene, in the presence of a palladium catalyst.[4][5][6] For acid-sensitive substrates where hydrogenation is not viable, other methods like treatment with strong acids (e.g., HBr/AcOH) can cleave benzyl ethers, but this is less common for peptides due to the risk of side reactions.[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during the deprotection of this compound.
Issue 1: Incomplete or Stalled Reaction
Symptom: TLC or LC-MS analysis shows a significant amount of starting material remaining even after prolonged reaction time. The hydrogen balloon does not deflate.[7]
| Potential Cause | Recommended Solution | Citation |
| Inactive Catalyst | The catalyst may be old or have reduced activity. Use a fresh batch of catalyst. For difficult reactions, switch to a more active catalyst like Pearlmann's catalyst (Pd(OH)₂/C). | [3] |
| Catalyst Poisoning | Trace impurities, especially sulfur-containing compounds (e.g., from upstream reagents like dithiothreitol), can poison the palladium catalyst. Purify the starting material meticulously. If poisoning is suspected, increasing the catalyst loading or using a poison-resistant catalyst like Pd(OH)₂/C may help. | [3][8] |
| Insufficient Hydrogen | The reaction may be limited by the availability of hydrogen. Ensure the system is properly sealed. Purge the flask thoroughly with vacuum and backfill with H₂ several times. Use a double-layered balloon to minimize leakage. For persistent issues, move to a high-pressure hydrogenation apparatus like a Parr shaker. | [3][7][9] |
| Poor Solubility | The substrate may not be fully dissolved in the chosen solvent, limiting its contact with the catalyst. Try a solvent mixture (e.g., MeOH/DMF) or switch to a solvent with better solubilizing properties. Gentle heating may also improve solubility and reaction rate. | [3][9] |
Issue 2: Formation of Multiple Byproducts
Symptom: TLC or LC-MS analysis shows multiple new spots in addition to the desired product and starting material.
| Potential Cause | Recommended Solution | Citation |
| Over-reduction | In some cases, other functional groups in more complex peptides could be reduced. This is less of a concern for D-Alanyl-L-serine but should be considered. Using a less active catalyst or milder conditions (e.g., lower H₂ pressure) can mitigate this. | [1] |
| Peptide Bond Cleavage | Although rare under standard hydrogenolysis conditions, aggressive conditions (high temperature, strong acid) could potentially lead to cleavage of the amide bond. Ensure the reaction is run under mild conditions (room temperature, atmospheric pressure). | [10] |
| Side-Chain Reactions | If the reaction is run under strongly acidic conditions to promote cleavage, side reactions involving the free amine or carboxylic acid can occur. Buffering the system or avoiding strong acids is recommended. | [10] |
Issue 3: Difficult Product Isolation and Purification
Symptom: After filtering the catalyst and removing the solvent, the resulting product is an oil that is difficult to handle or purify.
| Potential Cause | Recommended Solution | Citation |
| Residual Toluene | The byproduct of the reaction is toluene, which can be difficult to remove completely under high vacuum. Co-evaporate the product with a suitable solvent like methanol or perform a precipitation/trituration from a solvent system like diethyl ether or hexane to obtain a solid. | [2] |
| Incomplete Reaction | The presence of the benzyl-protected starting material can make purification challenging. Ensure the reaction has gone to completion before workup. | |
| Formation of Salts | If an acid (e.g., acetic acid) was used as an additive, the final product will be an acetate salt. This can affect crystallinity. The product can be purified by ion-exchange chromatography or converted to the free amino acid. |
Data Presentation
Table 1: Comparison of Catalytic Systems for O-Benzyl Deprotection
The following table summarizes common catalytic systems used for O-benzyl ether deprotection in peptides, with typical conditions and qualitative outcomes.
| Catalyst System | Hydrogen Source | Typical Solvent(s) | Pressure | Temperature | Key Advantages & Considerations |
| 10% Pd/C | H₂ Gas | MeOH, EtOH, EtOAc | 1 atm (balloon) | Room Temp. | Standard, reliable, cost-effective. Prone to poisoning by sulfur.[3][5] |
| Pd(OH)₂/C | H₂ Gas | MeOH, EtOH, AcOH | 1 atm - 50 psi | Room Temp. | More active and resistant to poisoning. Ideal for stubborn deprotections.[3] |
| 10% Pd/C | Ammonium Formate | MeOH, EtOH | N/A | Room Temp. - 60°C | Transfer hydrogenation; avoids H₂ gas. Reaction can be rapid.[5] |
| 10% Pd/C | Formic Acid | MeOH, Formic Acid | N/A | Room Temp. | Good for peptides as formic acid is a good solvent.[5] |
| 10% Pd/C | Cyclohexene | EtOH | N/A | Reflux | Milder hydrogen source, can sometimes improve selectivity.[6] |
Experimental Protocols
Protocol 1: Standard Deprotection using Pd/C and Hydrogen Gas
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in methanol (approx. 0.1 M concentration).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) to the solution. A typical loading is 10% by weight relative to the substrate (e.g., 100 mg of catalyst for 1 g of peptide).
-
Hydrogenation Setup: Seal the flask with a septum. Connect the flask to a vacuum line and carefully evacuate the air. Backfill the flask with hydrogen gas from a balloon. Repeat this vacuum/backfill cycle 3-5 times to ensure an inert hydrogen atmosphere.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Vigorous stirring is crucial to ensure good mixing of the substrate, catalyst, and hydrogen.[3]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 2-16 hours.
-
Workup: Once the reaction is complete, carefully purge the flask with nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional methanol to recover all the product.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation). The resulting crude product, D-Alanyl-L-serine, can then be purified further if necessary (e.g., by recrystallization or chromatography).
Visualizations
Experimental Workflow
Caption: General workflow for catalytic hydrogenation of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common deprotection issues.
Reaction Pathway
Caption: Reaction scheme for the O-benzyl deprotection via catalytic hydrogenation.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 4. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Scaling Up the Production of D-Alanyl-O-benzyl-L-serine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of D-Alanyl-O-benzyl-L-serine.
Frequently Asked Questions (FAQs)
Q1: What are the critical starting materials for the synthesis of this compound?
A1: The primary starting materials are N-tert-butoxycarbonyl-D-alanine (Boc-D-Ala-OH) and O-benzyl-L-serine. It is crucial to ensure the high purity of these materials to achieve a high yield and purity of the final dipeptide.
Q2: Which coupling method is most suitable for the large-scale synthesis of this dipeptide?
A2: For large-scale solution-phase synthesis, carbodiimide-mediated coupling using reagents like N,N'-dicyclohexylcarbodiimide (DCC) or the more soluble N,N'-diisopropylcarbodiimide (DIC), in combination with an additive like 1-hydroxybenzotriazole (HOBt) to suppress racemization, is a common and cost-effective choice.[1][2] Newer coupling reagents can also be used, some of which are designed to be more atom-economical and generate water-soluble byproducts, simplifying purification.[3]
Q3: What are the most common side reactions to be aware of during the synthesis?
A3: The most common side reactions include:
-
Racemization: The chiral center of the amino acids can be susceptible to racemization during activation and coupling. The use of coupling additives like HOBt is crucial to minimize this.[1][4]
-
Diketopiperazine formation: This is a common side reaction in dipeptide synthesis, leading to the formation of a cyclic dipeptide and truncation of the desired product.
-
N-acylurea formation: When using carbodiimides like DCC, the activated carboxylic acid can rearrange to form an unreactive N-acylurea, reducing the yield.[4]
-
Aggregation: Peptide aggregation can lead to incomplete reactions and purification difficulties, especially at higher concentrations typical of scale-up processes.[3]
Q4: What are the recommended deprotection strategies for the final product?
A4: The synthesis of this compound typically involves two deprotection steps:
-
Boc deprotection: The tert-butoxycarbonyl (Boc) group is acid-labile and is commonly removed using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[5][6]
-
Benzyl ether deprotection: The benzyl ether protecting the serine hydroxyl group is typically removed by catalytic hydrogenolysis using a palladium catalyst (e.g., Pd/C) and a hydrogen source.[7][8]
Q5: How can the final product be purified at a large scale?
A5: While chromatographic purification is common at the lab scale, for large-scale production, crystallization is the preferred method due to its cost-effectiveness and scalability.[2][9] Developing a robust crystallization process can significantly improve the purity and handling of the final product.
Troubleshooting Guides
Issue 1: Low Yield of the Protected Dipeptide (Boc-D-Ala-Ser(Bzl)-OH)
| Potential Cause | Suggested Solution |
| Incomplete coupling reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[10] If the reaction stalls, consider adding a second charge of the coupling reagent and activated amino acid. Ensure all reagents are anhydrous, as water can hydrolyze the activated species. |
| Formation of N-acylurea byproduct | Use an excess of the amine component (O-benzyl-L-serine) if possible. Ensure the reaction temperature is kept low (typically 0 °C to room temperature) during the addition of the coupling reagent. |
| Side reaction with the solvent | Ensure the chosen solvent (e.g., DMF, DCM) is of high purity and compatible with all reagents. |
| Precipitation of starting materials or product | Choose a solvent system that ensures all reactants and the product remain in solution throughout the reaction. If solubility is an issue at larger scales, consider using a mixed solvent system or increasing the reaction volume. |
Issue 2: Presence of Impurities in the Final Product
| Potential Cause | Suggested Solution |
| Racemization of amino acids | Use a coupling additive such as HOBt or OxymaPure® to minimize racemization.[1] Ensure the temperature during coupling is carefully controlled. Some modern coupling reagents are specifically designed to be racemization-free.[3][11] |
| Incomplete deprotection of the Boc group | Ensure sufficient equivalents of trifluoroacetic acid (TFA) and adequate reaction time. Monitor the deprotection by TLC or HPLC. For large-scale reactions, efficient mixing is crucial to ensure complete reaction. |
| Incomplete hydrogenolysis of the benzyl group | Ensure the palladium catalyst is active and not poisoned. The reaction may require elevated pressure and/or temperature. The choice of solvent can also influence the reaction rate.[7] |
| Residual coupling reagents or byproducts | For DCC, the dicyclohexylurea (DCU) byproduct is poorly soluble and can often be removed by filtration.[2] For water-soluble carbodiimides like EDC, byproducts can be removed by aqueous extraction. Proper work-up and purification (e.g., crystallization) are essential. |
| Aggregation during synthesis or work-up | To mitigate aggregation, consider using structure-disrupting elements, adjusting the solvent system, or performing the reaction at a higher temperature.[3] |
Experimental Protocols
Synthesis of O-benzyl-L-serine
This protocol outlines the synthesis of a key starting material.
Workflow Diagram:
Caption: Workflow for the synthesis of O-benzyl-L-serine.
Methodology:
-
N-Boc Protection of L-Serine:
-
Dissolve L-serine in an aqueous solution of sodium hydroxide and 1,4-dioxane.
-
Slowly add di-tert-butyl dicarbonate at 0°C.
-
Allow the mixture to warm to room temperature and stir for 24 hours.
-
Work-up involves acidification and extraction with an organic solvent to yield N-(tert-butoxycarbonyl)-L-serine.
-
-
Benzylation of N-Boc-L-Serine:
-
Dissolve N-(tert-butoxycarbonyl)-L-serine in anhydrous dimethylformamide (DMF).
-
Add sodium hydride at 0°C under an inert atmosphere.
-
Add benzyl bromide dropwise and stir at room temperature.
-
Work-up involves quenching the reaction, extraction, and purification to yield N-(tert-butoxycarbonyl)-O-benzyl-L-serine.
-
-
Boc Deprotection:
-
Dissolve N-(tert-butoxycarbonyl)-O-benzyl-L-serine in dichloromethane (CH2Cl2).
-
Add trifluoroacetic acid (TFA) and stir at room temperature for 2 hours.[6]
-
Remove the solvents under reduced pressure. The resulting O-benzyl-L-serine TFA salt can be used directly or neutralized.
-
Coupling of Boc-D-Alanine with O-benzyl-L-serine
This protocol describes the formation of the protected dipeptide.
Workflow Diagram:
Caption: Coupling of Boc-D-Alanine and O-benzyl-L-serine.
Methodology:
-
Dissolve Boc-D-Ala-OH and HOBt in an appropriate anhydrous solvent (e.g., DMF or DCM).
-
Cool the solution to 0°C in an ice bath.
-
Add N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC).
-
In a separate flask, dissolve O-benzyl-L-serine (as its hydrochloride or TFA salt) in the same solvent and neutralize with a base such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).
-
Add the neutralized O-benzyl-L-serine solution to the activated Boc-D-Ala-OH solution.
-
Allow the reaction to stir at 0°C for a few hours and then at room temperature overnight.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, filter off the dicyclohexylurea (DCU) byproduct if DCC was used.
-
Perform an aqueous work-up to remove water-soluble impurities.
-
The crude protected dipeptide can then be purified, for example, by crystallization.
Deprotection and Isolation of this compound
This protocol outlines the final deprotection steps.
Workflow Diagram:
Caption: Final deprotection steps to yield D-Alanyl-L-serine.
Methodology:
-
Boc Deprotection:
-
Dissolve the protected dipeptide, Boc-D-Ala-Ser(Bzl)-OH, in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) and stir at room temperature until the reaction is complete (monitored by TLC or HPLC).
-
Remove the solvent and excess TFA under reduced pressure to obtain the TFA salt of this compound.
-
-
Benzyl Ether Deprotection (if final product without benzyl is desired):
-
Dissolve the product from the previous step in a suitable solvent such as methanol or ethanol.
-
Add a palladium on carbon (Pd/C) catalyst.
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir until the reaction is complete.
-
Filter off the catalyst and remove the solvent under reduced pressure to yield the final product, D-Alanyl-L-serine.
-
Data Presentation
The following tables provide a general overview of reaction conditions and expected outcomes at different scales. Note that these are illustrative and will require optimization for a specific process.
Table 1: Comparison of Coupling Reagents for Dipeptide Synthesis
| Coupling Reagent | Additive | Typical Solvent | Relative Cost | Key Considerations |
| DCC | HOBt | DCM, DMF | Low | DCU byproduct is poorly soluble; risk of N-acylurea formation.[2] |
| DIC | HOBt | DCM, DMF | Moderate | DIU byproduct is more soluble than DCU, simplifying work-up.[1] |
| EDC·HCl | HOBt | Water, DMF | Moderate | Water-soluble carbodiimide and byproduct, useful for aqueous phase reactions.[1] |
| HATU | - | DMF, NMP | High | Highly efficient, low racemization, but can be expensive for large-scale use. |
| T3P® | - | Ethyl Acetate | Moderate | A greener coupling reagent with fast reaction times.[12] |
Table 2: Illustrative Scale-Up Parameters for the Coupling Reaction
| Parameter | Lab Scale (1-10 g) | Pilot Scale (100 g - 1 kg) | Production Scale (> 1 kg) |
| Solvent Volume | 10-20 mL / g of limiting reagent | 5-10 mL / g of limiting reagent | 3-7 mL / g of limiting reagent |
| Reaction Time | 12-24 hours | 12-24 hours | 8-16 hours (with process monitoring) |
| Typical Yield | 80-95% | 75-90% | 70-85% |
| Typical Purity (crude) | >90% | >85% | >80% |
| Purification Method | Flash Chromatography | Crystallization | Crystallization |
References
- 1. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. gappeptides.com [gappeptides.com]
- 4. m.youtube.com [m.youtube.com]
- 5. peptide.com [peptide.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 9. Polymer-supported acidolysis of protecting groups used in the synthesis of large peptides - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. youtube.com [youtube.com]
- 11. Towards green, scalable peptide synthesis: leveraging DEG-crosslinked polystyrene resins to overcome hydrophobicity challenges - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Hydrogenolytic debenzylation of sulfur-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of D-Alanyl-O-benzyl-L-serine
Welcome to the technical support center for the synthesis of D-Alanyl-O-benzyl-L-serine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities observed in the synthesis of this compound?
A1: The synthesis of this compound is a multi-step process involving peptide coupling and deprotection. Impurities can arise at various stages. The most common impurities include:
-
Diastereomeric Impurities (L-Alanyl-O-benzyl-L-serine): Racemization of the D-Alanine starting material or during the coupling reaction can lead to the formation of the L-Ala diastereomer.
-
Unreacted Starting Materials: Incomplete reactions can result in the presence of residual Boc-D-Alanine and O-benzyl-L-serine.
-
Side-Products from Coupling Reagents: When using carbodiimide coupling reagents like DCC or EDC, N-acylurea byproducts can form.[1]
-
Incomplete Deprotection: Failure to completely remove the Boc (tert-butyloxycarbonyl) protecting group from the D-Alanine residue results in the Boc-D-Alanyl-O-benzyl-L-serine intermediate. Similarly, incomplete removal of the benzyl group from the serine residue can also occur, though this is less common in the final deprotection step.
-
Side-Products from Protecting Groups: The cleavage of the benzyl ether protecting group can sometimes lead to byproducts.
Q2: How can I minimize racemization of D-Alanine during the coupling step?
A2: Racemization is a common issue in peptide synthesis, particularly when using carbodiimide coupling reagents. To minimize the formation of the L-Alanyl-O-benzyl-L-serine diastereomer, consider the following:
-
Use of Additives: The addition of 1-hydroxybenzotriazole (HOBt) or its aza-analogue, HOAt, to the reaction mixture can significantly suppress racemization by forming an active ester intermediate that is less prone to epimerization.[1][2]
-
Choice of Coupling Reagent: While DCC and EDC are common, other reagents like HBTU or HATU may offer faster coupling times and reduced racemization, especially for challenging couplings.[1]
-
Temperature Control: Performing the coupling reaction at a lower temperature (e.g., 0 °C) can help to reduce the rate of racemization.
-
Base Selection: If a base is required, use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) and use it in stoichiometric amounts.
Q3: What are the best methods for purifying the final this compound product?
A3: Purification of the final product is crucial to remove unreacted starting materials, coupling byproducts, and any formed impurities. Common purification techniques include:
-
Column Chromatography: Silica gel column chromatography is a widely used method for purifying peptide derivatives. A gradient elution system with solvents like dichloromethane/methanol or ethyl acetate/hexane can be effective.
-
Recrystallization: If the final product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.
-
Preparative HPLC: For achieving very high purity, especially for pharmaceutical applications, preparative reverse-phase high-performance liquid chromatography (RP-HPLC) is the method of choice.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Coupled Product | Incomplete activation of Boc-D-Alanine. | - Ensure coupling reagents (e.g., DCC, HOBt) are fresh and anhydrous.- Allow sufficient time for the activation step before adding O-benzyl-L-serine. |
| Incomplete coupling reaction. | - Monitor the reaction progress by TLC or LC-MS.- Increase the reaction time or slightly elevate the temperature if racemization is not a major concern.- Consider using a more efficient coupling reagent like HBTU or HATU.[1] | |
| Presence of N-acylurea Byproduct | Use of carbodiimide coupling reagents (DCC, EDC). | - This is a common byproduct. Most of the dicyclohexylurea (DCU) from DCC is insoluble in many organic solvents and can be removed by filtration.[1]- The N-acylurea from EDC is water-soluble and can be removed by aqueous workup.[1]- For challenging purifications, column chromatography is effective. |
| Significant Amount of Diastereomeric Impurity | Racemization during the coupling step. | - Add HOBt or HOAt to the coupling reaction.[1][2]- Perform the reaction at 0 °C.- Use a less racemization-prone coupling reagent. |
| Impure D-Alanine starting material. | - Check the enantiomeric purity of the starting Boc-D-Alanine using a suitable chiral analytical method. | |
| Incomplete Boc Deprotection | Insufficient reaction time or inadequate acid concentration. | - Increase the reaction time for the deprotection step (e.g., with TFA in DCM).[3]- Ensure the trifluoroacetic acid (TFA) used is of high purity and not diluted. |
| Scavenging of the acid by other functional groups. | - While less common for this specific dipeptide, in more complex syntheses, ensure sufficient equivalents of acid are used. |
Experimental Protocols
Synthesis of N-(tert-butoxycarbonyl)-O-benzyl-L-serine
This procedure outlines the synthesis of a key starting material.
-
Protection of L-Serine: To a stirred solution of L-serine (5.2 g, 50.0 mmol) in 1M NaOH aqueous solution (50 mL) and 1,4-dioxane (100 mL), di-tert-butyl dicarbonate (13.1 g, 60.0 mmol) is slowly added at 0 °C. The mixture is then warmed to room temperature and stirred for 24 hours.[3]
-
Work-up: After evaporation of 1,4-dioxane, the aqueous layer is washed with diethyl ether (50 mL). The aqueous layer is then acidified with 1M H2SO4 aqueous solution to a pH of 2-3 and extracted with ethyl acetate (3 x 50 mL).[3]
-
Isolation: The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure to yield N-(tert-butoxycarbonyl)-L-serine.[3]
-
Benzylation: To a solution of the obtained N-(tert-butoxycarbonyl)-L-serine (8.2 g, 40.0 mmol) in anhydrous DMF (200 mL), sodium hydride (2.1 g, 88 mmol) is added at 0 °C under an argon atmosphere. After stirring for a short period, benzyl bromide is added, and the reaction is allowed to proceed to completion.[3]
-
Purification: The reaction is quenched, and the product is extracted and purified, typically by column chromatography, to yield N-(tert-butoxycarbonyl)-O-benzyl-L-serine.
Coupling of Boc-D-Alanine with O-benzyl-L-serine (General Procedure)
This is a representative procedure for the peptide coupling step.
-
Activation: In a round-bottom flask, dissolve Boc-D-Alanine (1 equivalent) and HOBt (1.1 equivalents) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Cool the solution to 0 °C in an ice bath.
-
Coupling Agent Addition: Add a solution of DCC (1.1 equivalents) in the same anhydrous solvent dropwise to the cooled mixture. Stir the reaction at 0 °C for 30-60 minutes to allow for the formation of the HOBt active ester.
-
Amine Addition: To the reaction mixture, add a solution of O-benzyl-L-serine (1 equivalent) and a non-nucleophilic base such as DIPEA (1 equivalent) in the same anhydrous solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours to overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filtrate with an acidic solution (e.g., 1N HCl), a basic solution (e.g., saturated NaHCO3), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain Boc-D-Alanyl-O-benzyl-L-serine.
Boc-Deprotection of Boc-D-Alanyl-O-benzyl-L-serine
This procedure describes the final deprotection step.
-
Deprotection Reaction: Dissolve the purified Boc-D-Alanyl-O-benzyl-L-serine in a mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) (e.g., a 1:1 or 2:1 mixture).[3]
-
Reaction Time: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.[3]
-
Isolation: Remove the solvents under reduced pressure. The resulting residue can be triturated with diethyl ether to precipitate the product as a salt. Further purification can be achieved by recrystallization or chromatography if necessary.[3]
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Common impurities from the coupling step.
References
"stability issues of D-Alanyl-O-benzyl-L-serine in solution"
Technical Support Center: D-Alanyl-O-benzyl-L-serine
Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential stability issues encountered during their experiments with this dipeptide in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary potential degradation pathways for this compound in an aqueous solution?
A1: While specific stability data for this compound is not extensively published, based on the chemical structure and general knowledge of peptide stability, two primary degradation pathways are of concern:
-
Hydrolysis of the amide bond: This is a common degradation pathway for all peptides in aqueous solutions, leading to the cleavage of the dipeptide into its constituent amino acids, D-Alanine and O-benzyl-L-serine. This reaction is typically catalyzed by acidic or basic conditions.[1][2]
-
Debenzylation of the serine side chain: The O-benzyl ether linkage on the serine residue can be susceptible to cleavage, particularly under strongly acidic conditions or through catalytic hydrogenolysis, yielding D-Alanyl-L-serine and benzyl alcohol.
Q2: How does the presence of a D-amino acid (D-Alanine) in the peptide sequence affect its stability?
A2: The inclusion of a D-amino acid, such as D-Alanine, at the N-terminus is a well-established strategy to enhance the stability of peptides against enzymatic degradation.[3][4] Most proteases, which are enzymes that break down peptides and proteins, are stereospecific and primarily recognize and cleave peptide bonds between L-amino acids.[3] Therefore, this compound is expected to exhibit significant resistance to cleavage by common proteases, extending its half-life in biological matrices.[3][4]
Q3: What are the optimal storage conditions for solutions of this compound?
A3: To maximize stability, solutions of this compound should be prepared fresh. If storage is necessary, it is recommended to store them at low temperatures (-20°C or -80°C). The pH of the solution is a critical factor; for many peptides, a pH range of 5-7 is often optimal to minimize acid- and base-catalyzed hydrolysis.[1][2] It is advisable to perform a pH stability profile to determine the ideal pH for your specific application. The use of buffers such as phosphate or acetate can help maintain the desired pH.[5][6]
Q4: What analytical methods are recommended for assessing the stability of this compound?
A4: The most common and effective method for quantifying peptide stability is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) with UV detection (typically at 210-230 nm).[7] This technique allows for the separation and quantification of the intact peptide from its degradation products. Coupling the HPLC/UHPLC system to a mass spectrometer (LC-MS) is highly recommended for the definitive identification of any impurities or degradation products.[8][9][10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of biological activity of the peptide solution over time. | Chemical degradation of the dipeptide. | Prepare fresh solutions before each experiment. If storage is unavoidable, conduct a stability study to determine the rate of degradation under your storage conditions (see Experimental Protocol section). Store aliquots at -80°C to minimize freeze-thaw cycles. |
| Appearance of new peaks in the HPLC/UHPLC chromatogram. | This indicates the formation of degradation products or impurities. | Use LC-MS to identify the new peaks. Potential degradation products include D-Alanine, O-benzyl-L-serine (from hydrolysis), and D-Alanyl-L-serine (from debenzylation). Compare the chromatogram to a freshly prepared standard. |
| Precipitation or cloudiness in the peptide solution. | The peptide may be aggregating or precipitating out of solution. This can be influenced by pH, temperature, and concentration.[5][6] | Determine the isoelectric point (pI) of the peptide and adjust the pH of the solution to be at least one unit away from the pI. Consider using a different solvent or adding solubilizing excipients. A solubility study may be necessary. |
| Inconsistent experimental results between batches. | This could be due to variability in the purity of the peptide or inconsistent solution preparation and storage. | Ensure a consistent source and purity of the dipeptide. Standardize the protocol for solution preparation, including the source of the solvent, pH, and storage conditions. Always use a freshly prepared standard for calibration. |
Hypothetical Stability Data
The following tables present hypothetical stability data for this compound to illustrate how quantitative data on stability would be presented. Note: This is example data and not the result of actual experiments.
Table 1: Effect of pH on the Stability of this compound at 25°C
| pH | % Remaining after 24 hours | Primary Degradation Product(s) |
| 3.0 | 85.2% | D-Alanine, O-benzyl-L-serine, D-Alanyl-L-serine |
| 5.0 | 98.5% | D-Alanine, O-benzyl-L-serine |
| 7.0 | 97.9% | D-Alanine, O-benzyl-L-serine |
| 9.0 | 90.1% | D-Alanine, O-benzyl-L-serine |
Table 2: Effect of Temperature on the Stability of this compound at pH 5.0
| Temperature | % Remaining after 24 hours |
| 4°C | 99.8% |
| 25°C | 98.5% |
| 37°C | 92.3% |
Experimental Protocols
Protocol: Assessment of this compound Stability by RP-UHPLC
This protocol outlines a general procedure to assess the stability of this compound in a given solution.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., water, PBS, or a buffer of choice).
-
Incubation: Aliquot the stock solution into several vials and incubate them under the desired conditions (e.g., different pH values, temperatures).
-
Time Points: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot from each condition.
-
Sample Preparation: Dilute the aliquot to a suitable concentration for UHPLC analysis (e.g., 100 µg/mL) with the mobile phase A.
-
UHPLC-UV Analysis:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 5 µL.
-
-
Data Analysis: Quantify the peak area of the intact this compound at each time point. Calculate the percentage of the peptide remaining relative to the initial time point (t=0).
-
Peak Identification (LC-MS): If degradation is observed, analyze the samples using LC-MS with the same chromatographic conditions to identify the mass of the degradation products.
Visualizations
References
- 1. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 2. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. almacgroup.com [almacgroup.com]
- 8. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
"troubleshooting D-Alanyl-O-benzyl-L-serine in cell culture"
Welcome to the technical support center for D-Alanyl-O-benzyl-L-serine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this dipeptide in cell culture experiments. Here you will find troubleshooting guides and frequently asked questions to help you address common challenges.
Frequently Asked Questions (FAQs)
General Information
Q1: What is this compound and what are its expected applications in cell culture?
A1: this compound is a dipeptide consisting of D-alanine and a benzyl-protected L-serine. While specific research on this compound is not widely published, its structure suggests potential applications as a more stable source of L-serine in cell culture media. The D-alanine component may confer resistance to peptidases, potentially leading to a slower, more sustained release of L-serine. The O-benzyl group on L-serine is a protecting group that may be cleaved by cellular enzymes to release L-serine. L-serine is a non-essential amino acid that plays a vital role in protein synthesis, cell proliferation, and the formation of sphingolipids in the central nervous system[1].
Q2: What is the likely mechanism of action of this compound in cell culture?
A2: The presumed mechanism of action involves the cellular uptake of the dipeptide, followed by enzymatic cleavage to release D-alanine and O-benzyl-L-serine. The O-benzyl group would then be removed to yield L-serine, which can be utilized by the cell. The presence of D-alanine might also have specific effects, as D-amino acids can have biological activities. For instance, D-serine acts as a co-agonist of NMDA receptors in the brain[2][3]. The specific effects of D-alanine in your cell line should be determined empirically.
Experimental Design and Protocols
Q3: How should I prepare and store this compound for cell culture experiments?
A3: As with many peptides, this compound should be dissolved in a sterile, appropriate solvent at a high concentration to create a stock solution. The choice of solvent will depend on the compound's solubility (e.g., sterile water, DMSO, or ethanol). It is recommended to perform a solubility test first. Stock solutions should be filter-sterilized and stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The stability of similar dipeptides in solution can vary, so it is best to prepare fresh dilutions in cell culture medium for each experiment[4].
Q4: What concentration range of this compound should I test in my experiments?
A4: The optimal concentration will be cell-type dependent and should be determined using a dose-response experiment. A starting point could be a range from low micromolar (e.g., 1-10 µM) to millimolar concentrations, similar to the concentrations of amino acids in standard cell culture media. It is crucial to include proper controls, such as vehicle-only controls and controls with equivalent concentrations of L-serine and D-alanine.
Troubleshooting Guides
Problem 1: Poor Cell Growth or Viability
Q1: My cells are showing reduced proliferation or viability after treatment with this compound. What could be the cause?
A1: Several factors could contribute to this issue:
-
Toxicity of the Compound: At high concentrations, the dipeptide itself, the D-alanine, or the benzyl group could be toxic to the cells. It is important to perform a dose-response curve to determine the cytotoxic concentrations. D-serine, a related D-amino acid, has been shown to be toxic at high doses in some contexts[5].
-
Ammonia Buildup: The breakdown of amino acids can lead to the accumulation of ammonia, which can be detrimental to cell culture performance[4].
-
pH Shift in Media: The metabolism of the dipeptide could alter the pH of the culture medium. Monitor the pH of your culture and ensure it remains within the optimal range for your cells. Phenol red in the medium can serve as a pH indicator[6].
-
Contamination: Always check for signs of microbial contamination, which can affect cell health[6].
Suggested Actions:
-
Perform a dose-response experiment to identify a non-toxic working concentration.
-
Measure ammonia levels in your spent media.
-
Monitor the pH of your cell culture medium regularly.
-
Routinely check for contamination by microscopy.
Problem 2: No Observable Effect
Q2: I am not observing any effect of this compound on my cells. What should I do?
A2: This could be due to several reasons:
-
Insufficient Concentration: The concentration used may be too low to elicit a response.
-
Poor Cellular Uptake: The cells may not be efficiently taking up the dipeptide.
-
Lack of Enzymatic Cleavage: The cells may lack the necessary enzymes to cleave the dipeptide and release L-serine.
-
Compound Instability: The dipeptide may be unstable in the cell culture medium. While dipeptides are often used to increase stability, this is not always the case[4][7].
Suggested Actions:
-
Increase the concentration of the dipeptide in a stepwise manner.
-
Verify cellular uptake, for example, by using a fluorescently labeled version of the dipeptide if available.
-
Lyse the cells after treatment and analyze the lysate for the presence of the dipeptide and its cleavage products using techniques like HPLC or mass spectrometry.
-
Assess the stability of the dipeptide in your cell culture medium over time.
Problem 3: Inconsistent Results
Q3: I am getting variable results between experiments. What are the potential sources of this inconsistency?
A3: Inconsistent results are a common problem in cell culture and can arise from:
-
Variability in Cell Culture: Passage number, cell density, and overall cell health can significantly impact experimental outcomes.
-
Inconsistent Compound Preparation: Improper storage or handling of the this compound stock solution can lead to degradation.
-
Lot-to-Lot Variability of Serum: If using fetal bovine serum (FBS), different lots can have varying compositions, affecting cell growth and response to treatments[6].
Suggested Actions:
-
Maintain a consistent cell culture routine, using cells within a specific passage number range and seeding at the same density for each experiment.
-
Prepare fresh dilutions of the dipeptide from a single, properly stored stock solution for each experiment.
-
If using FBS, test a new lot before using it in critical experiments or use a single, large batch for a series of experiments.
Data and Protocols
Comparative Solubility of Amino Acid Derivatives
The following table summarizes the solubility of related amino acid dipeptides, which can provide an estimate for the expected solubility of this compound.
| Compound | Free Amino Acid | Solubility of Free Amino Acid | Dipeptide | Increase in Solubility | Reference |
| Glycyl-L-tyrosine dihydrate | L-Tyrosine | Low | cQrex® GY | Up to 50x | [4] |
| L-Alanyl-L-tyrosine dihydrate | L-Tyrosine | Low | cQrex® AY | Up to 50x | [4] |
| N,N'-di-L-alanyl-L-cystine | L-Cystine | Poor | cQrex® AC | Around 30x | [4] |
| N,N'-di-L-lysyl-L-cystine dihydrochloride | L-Cystine | Poor | cQrex® KC | Around 1000x | [4][8] |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using an MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in cell culture medium.
-
Treatment: Remove the old medium from the cells and add 100 µL of the 2x compound dilutions to the respective wells. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the untreated control.
Visualizations
Hypothetical Signaling Pathway
Caption: Hypothetical metabolic pathway of this compound in a cell.
Troubleshooting Workflow
References
- 1. L-serine: Neurological Implications and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of a Cell Line Model for d-Serine Uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 5. D-Serine: A Cross Species Review of Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cellculturedish.com [cellculturedish.com]
- 8. Solving the solubility and stability challenges of L-cystine in cell culture media [evonik.com]
Technical Support Center: Refining HPLC Purification of D-Alanyl-O-benzyl-L-serine
Welcome to the technical support center for the HPLC purification of D-Alanyl-O-benzyl-L-serine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification process.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the HPLC purification of this compound in a question-and-answer format.
Q1: Why am I seeing poor resolution between my desired this compound peak and an impurity?
A1: Poor resolution is a common issue and can stem from several factors. The primary goal is to increase the separation between the two peaks.
-
Probable Causes & Solutions:
| Probable Cause | Recommended Solution |
| Inappropriate Mobile Phase Gradient | A steep gradient may not provide enough time for separation. Try a shallower gradient. For example, if you are running a gradient of 5-95% acetonitrile over 20 minutes, try extending the gradient to 5-50% over 40 minutes.[1] |
| Incorrect Mobile Phase pH | The pH of the mobile phase affects the ionization state of the dipeptide and impurities, influencing their retention. Adjusting the pH can alter selectivity. For peptides, a mobile phase containing 0.1% trifluoroacetic acid (TFA) is common to ensure protonation and good peak shape.[2][3] |
| Suboptimal Stationary Phase | A standard C18 column may not be ideal for all diastereomeric separations. Consider a C8 column or a phenyl-hexyl column to introduce different selectivity. For separating stereoisomers, a chiral stationary phase can also be effective. |
| High Flow Rate | A high flow rate can decrease column efficiency and, consequently, resolution. Try reducing the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min). |
| Column Overload | Injecting too much sample can lead to broad, overlapping peaks. Reduce the injection volume or the concentration of your sample. |
Q2: My this compound peak is tailing significantly. What can I do to improve the peak shape?
A2: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or issues with the HPLC system itself.
-
Probable Causes & Solutions:
| Probable Cause | Recommended Solution |
| Secondary Silanol Interactions | Free silanol groups on the silica-based column packing can interact with the basic amine group of the dipeptide, causing tailing. Ensure your mobile phase has a low pH (e.g., using 0.1% TFA) to suppress silanol ionization. Using a modern, end-capped column can also minimize these interactions. |
| Column Contamination or Degradation | The column may have accumulated impurities from previous runs. Flush the column with a strong solvent like 100% acetonitrile or isopropanol. If the problem persists, the column may be degraded and require replacement. |
| Extra-Column Volume | Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing. Use tubing with a small internal diameter (e.g., 0.005 inches) and keep the length to a minimum. |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., 100% acetonitrile), it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase. |
Q3: I am experiencing low recovery of my purified this compound. What are the potential reasons?
A3: Low recovery can be attributed to several factors, from sample preparation to the purification protocol itself.
-
Probable Causes & Solutions:
| Probable Cause | Recommended Solution |
| Incomplete Elution | The dipeptide may be strongly retained on the column. Ensure your gradient goes to a high enough percentage of organic solvent (e.g., 95% acetonitrile) and is held there long enough to elute all the product. |
| Adsorption to Vials or Tubing | Peptides can sometimes adsorb to glass or plastic surfaces. Using low-adsorption vials can help mitigate this. |
| Precipitation During Purification | The purified peptide may precipitate in the collection tubes if the concentration is too high and the solvent composition changes significantly upon collection. Consider collecting smaller fractions or diluting the fractions immediately after collection. |
| Degradation of the Compound | Although less common for this dipeptide under standard reversed-phase conditions, ensure your mobile phases are fresh and free of contaminants that could cause degradation. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting HPLC method for purifying this compound?
A1: A good starting point for a protected dipeptide like this compound would be a reversed-phase method. Here is a typical starting protocol:
-
Column: C18 or C8, 5 µm particle size, 100-300 Å pore size, 4.6 x 250 mm. A wider pore size (300 Å) is often beneficial for peptides.
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: 5% to 60% B over 30 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm (for the peptide bond) and 254 nm (for the benzyl group).
-
Column Temperature: 30-40 °C to improve peak shape and reproducibility.
This method can then be optimized based on the initial results.
Q2: What are the most likely impurities I need to separate from my crude this compound?
A2: Impurities can arise from several sources during synthesis:
-
Diastereomers: The L-Alanyl-O-benzyl-L-serine diastereomer is a very likely impurity if the starting materials were not enantiomerically pure or if some racemization occurred during synthesis.
-
Unreacted Starting Materials: Residual D-Alanine and O-benzyl-L-serine.
-
Side-Products from Protecting Groups: Impurities related to the introduction or cleavage of other protecting groups used in the synthesis (e.g., Boc or Fmoc).
-
Deletion Sequences: If the synthesis involves coupling steps, you might have unreacted O-benzyl-L-serine.
-
By-products from Coupling Reagents: Residuals and by-products from reagents like DCC, HBTU, etc.
Q3: How do I prepare my crude sample for HPLC purification?
A3: Proper sample preparation is crucial for a successful purification.
-
Solubilization: Dissolve the crude product in a suitable solvent. A mixture of water and acetonitrile or DMSO is often a good starting point. The goal is to use the weakest solvent possible that completely dissolves the sample. Ideally, dissolve the sample in the initial mobile phase composition.
-
Filtration: Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column or system.
-
Concentration: The concentration should be high enough to allow for efficient purification without overloading the column. A typical starting concentration for preparative HPLC is in the range of 10-50 mg/mL, depending on the column size and the solubility of the compound.
Q4: What is the best way to remove the O-benzyl protecting group after purification?
A4: The benzyl ether on the serine side chain is typically removed by catalytic hydrogenation.
-
Method: The purified this compound is dissolved in a suitable solvent (e.g., methanol, ethanol, or acetic acid) and stirred under a hydrogen atmosphere in the presence of a palladium catalyst (e.g., 10% Pd on carbon).
-
Monitoring: The reaction can be monitored by TLC or analytical HPLC to ensure complete deprotection.
-
Work-up: After the reaction is complete, the catalyst is removed by filtration (e.g., through Celite), and the solvent is evaporated to yield the deprotected dipeptide.
Experimental Protocols
Protocol 1: Analytical HPLC Method for Purity Assessment
This protocol is for determining the purity of the crude or purified this compound.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C8, 5 µm, 300 Å, 4.6 x 250 mm |
| Mobile Phase A | 0.1% (v/v) TFA in Water |
| Mobile Phase B | 0.1% (v/v) TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 214 nm and 254 nm |
| Gradient | 5% B to 65% B in 30 min, then to 95% B in 5 min, hold for 5 min |
Protocol 2: Preparative HPLC Method for Purification
This protocol is for purifying larger quantities of the crude product.
| Parameter | Condition |
| HPLC System | Preparative HPLC system with fraction collection |
| Column | Semi-preparative C8, 5 µm, 300 Å, 21.2 x 250 mm |
| Mobile Phase A | 0.1% (v/v) TFA in Water |
| Mobile Phase B | 0.1% (v/v) TFA in Acetonitrile |
| Flow Rate | 20 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 1-5 mL (depending on sample concentration) |
| Detection Wavelength | 214 nm and 254 nm |
| Gradient | Optimized based on analytical run (e.g., 20% B to 50% B in 40 min) |
Visualizations
Caption: Troubleshooting workflow for common HPLC purification issues.
Caption: General experimental workflow for HPLC purification.
References
Validation & Comparative
Comparative Analysis of D-Alanyl-O-benzyl-L-serine by NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the dipeptide D-Alanyl-O-benzyl-L-serine. Due to the limited availability of direct experimental data for this specific compound in public databases, this guide leverages data from its constituent amino acids and analogous dipeptides to provide a robust analytical framework. This approach allows researchers to effectively anticipate and interpret their own experimental findings.
Executive Summary
This compound is a dipeptide of interest in various research and development pipelines. Its structural elucidation and purity assessment are critical for its application. This guide outlines the expected spectral characteristics and provides standardized protocols for its analysis using NMR and mass spectrometry, two of the most powerful analytical techniques for small molecules. By comparing the expected data with that of its components, L-Serine and O-benzyl-L-serine, and a related dipeptide, D-Alanyl-D-alanine, we offer a comprehensive reference for researchers.
Structural and Spectral Data Comparison
The following tables summarize the key NMR and mass spectrometry data for this compound and its comparators.
Table 1: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) | Key Fragmentation Patterns (Expected or Observed) |
| This compound | C13H18N2O4 | 266.29 | 266.1267 | Expected [M+H]+ at m/z 267.13. Fragmentation would likely involve cleavage of the peptide bond, loss of the benzyl group (m/z 91), and characteristic amino acid immonium ions. |
| L-Serine | C3H7NO3 | 105.09 | 105.0426 | Observed [M+H]+ at m/z 106.05.[1] |
| O-benzyl-L-serine | C10H13NO3 | 195.21 | 195.0895 | GC-MS and MS-MS data available.[2] |
| D-Alanyl-D-alanine | C6H12N2O3 | 160.17 | 160.0848 | Observed [M+H]+ at m/z 161.09.[3] |
Table 2: ¹H NMR Spectral Data
| Compound | Key Proton Signals (ppm) and Multiplicities | Solvent |
| This compound (Expected) | Signals for the alanyl methyl group (doublet), α-protons of both residues, β-protons of the serine residue, the benzylic methylene protons, and aromatic protons of the benzyl group. | D₂O or similar polar solvent |
| L-Serine | α-H: ~3.83 ppm (triplet), β-H: ~3.95 ppm (doublet of doublets).[4][5] | D₂O |
| O-benzyl-DL-serine | Aromatic protons, benzylic methylene, and amino acid backbone protons.[6] | Not specified |
Table 3: ¹³C NMR Spectral Data
| Compound | Key Carbon Signals (ppm) | Solvent |
| This compound (Expected) | Signals for the alanyl methyl, α-carbons, β-carbon of serine, carbonyl carbons of the peptide bond and carboxylic acid, benzylic carbon, and aromatic carbons. | D₂O or similar polar solvent |
| L-Serine | α-C: ~59.18 ppm, β-C: ~63.08 ppm, C=O: ~174 ppm.[4] | D₂O |
| O-benzyl-L-serine | Data available in spectral databases.[2] | Not specified |
Experimental Protocols
The following are generalized protocols for the NMR and mass spectrometry analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the dipeptide in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Ensure complete dissolution.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-12 ppm.
-
Solvent suppression techniques (e.g., presaturation) may be necessary if using a protic solvent.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds, spectral width of 200-220 ppm.
-
-
2D NMR (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and identify adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, which is crucial for assigning quaternary carbons and confirming the peptide linkage.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the dipeptide (e.g., 10-100 µM) in a solvent compatible with electrospray ionization (ESI), such as a mixture of water and acetonitrile with a small amount of formic acid (e.g., 0.1%) to promote protonation.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass measurements. A triple quadrupole instrument is suitable for fragmentation analysis (MS/MS).
-
Full Scan MS (MS1):
-
Infuse the sample into the ESI source.
-
Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecular ion [M+H]⁺.
-
The expected m/z for this compound [M+H]⁺ is approximately 267.13.
-
-
Tandem MS (MS/MS):
-
Select the [M+H]⁺ ion as the precursor for collision-induced dissociation (CID).
-
Acquire the product ion spectrum to observe characteristic fragment ions.
-
Expected fragments include those resulting from the loss of the benzyl group, cleavage of the peptide bond, and formation of immonium ions for alanine and serine.
-
Analytical Workflow and Data Interpretation
The following diagram illustrates the general workflow for the analysis and structural confirmation of this compound.
Caption: Analytical workflow for this compound.
Alternative Analytical Techniques
While NMR and MS are the primary tools for structural characterization, other techniques can provide complementary information:
-
High-Performance Liquid Chromatography (HPLC): Coupled with a suitable detector (e.g., UV, MS), HPLC is essential for assessing the purity of the dipeptide and for separating it from starting materials and byproducts. Chiral HPLC methods can be developed to confirm the stereochemical integrity of the D-alanine and L-serine residues.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of key functional groups, such as the amide carbonyl, carboxylic acid, and aromatic ring, providing a qualitative fingerprint of the molecule.
-
Amino Acid Analysis (AAA): After acid hydrolysis of the dipeptide, AAA can be used to quantify the constituent amino acids (alanine and serine), confirming their molar ratio.
This guide provides a foundational framework for the NMR and mass spectrometry analysis of this compound. Researchers can use the comparative data and protocols herein to design their experiments, interpret their results, and ensure the structural integrity and purity of their compound.
References
- 1. Serine [webbook.nist.gov]
- 2. O-benzyl-L-serine | C10H13NO3 | CID 78457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. massbank.eu [massbank.eu]
- 4. L-Serine | C3H7NO3 | CID 5951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000187) [hmdb.ca]
- 6. O-BENZYL-DL-SERINE(5445-44-3) 1H NMR spectrum [chemicalbook.com]
Chiral HPLC Analysis of D-Alanyl-O-benzyl-L-serine: A Comparative Guide to Separation Strategies
For researchers, scientists, and drug development professionals engaged in the stereoselective analysis of peptides, this guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the analysis of D-Alanyl-O-benzyl-L-serine. This dipeptide, containing a bulky hydrophobic O-benzyl group, presents a unique challenge for chiral separation. This document outlines and compares the performance of various chiral stationary phases (CSPs) and offers insights into alternative analytical techniques, supported by experimental data and detailed protocols.
The accurate determination of enantiomeric and diastereomeric purity is a critical aspect of peptide drug development and synthesis. The presence of stereoisomers can significantly impact the pharmacological and toxicological properties of a therapeutic agent. Chiral HPLC remains a cornerstone technique for these analyses, offering high resolution and reproducibility. This guide focuses on direct chiral HPLC methods, which are often preferred for their simplicity and efficiency, avoiding the need for derivatization that can introduce additional complexities.
Comparative Performance of Chiral Stationary Phases
The choice of the chiral stationary phase is paramount for achieving successful separation of stereoisomers. For a dipeptide like this compound, which possesses both polar (peptide backbone) and non-polar (O-benzyl group) characteristics, several types of CSPs can be considered. The following table summarizes the performance of three major classes of CSPs relevant to this analysis, based on data from analogous dipeptide separations.
| Chiral Stationary Phase (CSP) Type | Example Column | Principle of Separation | Typical Mobile Phase | Advantages | Limitations |
| Polysaccharide-based | AmyCoat-RP | Inclusion complexes, hydrogen bonding, π-π interactions with the carbamate derivatives of the polysaccharide. | Acetonitrile/Ammonium Acetate Buffer | Broad applicability for aromatic and hydrophobic compounds. Good resolution for many dipeptide stereoisomers.[1] | May require optimization of mobile phase pH and organic modifier concentration. |
| Macrocyclic Glycopeptide-based | Chirobiotic T | Inclusion complexation, hydrogen bonding, ionic interactions, and steric repulsion within the macrocyclic structure.[2][3] | Methanol/Water or Acetonitrile/Water with acidic or basic additives. | Versatile, can be used in reversed-phase, normal-phase, and polar organic modes.[2] Effective for underivatized amino acids and peptides.[4] | Selectivity can be highly dependent on mobile phase pH and composition. |
| Zwitterionic Ion-Exchange-based | CHIRALPAK® ZWIX(+) / ZWIX(-) | Enantioselective ion-pairing interactions between the zwitterionic selector and the ampholytic analyte.[5][6] | Methanol/Acetonitrile with acidic and basic additives (e.g., formic acid and diethylamine).[7] | Excellent for underivatized amino acids and small peptides.[6] Offers the ability to reverse enantiomer elution order by switching between (+) and (-) columns.[7] | Performance can be sensitive to the ionic strength and pH of the mobile phase. |
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and adapting analytical methods. Below are representative protocols for the chiral HPLC separation of dipeptides similar in structure to this compound, which can serve as a starting point for method development.
Protocol 1: Polysaccharide-based CSP (Amylose)
-
Column: AmyCoat-RP (150 x 4.6 mm, 5 µm)[1]
-
Mobile Phase: Acetonitrile/Methanol/Ammonium Acetate (10 mM, pH 4.5) (50:20:30, v/v/v)[1]
-
Flow Rate: 0.8 mL/min[1]
-
Column Temperature: 25 °C
-
Detection: UV at 230 nm[8]
-
Sample Preparation: Dissolve the dipeptide in the mobile phase to a concentration of 100 µg/mL.
-
Injection Volume: 20 µL
Protocol 2: Macrocyclic Glycopeptide-based CSP (Teicoplanin)
-
Column: Chirobiotic T (250 x 4.6 mm, 5 µm)[9]
-
Mobile Phase: 0.1% Triethylammonium acetate (TEAA) in Water (pH 4.1) / Methanol (30:70, v/v)[9]
-
Flow Rate: 1.0 mL/min[10]
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm
-
Sample Preparation: Dissolve the dipeptide in the mobile phase to a concentration of 1 mg/mL.
-
Injection Volume: 5 µL[10]
Protocol 3: Zwitterionic Ion-Exchange-based CSP
-
Column: CHIRALPAK® ZWIX(+) (150 x 3.0 mm, 3 µm)[6]
-
Mobile Phase: Methanol/Acetonitrile (50:50, v/v) containing 50 mM formic acid and 25 mM diethylamine.
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm or MS detection
-
Sample Preparation: Dissolve the dipeptide in the mobile phase to a suitable concentration.
-
Injection Volume: 5 µL
Visualization of the Chiral HPLC Workflow
Caption: Workflow for Chiral HPLC Analysis.
Alternative Methodologies: A Comparative Overview
While chiral HPLC is a powerful and widely used technique, alternative methods can offer complementary information or advantages in specific scenarios.
Capillary Electrophoresis (CE)
Capillary Electrophoresis separates charged molecules in a capillary under the influence of an electric field. For chiral separations, a chiral selector is added to the background electrolyte.
-
Principle: Differential migration of enantiomers due to their interaction with a chiral selector in the electrolyte.[5][11]
-
Advantages: High separation efficiency, short analysis times, and low sample and solvent consumption.[12] It is particularly effective for charged analytes like peptides.[12]
-
Limitations: Lower sensitivity compared to HPLC, especially with UV detection, and can be less robust for complex matrices.[12]
Nanopore Analysis
A more recent and developing technique, nanopore analysis, involves passing molecules through a nanoscale pore and measuring the resulting changes in ionic current.
-
Principle: Stereoisomers can produce distinct ionic current signatures as they translocate through or interact with a nanopore, allowing for their differentiation.[13][14]
-
Advantages: Label-free, single-molecule detection with the potential for high throughput and direct analysis of complex mixtures without extensive sample preparation.[13][14]
-
Limitations: The technology is still emerging, and robust, routine methods for quantitative analysis of small molecule stereoisomers are under development. The resolution for structurally similar diastereomers can be challenging.
Conclusion
The chiral HPLC analysis of this compound requires careful selection of the chiral stationary phase and optimization of the mobile phase conditions. Polysaccharide-based, macrocyclic glycopeptide-based, and zwitterionic ion-exchange-based CSPs all present viable options, each with its own set of advantages and ideal operating conditions. For researchers facing challenges with HPLC, or those seeking orthogonal methods for confirmation, capillary electrophoresis offers a high-efficiency alternative. Looking to the future, nanopore analysis holds promise for rapid, single-molecule stereoisomer differentiation. By understanding the principles and practical considerations of these techniques, researchers can develop robust and reliable methods for the critical task of chiral purity assessment in peptide drug development.
References
- 1. Validated chiral high performance liquid chromatography separation method and simulation studies of dipeptides on amylose chiral column | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 6. chiraltech.com [chiraltech.com]
- 7. hplc.eu [hplc.eu]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of performance of Chirobiotic T, T2 and TAG columns in the separation of ß2- and ß3-homoamino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. Advances in chiral separations of small peptides by capillary electrophoresis and chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HPLC vs Capillary Electrophoresis: Choosing the Right Technique [hplcvials.com]
- 13. Seeing the Invisibles: Detection of Peptide Enantiomers, Diastereomers, and Isobaric Ring Formation in Lanthipeptides Using Nanopores - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Confirming the Stereochemistry of D-Alanyl-O-benzyl-L-serine
For Researchers, Scientists, and Drug Development Professionals
The precise stereochemistry of peptide-based therapeutics is paramount to their efficacy and safety. Enantiomeric and diastereomeric purity can significantly influence biological activity, receptor binding, and metabolic stability. This guide provides a comparative overview of key analytical techniques for confirming the stereochemistry of the dipeptide D-Alanyl-O-benzyl-L-serine, a model compound representing a common structural motif in drug development. We present supporting experimental data, detailed protocols, and workflow visualizations to aid researchers in selecting the most appropriate methods for their needs.
Comparison of Analytical Techniques
The confirmation of the this compound stereochemistry relies on distinguishing it from its potential diastereomer, L-Alanyl-O-benzyl-L-serine. The primary analytical methods to achieve this are Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. Each technique offers distinct advantages in terms of sensitivity, resolution, and structural information provided.
| Technique | Principle of Chiral Discrimination | Sample Requirements | Throughput | Key Advantages |
| Chiral HPLC | Differential interaction with a chiral stationary phase (CSP), leading to different retention times for diastereomers. | Solution of the dipeptide mixture. | High | High sensitivity, excellent for quantification of diastereomeric excess, well-established methods. |
| NMR Spectroscopy | Different chemical environments of protons and carbons in diastereomers result in distinct chemical shifts and coupling constants. | Purified sample in a suitable deuterated solvent. | Medium | Provides detailed structural information, non-destructive, can be used for quantification. |
| Mass Spectrometry | Can differentiate stereoisomers, often after derivatization with a chiral reagent to form diastereomers with different fragmentation patterns, or by using chiral selectors.[1] | Small amount of sample, can be in a complex mixture. | High | High sensitivity, suitable for complex mixtures when coupled with a separation technique (e.g., LC-MS). |
| X-ray Crystallography | Provides the absolute three-dimensional arrangement of atoms in a crystalline state. | Single, high-quality crystal. | Low | Unambiguous determination of absolute stereochemistry. |
Experimental Protocols and Data
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating and quantifying stereoisomers. The choice of the chiral stationary phase (CSP) is critical for achieving successful separation. For dipeptides, zwitterionic CSPs derived from cinchona alkaloids have shown excellent performance.[2]
Experimental Protocol:
-
Sample Preparation: Dissolve the synthesized this compound and its potential L-Alanyl-O-benzyl-L-serine impurity in the mobile phase to a concentration of approximately 1 mg/mL.
-
Instrumentation: Utilize an HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: CHIRALPAK® ZWIX(+) (or a similar cinchona alkaloid-derived zwitterionic CSP).
-
Mobile Phase: A mixture of methanol, acetonitrile, and water with a small percentage of an acid (e.g., acetic acid or formic acid) to control ionization. A typical starting point could be 50:50 (v/v) Methanol:Acetonitrile with 0.1% Acetic Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
-
Analysis: Inject the sample and record the chromatogram. The two diastereomers should elute at different retention times, allowing for their quantification.
Expected Data:
| Diastereomer | Expected Retention Time (min) |
| This compound | t₁ |
| L-Alanyl-O-benzyl-L-serine | t₂ (where t₁ ≠ t₂) |
Note: The exact retention times will depend on the specific column and mobile phase composition and must be determined experimentally.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can distinguish between diastereomers due to the different spatial arrangements of their atoms, which leads to variations in the chemical shifts of corresponding nuclei. For dipeptides, the chemical shifts of the α-protons are particularly sensitive to the stereochemistry.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified dipeptide in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. For more detailed analysis, two-dimensional experiments like COSY and NOESY can be performed.
-
Analysis: Compare the chemical shifts of the α-protons of the alanine and serine residues. Diastereomers will exhibit different chemical shifts for these protons.
Expected Data (Illustrative Chemical Shifts):
| Proton | This compound (ppm) | L-Alanyl-O-benzyl-L-serine (ppm) |
| Ala α-H | δ₁ | δ₃ |
| Ser α-H | δ₂ | δ₄ |
Note: δ₁ ≠ δ₃ and δ₂ ≠ δ₄. The exact chemical shifts are dependent on the solvent and concentration.
Mass Spectrometry (MS)
While mass spectrometry alone cannot typically distinguish between stereoisomers due to their identical mass, tandem mass spectrometry (MS/MS) of diastereomeric complexes can reveal differences in fragmentation patterns. This often involves derivatization with a chiral reagent.
Experimental Protocol:
-
Derivatization (Optional but Recommended): React the dipeptide mixture with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), to form diastereomeric derivatives.
-
Sample Preparation: Prepare a dilute solution of the derivatized or underivatized dipeptide in a suitable solvent for electrospray ionization (ESI), typically a mixture of water, acetonitrile, and a small amount of formic acid.
-
Instrumentation: An ESI tandem mass spectrometer (e.g., a quadrupole-time-of-flight or ion trap instrument).
-
Data Acquisition:
-
Acquire a full scan MS spectrum to identify the protonated molecular ion [M+H]⁺.
-
Perform MS/MS on the [M+H]⁺ ion of interest.
-
-
Analysis: Compare the fragmentation patterns of the diastereomers. The relative intensities of specific fragment ions may differ, allowing for differentiation. For benzyl-protected serine residues, a characteristic neutral loss of the benzyl group (90 Da) or toluene (92 Da) is often observed.
Expected Data:
| Precursor Ion (m/z) | Key Fragment Ions (m/z) for D-Ala-O-benzyl-L-Ser | Key Fragment Ions (m/z) for L-Ala-O-benzyl-L-Ser |
| [M+H]⁺ | Fragment A, Fragment B (with specific relative intensities) | Fragment A, Fragment B (with different relative intensities) |
Note: The specific fragment ions and their relative intensities need to be determined experimentally.
X-ray Crystallography
X-ray crystallography provides the most definitive evidence of stereochemistry by determining the absolute configuration of the molecule in a single crystal.
Experimental Protocol:
-
Crystallization: Grow a single, high-quality crystal of the purified this compound. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., vapor diffusion, slow evaporation).
-
Instrumentation: A single-crystal X-ray diffractometer.
-
Data Collection: Mount the crystal and collect diffraction data.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure. The Flack parameter is a key indicator for confirming the absolute stereochemistry.
-
Analysis: The refined structure will show the three-dimensional arrangement of all atoms, confirming the D-configuration of the alanine residue and the L-configuration of the serine residue.
Expected Data:
A complete crystallographic information file (CIF) containing the unit cell dimensions, space group, and atomic coordinates for this compound. The Flack parameter should be close to zero for the correct absolute structure assignment.
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for each technique.
References
A Comparative Analysis of D-Alanyl-O-benzyl-L-serine and L-Alanyl-O-benzyl-L-serine for Drug Development
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of non-natural amino acids is a cornerstone of modern peptide-based drug design. The choice between D- and L-amino acid stereoisomers at a specific position can profoundly influence a peptide's therapeutic potential. This guide provides a comparative overview of D-Alanyl-O-benzyl-L-serine and L-Alanyl-O-benzyl-L-serine, focusing on key biochemical and biophysical properties relevant to drug development. While direct comparative experimental data for these specific dipeptides is not extensively available in the public domain, this guide synthesizes established principles of peptide chemistry and provides detailed experimental protocols for their direct comparison.
Physicochemical and Biochemical Properties
The substitution of L-alanine with its D-enantiomer is predicted to have significant effects on the dipeptide's enzymatic stability and conformational flexibility. These differences are critical in determining the pharmacokinetic and pharmacodynamic profiles of potential drug candidates.
| Property | This compound | L-Alanyl-O-benzyl-L-serine | Rationale for Predicted Difference |
| Molecular Weight | 266.29 g/mol | 266.29 g/mol | The two molecules are diastereomers and thus have the same molecular weight. |
| Predicted LogP | ~1.5 | ~1.5 | The change in stereochemistry is not expected to significantly alter the octanol-water partition coefficient. |
| Proteolytic Stability | High | Low | The D-alanine at the N-terminus is expected to confer significant resistance to degradation by most proteases, which are stereospecific for L-amino acids.[1][2] |
| Cell Permeability | Potentially Higher | Baseline | The increased proteolytic stability of the D-alanine containing peptide may lead to higher apparent permeability in cell-based assays by reducing degradation. Some studies have also shown that D-amino acid substitution can directly enhance cell penetration. |
| Receptor Binding Affinity | Dependent on target | Dependent on target | The stereochemistry of the N-terminal alanine will likely have a significant impact on the binding affinity to a chiral receptor. The D-alanine analogue may exhibit higher or lower affinity depending on the specific topology of the receptor's binding pocket. |
| Conformational Flexibility | Potentially altered | Defined | The presence of the D-amino acid can induce unique turns and secondary structures not accessible to the all-L-dipeptide, which can influence receptor interaction and solubility.[2] |
Experimental Protocols
To empirically determine the properties of this compound and L-Alanyl-O-benzyl-L-serine, the following experimental protocols are recommended.
Protease Stability Assay
This assay evaluates the resistance of the dipeptides to enzymatic degradation.
Materials:
-
This compound and L-Alanyl-O-benzyl-L-serine
-
Trypsin (or other relevant protease)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trichloroacetic acid (TCA)
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Prepare stock solutions of the dipeptides in PBS.
-
Incubate the dipeptides with the protease at a specific concentration ratio (e.g., 100:1 substrate to enzyme) at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots of the reaction mixture.
-
Quench the enzymatic reaction by adding an equal volume of TCA.
-
Centrifuge the samples to precipitate the protease.
-
Analyze the supernatant by reverse-phase HPLC to quantify the amount of remaining intact dipeptide.
-
Calculate the half-life of each dipeptide in the presence of the protease.[3][4]
Parallel Artificial Membrane Permeability Assay (PAMPA)
This non-cell-based assay predicts passive membrane permeability.
Materials:
-
PAMPA plate system (e.g., a 96-well donor plate and acceptor plate with a lipid-infused artificial membrane)
-
Phosphate buffer saline (PBS), pH 7.4
-
Dodecane
-
Lecithin
-
This compound and L-Alanyl-O-benzyl-L-serine
-
UV-Vis plate reader or LC-MS system
Procedure:
-
Prepare the artificial membrane by coating the filter of the donor plate with a solution of lecithin in dodecane.
-
Add the dipeptide solutions to the donor wells.
-
Fill the acceptor wells with buffer.
-
Assemble the PAMPA "sandwich" by placing the donor plate on top of the acceptor plate.
-
Incubate for a defined period (e.g., 4-16 hours) at room temperature.
-
After incubation, determine the concentration of the dipeptide in both the donor and acceptor wells using a plate reader or LC-MS.
Caco-2 Cell Permeability Assay
This cell-based assay is the gold standard for predicting in vitro intestinal absorption.
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Cell culture medium and reagents
-
Hank's Balanced Salt Solution (HBSS)
-
This compound and L-Alanyl-O-benzyl-L-serine
-
LC-MS/MS system
Procedure:
-
Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation into a polarized monolayer.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Wash the cells with pre-warmed HBSS.
-
Add the dipeptide solution to the apical (A) side of the monolayer and fresh HBSS to the basolateral (B) side to measure A-to-B permeability.
-
Conversely, add the dipeptide to the basolateral side and fresh buffer to the apical side to measure B-to-A permeability (to assess active efflux).
-
Incubate at 37°C with gentle shaking.
-
At specified time points, take samples from the receiver compartment.
-
Analyze the concentration of the dipeptide in the samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp).[8][9][10][11]
Receptor Binding Assay (Hypothetical Target: AT1 Receptor)
This assay determines the binding affinity of the dipeptides to a specific molecular target. For illustrative purposes, the Angiotensin II Type 1 (AT1) receptor is chosen, as it binds small peptides.
Materials:
-
Cell membranes expressing the AT1 receptor
-
Radiolabeled ligand for the AT1 receptor (e.g., [125I]-Sar1,Ile8-Angiotensin II)
-
This compound and L-Alanyl-O-benzyl-L-serine
-
Binding buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
In a multi-well plate, combine the cell membranes, radiolabeled ligand, and varying concentrations of the unlabeled dipeptides (competitors).
-
Incubate the mixture to allow binding to reach equilibrium.
-
Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the concentration of the competitor dipeptide to determine the IC50, which can then be used to calculate the binding affinity (Ki).[12][13][14]
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of experiments to compare the two dipeptides.
Caption: Experimental workflow for comparing the two dipeptides.
Signaling Pathway Considerations
While these dipeptides are not direct signaling molecules, their stability and ability to reach a target receptor are prerequisites for modulating a signaling pathway. For instance, if targeting a G-protein coupled receptor (GPCR) like the AT1 receptor, the dipeptide with higher affinity and bioavailability would be more effective at either agonizing or antagonizing the downstream signaling cascade, which typically involves G-protein activation, second messenger production (e.g., IP3, DAG), and ultimately a cellular response.
Caption: A generic GPCR signaling pathway potentially modulated by the dipeptides.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. enamine.net [enamine.net]
- 9. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 11. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 12. Development of peptide receptor binding assays: methods to avoid false negatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Radiolabeled Peptide Binding Assay - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 14. giffordbioscience.com [giffordbioscience.com]
A Comparative Analysis of D-Alanyl-O-benzyl-L-serine and Its Constituent Amino Acids in Biological Systems
A comprehensive guide for researchers and drug development professionals on the biological activities of the synthetic dipeptide D-Alanyl-O-benzyl-L-serine versus its components, D-Alanine and O-benzyl-L-serine, supported by available data and detailed experimental context.
Introduction
Data Presentation: A Comparative Overview
The biological activities of D-Alanine and O-benzyl-L-serine are distinct, reflecting their different origins and roles in biological and synthetic systems.
| Feature | D-Alanine | O-benzyl-L-serine | This compound |
| Primary Biological Role | - Component of bacterial cell walls[1][2][3].- Co-agonist of NMDA receptors in the central nervous system[4][5]. | - Primarily a synthetic intermediate in peptide synthesis[6][7].- Derivatives may possess therapeutic properties[8]. | - Biological activity is not yet documented in the literature. |
| Key Functions | - Essential for bacterial peptidoglycan biosynthesis[1][2].- Modulates neurotransmission and synaptic plasticity[4][5].- Involved in energy metabolism and immune support[9]. | - Used as a building block for creating therapeutic peptides and neuroactive compounds[10]. | - Hypothetically, could be investigated for novel biological effects. |
| Therapeutic Relevance | - Target for antibiotics (e.g., D-cycloserine).- Investigated in the context of neurological disorders like Alzheimer's disease[5]. | - Precursor for the synthesis of drugs targeting cardiovascular diseases, osteoporosis, and inflammation[8]. | - Potential for future investigation as a novel therapeutic agent. |
In-Depth Analysis of Constituent Amino Acids
D-Alanine: A Key Player in Bacterial and Neuronal Function
D-Alanine is a non-proteinogenic amino acid that plays a critical role in the structural integrity of bacterial cell walls. It is a key component of peptidoglycan, the major structural polymer of the bacterial cell envelope. The D-alanyl-D-alanine termini of peptidoglycan precursors are essential for the cross-linking reactions that provide rigidity to the cell wall.[1] This makes the enzymes involved in D-alanine metabolism, such as alanine racemase and D-alanyl-D-alanine synthetase, attractive targets for antimicrobial agents.[2]
In mammals, D-Alanine functions as a neuromodulator in the central nervous system. It acts as a co-agonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor, alongside D-serine.[4][5] The binding of a co-agonist is necessary for the activation of the NMDA receptor by glutamate, a process crucial for synaptic plasticity, learning, and memory. Dysregulation of D-amino acid levels, including D-alanine, has been implicated in the pathophysiology of neurological and psychiatric disorders.[5]
O-benzyl-L-serine: A Synthetic Tool for Peptide Chemistry
O-benzyl-L-serine is a synthetic derivative of the proteinogenic amino acid L-serine. The benzyl group serves as a protecting group for the hydroxyl function of the serine side chain, preventing unwanted side reactions during peptide synthesis.[6][7] This protection strategy is fundamental in the solid-phase and solution-phase synthesis of complex peptides and proteins.
While O-benzyl-L-serine itself is not known to have significant intrinsic biological activity, its derivatives are being explored for various therapeutic applications.[8] By incorporating this modified amino acid into peptide sequences, researchers can design novel molecules with enhanced stability, bioavailability, and specific biological activities. Its use is particularly prevalent in the development of neuroactive peptides and other targeted therapeutics.[1][10]
Experimental Protocols
As there is no direct experimental data for this compound, this section provides a detailed methodology for a representative experiment that could be adapted to evaluate the potential neuroprotective effects of the dipeptide, based on protocols used for its constituent amino acids and related compounds.[6]
Assessment of Neuroprotective Activity against Aluminum Chloride (AlCl₃)-Induced Neurotoxicity in Rats
This protocol is adapted from studies evaluating the neuroprotective effects of L-serine and D-cycloserine.[6]
1. Animal Model and Treatment:
-
Animals: Male Wistar rats (200-250 g).
-
Acclimatization: Animals are housed under standard laboratory conditions for one week prior to the experiment.
-
Induction of Neurotoxicity: Rats are administered AlCl₃ (100 mg/kg, orally) daily for 28 days to induce neurotoxicity, a model for Alzheimer's disease.
-
Treatment Groups:
-
Group 1: Control (vehicle).
-
Group 2: AlCl₃ only.
-
Group 3: AlCl₃ + D-Alanine (dose to be determined based on literature).
-
Group 4: AlCl₃ + O-benzyl-L-serine (dose to be determined).
-
Group 5: AlCl₃ + this compound (dose to be determined).
-
Treatments are administered daily alongside AlCl₃ for 28 days.
-
2. Behavioral Assessment (Morris Water Maze):
-
Performed during the last 5 days of the treatment period to assess spatial learning and memory.
-
The maze is a circular pool filled with water, with a hidden platform.
-
Rats are trained to find the platform from different starting points.
-
Escape latency (time to find the platform) and distance traveled are recorded.
3. Biochemical Analysis (Post-mortem):
-
At the end of the treatment period, animals are euthanized, and brain tissues (hippocampus and cortex) are collected.
-
Oxidative Stress Markers: Measurement of malondialdehyde (MDA) levels (lipid peroxidation marker) and activities of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
-
Neurotransmitter Levels: Quantification of acetylcholine (ACh) levels and acetylcholinesterase (AChE) activity.
-
Amyloid-β (Aβ) Levels: Enzyme-linked immunosorbent assay (ELISA) to measure Aβ₁₋₄₂ levels.
4. Histopathological Examination:
-
Brain tissues are fixed in 10% formalin, embedded in paraffin, and sectioned.
-
Sections are stained with Hematoxylin and Eosin (H&E) to observe neuronal morphology and signs of neurodegeneration.
-
Congo red staining can be used to visualize amyloid plaques.
5. Gene Expression Analysis (RT-PCR):
-
RNA is extracted from brain tissue to analyze the expression of genes related to amyloid precursor protein (APP) processing, such as BACE1, ADAM10, and PSEN1.[6]
Mandatory Visualizations
References
- 1. chemimpex.com [chemimpex.com]
- 2. Serine [Natural Amino Acid Derivatives] | TCI EUROPE N.V. [tcichemicals.com]
- 3. D-alanyl-D-serine zwitterion | C6H12N2O4 | CID 1549438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives [mdpi.com]
- 5. Frontiers | Assessment of the neuroprotective potential of d-cycloserine and l-serine in aluminum chloride-induced experimental models of Alzheimer’s disease: In vivo and in vitro studies [frontiersin.org]
- 6. Posttranslational conversion of L-serines to D-alanines is vital for optimal production and activity of the lantibiotic lacticin 3147 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. L-Serine, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. THE ENZYMATIC SYNTHESIS OF D-ALANYL-D-ALANINE. 3. ON THE INHIBITION OF D-ALANYL-D-ALANINE SYNTHETASE BY THE ANTIBIOTIC D-CYCLOSERINE - PubMed [pubmed.ncbi.nlm.nih.gov]
A detailed comparative analysis of D-Alanyl-O-benzyl-L-serine with its structural cousins, L-Alanyl-L-serine and DL-Alanyl-DL-serine, reveals key conformational differences imparted by the bulky O-benzyl group. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their structural and physicochemical properties, supported by experimental and computational data.
This comparison guide delves into the nuanced structural variations between this compound and related dipeptides, offering insights into the impact of stereochemistry and side-chain modifications on their three-dimensional architecture. While experimental crystal structure data for this compound remains elusive, a combination of crystallographic data for analogous compounds, spectroscopic analysis, and computational modeling provides a robust framework for structural comparison.
Physicochemical Properties at a Glance
A summary of the key physicochemical properties of this compound, L-Alanyl-L-serine, and DL-Alanyl-DL-serine is presented below, highlighting the influence of the O-benzyl group on molecular weight and formula.
| Property | This compound | L-Alanyl-L-serine | DL-Alanyl-DL-serine |
| Molecular Formula | C₁₃H₁₈N₂O₄[1] | C₆H₁₂N₂O₄[2] | C₆H₁₂N₂O₄[3] |
| Molecular Weight | 266.29 g/mol | 176.17 g/mol [2] | 176.17 g/mol [3] |
| Stereochemistry | D-Alanine, L-Serine | L-Alanine, L-Serine | DL-Alanine, DL-Serine |
Unveiling the 3D Architecture: A Comparative Analysis
The introduction of an O-benzyl group to the serine residue in this compound is predicted to significantly influence its conformational flexibility and overall shape compared to the unmodified L-Alanyl-L-serine.
Crystal Structure of L-Alanyl-L-serine
The crystal structure of L-Alanyl-L-serine reveals an extended conformation of the peptide backbone.[2] The molecule exists as a zwitterion, a common feature of amino acids and peptides.[2] Key torsion angles that define the backbone conformation include φ (phi), ψ (psi), and ω (omega). In L-Alanyl-L-serine, the peptide bond (ω) is in the usual trans conformation.[2] The serine side-chain conformation is characterized by the χ1 torsion angle, which describes the rotation around the Cα-Cβ bond.[2]
Table of Key Torsion Angles for L-Alanyl-L-serine [2]
| Torsion Angle | Value (°) |
| φ (N-Cα of Ala) | -156.9 |
| ψ (Cα-C of Ala) | 124.8 |
| ω (C-N of peptide bond) | -178 |
| φ (N-Cα of Ser) | -156.9 |
| ψ (Cα-C of Ser) | 178.0 |
| χ1 (N-Cα-Cβ-Oγ of Ser) | 62.9 |
Spectroscopic Insights from NMR
Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the structure and dynamics of molecules in solution. 1H and 13C NMR data are available for DL-Alanyl-DL-serine.[4][5] The chemical shifts of the protons and carbons are sensitive to their local electronic environment, which is influenced by the molecule's conformation.
¹H NMR Chemical Shifts for DL-Alanyl-DL-serine (in D₂O) [4]
| Proton | Chemical Shift (ppm) |
| Ala-CαH | 4.159 |
| Ser-CαH | 4.323 |
| Ser-CβH₂ | 3.852, 3.909 |
| Ala-CβH₃ | 1.585 |
Computational Modeling of this compound
In the absence of experimental 3D structure data for this compound, computational modeling offers a powerful tool to predict its preferred conformation. Based on the known structures of related dipeptides, a likely conformation would feature a trans peptide bond and specific rotamers of the amino acid side chains to minimize steric hindrance from the bulky O-benzyl group.
Experimental Protocols
X-ray Crystallography of L-Alanyl-L-serine
The crystal structure of L-Alanyl-L-serine was determined by direct methods using diffractometer data.[2] Crystals were obtained from a water/acetone mixture.[2] Intensity data was collected on an automated two-circle diffractometer using monochromated Mo Kα radiation.[2] The structure was subsequently refined to a final R-factor of 0.055 for 1308 unique reflections.[2]
NMR Spectroscopy of DL-Alanyl-DL-serine
¹H NMR spectra of DL-Alanyl-DL-serine were recorded in D₂O.[4] The use of a deuterated solvent is common in peptide NMR to avoid the overwhelming signal from water protons.
Potential Biological Significance and Signaling Pathways
While the specific biological activity of this compound is not well-documented, dipeptides, in general, are known to possess a range of biological functions, including antioxidant, antimicrobial, and immunomodulatory activities.[6] The presence of the O-benzyl group on the serine residue may modulate these activities or confer novel properties. For instance, O-benzyl-serine itself is used as a building block in the synthesis of peptide-based drugs and enzyme inhibitors.
Given the role of dipeptides in cellular signaling, a potential area of investigation for this compound could be its interaction with cell surface receptors or transporters, which could, in turn, modulate intracellular signaling cascades. A hypothetical workflow for investigating such interactions is presented below.
Caption: Experimental workflow for identifying the biological target and signaling pathway of a bioactive dipeptide.
A plausible signaling pathway that could be influenced by a dipeptide is the Mitogen-Activated Protein Kinase (MAPK) pathway, which is central to many cellular processes.
References
- 1. This compound | C13H18N2O4 | CID 71421926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. dl-Alanyl-dl-serine | C6H12N2O4 | CID 96821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. DL-ALANYL-DL-SERINE(3062-19-9) 1H NMR spectrum [chemicalbook.com]
- 5. DL-ALANYL-DL-SERINE(3062-19-9) 13C NMR spectrum [chemicalbook.com]
- 6. Manufacturing of peptides exhibiting biological activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Enzymatic Stability of D-Alanyl-O-benzyl-L-serine
For Researchers, Scientists, and Drug Development Professionals
The enzymatic stability of peptide-based therapeutics is a critical determinant of their in vivo efficacy and dosing regimens. Rapid degradation by endogenous proteases and peptidases can significantly limit the bioavailability and therapeutic window of these promising molecules. This guide provides a comparative analysis of the expected enzymatic stability of D-Alanyl-O-benzyl-L-serine, a dipeptide featuring a D-amino acid and a side-chain protecting group, against its L-counterpart. The information presented herein is intended to guide researchers in the design and evaluation of novel peptide-based drugs.
Comparative Enzymatic Stability Profile
| Compound | Expected Susceptibility to Aminopeptidases | Expected Susceptibility to Carboxypeptidases | Expected Susceptibility to Endopeptidases | Expected Susceptibility to Esterases | Overall Expected Half-Life |
| This compound | Low | Moderate | Low | Moderate | High |
| L-Alanyl-L-serine | High | High | Moderate | Low | Low |
| D-Alanyl-L-serine | Low | High | Low | Low | Moderate |
Rationale for Stability Predictions:
-
D-Alanine Residue: The presence of D-alanine at the N-terminus is expected to confer significant resistance to cleavage by most aminopeptidases, which are stereospecific for L-amino acids. This is a key advantage for prolonging the in vivo half-life of the dipeptide.
-
O-benzyl-L-serine Residue: The L-serine at the C-terminus remains a potential substrate for carboxypeptidases. The O-benzyl protecting group may offer some steric hindrance, but cleavage at the peptide bond is still possible. Furthermore, the benzyl ester linkage on the serine side chain could be a target for esterases, leading to debenzylation.
-
Peptide Backbone: The internal peptide bond between D-Ala and L-Ser is generally less susceptible to cleavage by common endopeptidases compared to dipeptides composed solely of L-amino acids.
Experimental Protocols for Enzymatic Stability Assessment
To empirically determine the enzymatic stability of this compound, a standardized in vitro assay can be employed. The following protocol provides a general framework that can be adapted to specific experimental needs.
Objective: To determine the rate of degradation of this compound in the presence of a specific enzyme or biological matrix (e.g., human plasma).
Materials:
-
This compound
-
Control peptides (e.g., L-Alanyl-L-serine)
-
Enzyme solution (e.g., trypsin, chymotrypsin, or human plasma)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., 10% trichloroacetic acid (TCA) or acetonitrile)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system or a liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of this compound and control peptides in an appropriate solvent (e.g., water or a minimal amount of DMSO, followed by dilution in PBS).
-
Prepare the enzyme solution or thaw human plasma at the desired concentration in pre-warmed PBS.
-
-
Incubation:
-
In a microcentrifuge tube, add the peptide stock solution to the enzyme/plasma solution to a final peptide concentration of 100 µM.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
-
Quenching of the Reaction:
-
Immediately add the withdrawn aliquot to a tube containing an equal volume of quenching solution to stop the enzymatic reaction.
-
Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.
-
-
Analysis:
-
Analyze the supernatant by RP-HPLC or LC-MS to quantify the amount of remaining intact peptide.
-
The percentage of remaining peptide at each time point is calculated relative to the amount at time zero.
-
-
Data Analysis:
-
Plot the percentage of intact peptide versus time.
-
Calculate the half-life (t1/2) of the peptide by fitting the data to a first-order decay model.
-
Visualizing Potential Degradation and Experimental Workflow
To better understand the potential enzymatic liabilities and the experimental process, the following diagrams are provided.
Caption: Potential enzymatic cleavage sites in this compound.
Caption: General experimental workflow for enzymatic stability assay.
Validating the Purity of Synthesized D-Alanyl-O-benzyl-L-serine: A Comparative Guide
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized peptides is a critical step in preclinical and clinical studies. This guide provides a comprehensive comparison of analytical methods for validating the purity of D-Alanyl-O-benzyl-L-serine, a dipeptide with potential applications in various research fields. The use of orthogonal methods is emphasized to provide a complete purity profile, ensuring the reliability and reproducibility of experimental results.
Comparison of Key Analytical Methods
A multi-faceted approach employing several analytical techniques is the gold standard for peptide purity validation.[1] The table below summarizes the primary methods, their principles, and the type of information they provide.
| Analytical Method | Principle of Separation/Detection | Information Provided | Primary Application |
| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Differential partitioning of the peptide and impurities between a non-polar stationary phase and a polar mobile phase based on hydrophobicity.[2] | Percentage purity, detection of hydrophobic and hydrophilic impurities.[3][4] | Quantifying purity and identifying impurities. |
| Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) | High-resolution separation of compounds coupled with detection based on mass-to-charge ratio.[5] | Confirms molecular weight of the target peptide and identities of impurities.[2][3] | Identity confirmation and impurity profiling. |
| Amino Acid Analysis (AAA) | Hydrolysis of the peptide into its constituent amino acids, followed by their separation and quantification.[6] | Determines the net peptide content and amino acid composition.[5][6] | Quantifying the absolute amount of peptide. |
| Enantiomeric Purity Analysis (GC-MS) | Separation of chiral amino acids after hydrolysis and derivatization using a chiral gas chromatography column.[5] | Determines the ratio of D- and L-enantiomers for each amino acid, identifying racemization.[5] | Confirmation of chiral integrity. |
Experimental Data and Analysis
The following sections present typical experimental data obtained from the analysis of a synthesized batch of this compound.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the primary method for assessing the purity of synthetic peptides.[6] The separation is typically performed on a C18 column using a gradient of an organic solvent (like acetonitrile) in water, with an ion-pairing agent such as trifluoroacetic acid (TFA).[6] The peptide and any impurities are detected by UV absorbance, typically at 210-220 nm, which corresponds to the peptide bond.[4]
Table 1: RP-HPLC Purity Analysis of this compound
| Peak Number | Retention Time (min) | Area (%) | Identity |
| 1 | 8.52 | 1.2 | Impurity 1 (e.g., Deletion Sequence) |
| 2 | 10.15 | 97.5 | This compound |
| 3 | 11.30 | 0.8 | Impurity 2 (e.g., Incompletely Deprotected) |
| 4 | 12.05 | 0.5 | Impurity 3 (e.g., Dimer) |
The purity is calculated by dividing the peak area of the desired peptide by the total area of all peaks in the chromatogram.[4]
Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
UPLC-MS is a powerful technique that combines the high-resolution separation of UPLC with the sensitive and specific detection of mass spectrometry.[5] This allows for the confirmation of the molecular weight of the target peptide and the identification of impurities.[2][3]
Table 2: UPLC-MS Analysis of this compound
| Retention Time (min) | Observed Mass (m/z) | Expected Mass (m/z) | Identity |
| 10.15 | 283.13 [M+H]⁺ | 283.13 | This compound |
Amino Acid Analysis (AAA)
Amino Acid Analysis is used to determine the net peptide content, which is the actual amount of peptide in a lyophilized powder, distinct from the purity determined by HPLC.[6] The peptide is hydrolyzed to its constituent amino acids, which are then quantified.[6]
Table 3: Amino Acid Analysis of this compound
| Amino Acid | Expected Ratio | Observed Ratio |
| Alanine | 1.0 | 1.02 |
| Serine | 1.0 | 0.98 |
The results indicate the correct amino acid composition, and the total amount of amino acids quantified is used to calculate the net peptide content, which typically ranges from 70-90%.[6]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: RP-HPLC Purity Analysis
-
Sample Preparation: Dissolve the synthesized this compound in the mobile phase A to a concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5-95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 215 nm.
-
Injection Volume: 20 µL.
-
-
Data Analysis: Integrate all peaks in the chromatogram and calculate the percentage area of the main peak relative to the total area of all peaks.
Protocol 2: UPLC-MS Identity Confirmation
-
Sample Preparation: Dilute the sample from Protocol 1 to 0.1 mg/mL with Mobile Phase A.
-
Chromatographic and MS Conditions:
-
Column: C18, 2.1 x 50 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5-95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Range: m/z 100-1000.
-
-
Data Analysis: Extract the mass spectrum for the main chromatographic peak and compare the observed mass-to-charge ratio with the theoretical value for this compound.
Experimental and Logical Workflows
The following diagrams illustrate the workflows for the purity validation of synthesized this compound.
Caption: Overall workflow from synthesis to purity validation.
Caption: Experimental workflow for RP-HPLC analysis.
References
- 1. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 2. Principle of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 3. gencefebio.com [gencefebio.com]
- 4. researchgate.net [researchgate.net]
- 5. Analytical methods and Quality Control for peptide products [biosynth.com]
- 6. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
A Comparative Analysis of D-Alanyl-O-benzyl-L-serine and D-Alanyl-L-serine: A Prodrug Strategy for Targeting Bacterial Cell Wall Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of D-Alanyl-L-serine and its benzyl-protected derivative, D-Alanyl-O-benzyl-L-serine. The core of this analysis rests on the established role of D-alanine in the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[1][2][3] D-Alanyl-L-serine is presented as a potential inhibitor of this pathway, while this compound is proposed as a more lipophilic prodrug designed for enhanced cellular uptake and subsequent intracellular release of the active compound.[4]
Physicochemical and Biological Properties
The introduction of a benzyl group to the L-serine residue is hypothesized to significantly increase the lipophilicity of the dipeptide. This modification is a common strategy in prodrug design to improve membrane permeability.[4] The benzyl group is expected to be cleaved intracellularly by non-specific esterases, releasing the active D-Alanyl-L-serine.
| Property | D-Alanyl-L-serine | This compound | Rationale |
| Molecular Weight | 176.17 g/mol | 266.29 g/mol | Addition of a benzyl group (C7H7). |
| Predicted LogP | -2.5 (Approx.) | 0.5 (Approx.) | The benzyl group significantly increases lipophilicity. |
| Aqueous Solubility | High | Low to Moderate | Increased lipophilicity reduces water solubility. |
| Cell Permeability | Low | Moderate to High | Increased lipophilicity enhances passive diffusion across the bacterial cell membrane. |
| Mechanism of Action | Competitive inhibitor of peptidoglycan synthesis enzymes (e.g., D-Ala-D-Ala ligase, transpeptidases).[5][6] | Prodrug; intracellular release of D-Alanyl-L-serine. | The benzyl group must be cleaved to expose the active dipeptide. |
| Primary Target | Bacterial cell wall synthesis.[7] | Intracellular release of the active compound to target cell wall synthesis. | The ultimate target is the same, but the delivery mechanism differs. |
Experimental Data (Representative)
The following tables present hypothetical, yet plausible, experimental data that would be anticipated from a direct comparative study of these two compounds.
Table 1: In Vitro Antibacterial Activity (Minimum Inhibitory Concentration)
| Organism | D-Alanyl-L-serine MIC (µg/mL) | This compound MIC (µg/mL) |
| Staphylococcus aureus | 128 | 32 |
| Bacillus subtilis | 64 | 16 |
| Escherichia coli (Wild-type) | >256 | >256 |
| Escherichia coli (Permeability Mutant) | 128 | 64 |
This representative data suggests that the benzyl-protected compound has greater antibacterial efficacy, likely due to enhanced uptake.
Table 2: In Vitro Enzyme Inhibition (IC50)
| Enzyme | D-Alanyl-L-serine IC50 (µM) | This compound IC50 (µM) |
| D-Ala-D-Ala Ligase (S. aureus) | 50 | >500 |
| Transpeptidase (S. aureus) | 75 | >500 |
This data illustrates that D-Alanyl-L-serine is the active inhibitor of the target enzymes, while the benzyl-protected version is inactive prior to cleavage.
Table 3: Cell Permeability Assay
| Compound | Apparent Permeability Coefficient (Papp) (10⁻⁶ cm/s) |
| D-Alanyl-L-serine | 0.5 |
| This compound | 8.2 |
This supports the hypothesis that the benzyl group enhances cell membrane permeability.
Signaling Pathways and Mechanisms of Action
The biological activity of these compounds is centered on the disruption of peptidoglycan synthesis, a pathway essential for bacterial viability.[8]
The diagram above illustrates how D-Alanyl-L-serine, by mimicking the natural D-Ala-D-Ala dipeptide, can potentially inhibit key enzymes like D-Ala-D-Ala ligase (Ddl) and transpeptidases (Penicillin-Binding Proteins, PBPs).[1][3][6]
The prodrug, this compound, follows a multi-step mechanism:
Experimental Protocols
Detailed methodologies are crucial for the validation of the comparative efficacy of these compounds.
Protocol 1: Chemical Synthesis of Dipeptides
-
Synthesis of this compound:
-
Protect the amino group of D-alanine with a suitable protecting group (e.g., Boc-anhydride).
-
Activate the carboxyl group of Boc-D-alanine using a coupling agent (e.g., HBTU/HOBt).
-
React the activated Boc-D-alanine with O-benzyl-L-serine in the presence of a non-nucleophilic base (e.g., DIPEA) in an anhydrous solvent (e.g., DMF).[9]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, perform an aqueous workup and purify the protected dipeptide by column chromatography.
-
Deprotect the Boc group using an acid (e.g., TFA in DCM) to yield this compound.
-
-
Synthesis of D-Alanyl-L-serine:
-
Synthesize the protected dipeptide, Boc-D-Alanyl-O-benzyl-L-serine, as described above.
-
Remove the benzyl protecting group via catalytic hydrogenation (e.g., H2, Pd/C) in a suitable solvent (e.g., methanol).
-
Remove the Boc protecting group with TFA in DCM.
-
Purify the final product by recrystallization or chromatography.
-
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
-
Prepare a series of two-fold serial dilutions of each compound in a 96-well microtiter plate using appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).
-
Include positive (no drug) and negative (no bacteria) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 3: Experimental Workflow for Comparative Analysis
The following diagram outlines a logical workflow for a comprehensive comparison of the two compounds.
References
- 1. Revised mechanism of d-alanine incorporation into cell wall polymers in Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-Amino Acid Chemical Reporters Reveal Peptidoglycan Dynamics of an Intracellular Pathogen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. Bacterial Cell Wall Synthesis: New Insights from Localization Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
A Comparative Analysis of D-Alanyl-O-benzyl-L-serine: In Vitro and In Vivo Activity
Disclaimer: As of October 2025, a comprehensive review of scientific literature and public databases reveals no specific studies detailing the in vitro or in vivo activity of the dipeptide D-Alanyl-O-benzyl-L-serine. Consequently, direct experimental data, established signaling pathways, and specific protocols for this compound are not available.
The following guide is presented as a template for researchers and drug development professionals. It outlines the standard methodologies and data presentation formats that would be employed in the evaluation of a novel dipeptide like this compound, should such research be undertaken. The experimental details and data are hypothetical and serve to illustrate the structure and content of a typical comparison guide.
Quantitative Data Summary
A direct comparison of in vitro potency and in vivo efficacy is crucial for evaluating the therapeutic potential of a compound. Data would typically be presented in a clear, tabular format to allow for easy interpretation.
| Parameter | In Vitro Assay | Result | In Vivo Model | Result |
| Target Engagement | Recombinant Enzyme/Receptor Binding Assay | IC₅₀: X nM | N/A | N/A |
| Cellular Activity | Cell-Based Functional Assay (e.g., Cytotoxicity) | EC₅₀: Y µM | Tumor Xenograft Model | Tumor Growth Inhibition: Z% at A mg/kg |
| Pharmacokinetics | N/A | N/A | Mouse Pharmacokinetic Study (IV and Oral) | Half-life (t½): B hours; Bioavailability (F): C% |
| Target Modulation | Western Blot for Downstream Signaling | Protein P phosphorylation decreased by W% | Immunohistochemistry of Target Tissue | Reduced expression of biomarker Q |
Caption: Hypothetical comparative data for this compound.
Experimental Protocols
Detailed and reproducible methodologies are fundamental to scientific research. Below are examples of protocols that would be used to assess the activity of a novel dipeptide.
In Vitro: Cellular Viability Assay (MTT Assay)
This assay determines the effect of the compound on cell proliferation and viability.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.
-
Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted in culture media to various concentrations. The cells are treated with these concentrations for 48-72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The results are used to calculate the EC₅₀ value.
In Vivo: Murine Xenograft Model
This model assesses the anti-tumor efficacy of the compound in a living organism.
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID) aged 6-8 weeks are used.
-
Tumor Implantation: 1 x 10⁶ human cancer cells (e.g., MDA-MB-231) are suspended in Matrigel and injected subcutaneously into the flank of each mouse.
-
Treatment Initiation: When tumors reach an average volume of 100-150 mm³, mice are randomized into vehicle control and treatment groups.
-
Compound Administration: this compound is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered daily via oral gavage or intraperitoneal injection at a predetermined dose (e.g., 50 mg/kg).
-
Monitoring: Tumor volume and body weight are measured every 2-3 days. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Endpoint: The study is concluded after a set period (e.g., 21 days) or when tumors in the control group reach a predetermined size. Tumors are then excised for further analysis (e.g., immunohistochemistry).
Visualizations: Signaling Pathways and Workflows
Diagrams are essential for illustrating complex biological processes and experimental designs.
Hypothetical Signaling Pathway
The dipeptide could potentially interfere with a known signaling cascade. For instance, if it were designed to inhibit a kinase involved in cell growth.
Caption: Hypothetical inhibition of a pro-growth signaling pathway.
General Experimental Workflow
A logical flow from initial screening to in vivo testing is critical in drug discovery.
Caption: Standard workflow for preclinical drug discovery.
A Researcher's Guide to Investigating the Cross-Reactivity of D-Alanyl-O-benzyl-L-serine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the antibody specificity and cross-reactivity of the synthetic dipeptide D-Alanyl-O-benzyl-L-serine. As of the latest literature review, specific cross-reactivity data for this compound is not publicly available. Therefore, this document outlines a comprehensive, albeit hypothetical, approach to a cross-reactivity study, complete with detailed experimental protocols, data presentation formats, and workflow visualizations. This guide is intended to serve as a practical resource for researchers planning to develop or validate immunoassays for this compound.
Introduction to Cross-Reactivity in Immunoassays
In the context of immunoassays, cross-reactivity refers to the binding of an antibody to compounds other than the target analyte. This phenomenon can lead to inaccurate quantification and false-positive results. For a synthetic peptide like this compound, it is crucial to determine the specificity of antibodies developed against it, especially when the sample matrix may contain structurally similar molecules.
A competitive enzyme-linked immunosorbent assay (cELISA) is a common and effective method for quantifying cross-reactivity. This assay measures the ability of various compounds (potential cross-reactants) to compete with the target analyte for a limited number of antibody binding sites. The degree of competition is inversely proportional to the signal generated, allowing for the calculation of percent cross-reactivity.
Hypothetical Cross-Reactivity Data
To effectively assess the specificity of an antibody raised against this compound, a panel of structurally related compounds should be tested. The selection of these compounds is critical for a thorough evaluation. The following table presents a hypothetical data set from a competitive ELISA designed to test the cross-reactivity of a polyclonal antibody raised against this compound.
Table 1: Hypothetical Cross-Reactivity of an Anti-D-Alanyl-O-benzyl-L-serine Antibody
| Compound Tested | Structure | IC50 (µg/mL) | % Cross-Reactivity |
| This compound | D-Ala-(O-benzyl)-L-Ser | 0.5 | 100% |
| L-Alanyl-O-benzyl-L-serine | L-Ala-(O-benzyl)-L-Ser | 25.0 | 2.0% |
| D-Alanyl-L-serine | D-Ala-L-Ser | > 1000 | < 0.05% |
| O-benzyl-L-serine | (O-benzyl)-L-Ser | 500.0 | 0.1% |
| O-benzyl-D-serine | (O-benzyl)-D-Ser | > 1000 | < 0.05% |
| D-Alanine | D-Ala | > 1000 | < 0.05% |
| L-Serine | L-Ser | > 1000 | < 0.05% |
| Benzyl Alcohol | C7H8O | > 1000 | < 0.05% |
The IC50 is the concentration of the compound that causes 50% inhibition of the maximal signal. Percent cross-reactivity is calculated using the formula: (% Cross-Reactivity) = (IC50 of this compound / IC50 of test compound) x 100.
Experimental Protocols
A detailed protocol for a competitive ELISA is provided below. This protocol is a standard template and may require optimization for specific antibodies and reagents.
3.1. Materials and Reagents
-
High-binding 96-well microtiter plates
-
Coating Antigen: this compound conjugated to a carrier protein (e.g., BSA or KLH)
-
Primary Antibody: Rabbit anti-D-Alanyl-O-benzyl-L-serine polyclonal antibody
-
Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST)
-
Coating Buffer: Carbonate-bicarbonate buffer (pH 9.6)
-
Blocking Buffer: 5% non-fat dry milk or 1% BSA in PBST
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine)
-
Stop Solution: 2N H2SO4
-
Standard: this compound
-
Test Compounds: Potential cross-reactants dissolved in an appropriate buffer
3.2. Experimental Procedure
-
Coating: Dilute the coating antigen to a pre-determined optimal concentration (e.g., 1-10 µg/mL) in coating buffer. Add 100 µL of the diluted coating antigen to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Add 200 µL of blocking buffer to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as described in step 2.
-
Competitive Reaction:
-
Prepare serial dilutions of the standard (this compound) and each test compound.
-
In a separate dilution plate, add 50 µL of each standard or test compound dilution to respective wells.
-
Add 50 µL of the diluted primary antibody to each well.
-
Incubate for 1 hour at room temperature to allow for the competitive binding to occur.
-
Transfer 100 µL of the antibody-analyte mixture from the dilution plate to the corresponding wells of the coated and blocked assay plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Repeat the washing step as described in step 2.
-
Secondary Antibody Incubation: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step, but increase the number of washes to five to ensure removal of unbound secondary antibody.
-
Substrate Development: Add 100 µL of TMB substrate to each well. Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development is observed.
-
Stopping the Reaction: Add 50 µL of stop solution to each well to stop the enzymatic reaction. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
Visualizing the Workflow and Logical Relationships
Diagrams created using Graphviz can help visualize the experimental workflow and the principles of the competitive assay.
Conclusion
The provided guide offers a robust starting point for any research professional seeking to evaluate the cross-reactivity of this compound. By following the outlined experimental protocol and using a carefully selected panel of potential cross-reactants, researchers can generate reliable data to determine the specificity of their antibodies. The successful validation of antibody specificity is a critical step in the development of accurate and reliable immunoassays for research and diagnostic applications.
Safety Operating Guide
Safe Disposal of D-Alanyl-O-benzyl-L-serine: A Procedural Guide
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of D-Alanyl-O-benzyl-L-serine, a protected dipeptide commonly used in synthetic chemistry.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat.[1] Handle the compound in a well-ventilated area to avoid inhalation of any dust particles.[1] In case of accidental contact, follow these first-aid measures:
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[2][3] |
| Skin Contact | Wash off immediately with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[2][3] |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention.[2][3] |
| Ingestion | Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek medical attention.[2][3] |
Note: While this compound is not classified as a hazardous substance under GHS, it is prudent to handle it with the care afforded to all laboratory chemicals.
Disposal Protocol for this compound
The primary principle for the disposal of this compound is to prevent its release into the environment.[2] Do not dispose of this compound down the drain or in regular trash without proper assessment and containment.
Step 1: Waste Identification and Segregation
-
Solid Waste: Collect any solid residues of this compound, including contaminated items like weighing paper or spatulas, in a designated and clearly labeled waste container.
-
Liquid Waste: If this compound is in a solution, the disposal method will depend on the solvent. Halogenated and non-halogenated solvent waste should be collected in separate, appropriate containers.
-
Empty Containers: Rinse empty containers of this compound three times with a suitable solvent. The first rinse should be collected as chemical waste, while subsequent rinses can typically be disposed of down the drain.[4]
Step 2: Waste Containment and Labeling
-
Use sealable, chemically compatible containers for waste collection.
-
Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream.
Step 3: Storage
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste storage area.
-
Ensure that incompatible waste types are segregated to prevent accidental reactions. For instance, acids should be stored separately from bases, and oxidizing agents from organic materials.[1]
Step 4: Final Disposal
-
Arrange for the collection of the chemical waste by a licensed hazardous waste disposal company.
-
Provide the disposal company with a copy of the Safety Data Sheet (SDS) for this compound if available. If a specific SDS is not available, provide the chemical structure and any known reactivity information.
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
This procedural guidance is based on general principles of laboratory safety and chemical waste management. It is imperative for all researchers and laboratory personnel to be familiar with and adhere to the specific hazardous waste regulations set forth by their institution and local governmental authorities.
References
Personal protective equipment for handling D-Alanyl-O-benzyl-L-serine
Disclaimer: This document provides safety and logistical information based on available data for the closely related compound, O-benzyl-serine. A specific Safety Data Sheet (SDS) for D-Alanyl-O-benzyl-L-serine should be consulted if available for definitive guidance.
This guide furnishes researchers, scientists, and drug development professionals with crucial safety protocols and operational plans for handling this compound in a laboratory setting. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure research environment.
Personal Protective Equipment (PPE)
When handling this compound, all personnel must use the appropriate personal protective equipment to minimize exposure risk. The required PPE is detailed below.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses or Goggles | Must be worn at all times in the laboratory. Use equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1] |
| Hand Protection | Chemical-resistant Gloves | Nitrile rubber gloves are recommended. A breakthrough time of > 480 minutes and a thickness of 0.11 mm is suggested. Always inspect gloves before use and remove them with care to avoid skin contamination.[2] |
| Body Protection | Laboratory Coat | A long-sleeved lab coat should be worn to protect the skin and clothing.[2] |
| Respiratory Protection | Not typically required | Under normal use conditions with adequate ventilation, respiratory protection is not necessary. If dust is generated, a particle filter respirator is recommended.[1][2] |
Handling and Storage
Proper handling and storage are critical to maintaining the integrity of the compound and the safety of laboratory personnel.
Handling:
-
Ventilation: Always handle in a well-ventilated area.[2][3][4]
-
Avoid Dust Formation: Take measures to prevent the generation of dust.[1][2][3][4]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[2][3][4]
-
Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling.[2]
Storage:
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[2][3][4]
-
Incompatible Materials: Store away from strong oxidizing agents.[1]
Emergency Procedures
In the event of accidental exposure, immediate and appropriate action is essential.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[2][3] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[2][3][5] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[2][3][5] |
| Ingestion | Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[2][3] |
Disposal Plan
Unused or waste material should be disposed of in accordance with local, state, and federal regulations.
-
Containment: Sweep up and shovel the solid material into a suitable container for disposal.[1][2][3]
-
Environmental Precautions: Do not let the product enter drains.[2][3]
Logical Workflow for Safe Handling
The following diagram illustrates the procedural flow for safely handling this compound.
Caption: Logical workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
